Product packaging for 1,5-Pentanedioic Acid Monobenzyl Ester(Cat. No.:CAS No. 54322-10-0)

1,5-Pentanedioic Acid Monobenzyl Ester

Cat. No.: B3023598
CAS No.: 54322-10-0
M. Wt: 222.24 g/mol
InChI Key: WRSDJJXJDSEUSQ-UHFFFAOYSA-N
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Description

1,5-Pentanedioic Acid Monobenzyl Ester is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B3023598 1,5-Pentanedioic Acid Monobenzyl Ester CAS No. 54322-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O4/c13-11(14)7-4-8-12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSDJJXJDSEUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453489
Record name 1,5-Pentanedioic Acid Monobenzyl Ester
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Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-20-6, 54322-10-0
Record name 1,5-Pentanedioic Acid Monobenzyl Ester
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URL https://comptox.epa.gov/dashboard/DTXSID30453489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Pentanedioic acid monobenzyl ester
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Foundational & Exploratory

A Technical Guide to 1,5-Pentanedioic Acid Monobenzyl Ester: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanedioic acid monobenzyl ester, also known as monobenzyl glutarate, is a dicarboxylic acid monoester that is emerging as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid and a benzyl ester, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of its synthesis, physicochemical properties, and burgeoning applications, with a focus on its potential role in drug development as a linker molecule. The Chemical Abstracts Service (CAS) has assigned the number 54322-10-0 to this compound.[1][2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 54322-10-0[1][2][3]
Molecular Formula C12H14O4[1][2]
Molecular Weight 222.24 g/mol [1][2]
Purity Typically ≥95%[1][3]
SMILES O=C(O)CCCC(=O)OCc1ccccc1[3]
Storage Desiccated, Room temperature[1]

Synthesis of this compound

The synthesis of this compound involves the selective mono-esterification of glutaric acid. This presents a chemical challenge, as the formation of the diester is a common side reaction. Several strategies have been developed for the selective mono-esterification of dicarboxylic acids, which can be adapted for the synthesis of the title compound.

One promising approach involves the use of a heterogeneous catalyst, such as alumina, which can provide selectivity through a balanced acidity/basicity.[4] Another strategy for achieving high selectivity in mono-esterification of long-chain dicarboxylic acids involves the use of lithium chloride (LiCl) in the presence of trifluoroacetic anhydride (TFAA).[5][6] Mechanistic studies suggest that LiCl interacts with one of the carboxylic acid groups, effectively shielding it and allowing for the selective esterification of the other.[5][6]

Below is a plausible, detailed experimental protocol for the synthesis of this compound based on these principles.

Experimental Protocol: Selective Mono-benzylation of Glutaric Acid

Materials:

  • Glutaric acid

  • Benzyl alcohol

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glutaric acid (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane.

  • Addition of Benzyl Alcohol: To the stirring solution, add benzyl alcohol (1 equivalent) via syringe.

  • Initiation of Esterification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification GA Glutaric Acid Mix Dissolve GA & DMAP in DCM GA->Mix BA Benzyl Alcohol Add_BA Add Benzyl Alcohol BA->Add_BA DCC DCC Add_DCC Add DCC at 0°C DCC->Add_DCC DMAP DMAP DMAP->Mix Mix->Add_BA Add_BA->Add_DCC Stir Stir at RT (12-18h) Add_DCC->Stir Filter Filter DCU Stir->Filter Extract Aqueous Workup (HCl, H2O, Brine) Filter->Extract Dry Dry (MgSO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 1,5-Pentanedioic Acid Monobenzyl Ester Purify->Product

Fig. 1: Synthetic workflow for this compound.

Applications in Drug Development: A Versatile Linker

The unique structure of this compound makes it an attractive candidate for use as a linker in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs) .[7][8][9] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[7][10] The linker is a critical component of an ADC, connecting the antibody to the drug and influencing the stability, solubility, and release of the payload.[8][9]

The glutarate moiety of this compound can be derivatized to create either cleavable or non-cleavable linkers.[7][8]

  • Cleavable Linkers: The ester bond can be designed to be susceptible to cleavage by enzymes that are overexpressed in the tumor microenvironment, such as cathepsins or β-glucuronidase.[7][9] This allows for the targeted release of the cytotoxic drug at the site of action, minimizing systemic toxicity.

  • Non-Cleavable Linkers: Alternatively, the linker can be designed for stability, requiring the entire ADC to be internalized and degraded within the lysosome of the cancer cell to release the drug.[7][10]

The benzyl group serves as a protecting group for one of the carboxylic acids during the initial stages of synthesis and can be selectively removed under mild conditions, such as catalytic hydrogenation, to reveal a free carboxylic acid for conjugation to the antibody or the drug. The remaining carboxylic acid can be activated for coupling reactions.

ADC_Concept cluster_assembly ADC Assembly cluster_action Mechanism of Action Antibody Antibody Targets tumor antigen Linker Linker This compound derivative Antibody->Linker Conjugation Drug Cytotoxic Drug Kills cancer cell Linker->Drug Conjugation ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Fig. 2: Role of a linker in an Antibody-Drug Conjugate (ADC).

The use of benzyl derivatives in pharmaceuticals is well-established, with a good understanding of their metabolic pathways and safety profiles.[11] Benzyl groups are found in a variety of biologically active molecules and are often used as protecting groups in the synthesis of complex pharmaceuticals, including HIV-integrase inhibitors.[12][13] The glutamate-like structure of the glutaric acid backbone may also offer advantages in terms of biocompatibility and interaction with biological systems.[14]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug development. Its straightforward, yet selective, synthesis and its ideal structure for use as a linker in antibody-drug conjugates make it a compound of interest for researchers and scientists working on the next generation of targeted therapies. As the field of ADCs continues to expand, the demand for novel and efficient linker technologies will undoubtedly grow, positioning this compound as a key player in the synthesis of innovative and effective cancer treatments.

References

An In-Depth Technical Guide to 1,5-Pentanedioic Acid Monobenzyl Ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1,5-pentanedioic acid monobenzyl ester. This document is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile bifunctional molecule. Beyond its fundamental chemical properties, this guide delves into the practical aspects of its synthesis, purification, and analytical characterization. Furthermore, it explores its burgeoning role in the innovative field of targeted protein degradation, offering insights into its application as a linker in novel therapeutic modalities. The information herein is curated to be not just a recitation of facts, but a self-validating system of protocols and data, grounded in established scientific principles and supported by authoritative references.

Core Molecular Attributes of this compound

This compound, also known as monobenzyl glutarate, is a dicarboxylic acid monoester. Its structure features a five-carbon aliphatic chain with a carboxylic acid at one terminus and a benzyl ester at the other. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules where sequential and selective reactions are required.

PropertyValueSource(s)
Molecular Weight 222.24 g/mol [1][2]
Molecular Formula C₁₂H₁₄O₄[1][2]
CAS Number 54322-10-0[1][2]
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCCC(=O)O[3]
Appearance Typically a colorless oil or solidInferred from similar compounds
Purity (Typical) ≥95%[2]
Storage Conditions Desiccated at room temperature[2]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the selective monoesterification of glutaric acid with benzyl alcohol. The key challenge lies in preventing the formation of the diester byproduct.

Synthesis via Steglich Esterification

The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly when one of the reactants is sensitive. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve glutaric acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Alcohol: Add benzyl alcohol (1.0 equivalent) to the solution.

  • Catalyst and Coupling Agent: Add a catalytic amount of DMAP (0.1 equivalents) to the mixture. In a separate flask, dissolve DCC (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Execution: Slowly add the DCC solution to the reaction mixture at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU.

  • Extraction: Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any unreacted DMAP, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted glutaric acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Glutaric Acid Glutaric Acid Reaction Mixture Reaction Mixture Glutaric Acid->Reaction Mixture Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Mixture DCC DCC DCC->Reaction Mixture DMAP DMAP DMAP->Reaction Mixture Solvent Anhydrous DCM or THF Solvent->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Remove DCU Extraction Extraction Filtration->Extraction Aqueous Work-up Purification Purification Extraction->Purification Column Chromatography Final Product 1,5-Pentanedioic Acid Monobenzyl Ester Purification->Final Product

Figure 1: Synthetic workflow for this compound.
Purification by Silica Gel Column Chromatography

Column chromatography is the standard method for purifying the monobenzyl ester from any unreacted starting materials and the diester byproduct.[6][7][8]

Experimental Protocol:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and pack it into a glass column.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization: A Spectroscopic Profile

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically between 7.3-7.4 ppm and the methylene protons of the benzyl group, -CH₂-, as a singlet around 5.1 ppm). The aliphatic protons of the glutarate backbone will appear as multiplets in the upfield region (approximately 1.8-2.5 ppm). The acidic proton of the carboxylic acid will be a broad singlet, which can be exchanged with D₂O.[9][10][11]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and carboxylic acid (typically in the range of 170-180 ppm). The carbons of the benzene ring will appear between 127-136 ppm, and the benzylic carbon (-CH₂-) will be around 66 ppm. The aliphatic carbons of the glutarate chain will resonate in the upfield region (20-35 ppm).[9][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:[13][14][15]

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the ester carbonyl, usually around 1735 cm⁻¹.

  • A C=O stretching band for the carboxylic acid carbonyl, typically around 1710 cm⁻¹.

  • C-O stretching bands for the ester and carboxylic acid in the 1300-1000 cm⁻¹ region.

  • Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 221.08 would be expected in negative ion mode.[16] The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the loss of the benzyl group or cleavage of the aliphatic chain.[16][17][18]

Applications in Drug Development: A Focus on Targeted Protein Degradation

The bifunctional nature of this compound makes it an ideal linker component in the design of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.

PROTAC_Mechanism cluster_components PROTAC Components POI Ligand Protein of Interest (POI) Ligand PROTAC PROTAC POI Ligand->PROTAC Linker 1,5-Pentanedioic Acid Monobenzyl Ester (as Linker) Linker->PROTAC E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex POI Target Protein (POI) POI->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proximity-induced Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Targeted for

Figure 2: Role of the linker in PROTAC-mediated protein degradation.
Linker for PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[19] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase in the ternary complex.[20] The aliphatic chain of the glutarate moiety provides flexibility, while the terminal functional groups (carboxylic acid and ester) allow for covalent attachment to the protein-targeting ligand and the E3 ligase-recruiting ligand.

Linker for Antibody-Drug Conjugates (ADCs)

In the context of ADCs, linkers are used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. Glutaric acid-based linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, have been shown to enhance the stability and efficacy of ADCs in preclinical models.[1][21][22] The dicarboxylic nature of glutaric acid provides a scaffold for attaching both the drug and a spacer element, which can improve the pharmacokinetic properties of the conjugate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23][24][25]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors or dust.[23][24][25]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[24]

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Carboxylic acids can be corrosive, and esters may cause irritation.[12] Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

This compound is a molecule of significant utility for researchers in organic synthesis and drug discovery. Its well-defined molecular weight and structure, coupled with established synthetic and purification methodologies, make it a reliable building block. The analytical techniques outlined in this guide provide a robust framework for its characterization. The growing interest in targeted protein degradation has highlighted the importance of bifunctional linkers, and this compound is well-positioned to contribute to the development of next-generation therapeutics. This guide serves as a foundational resource for harnessing the full potential of this versatile compound.

References

1,5-Pentanedioic acid monobenzyl ester chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,5-Pentanedioic Acid Monobenzyl Ester: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, also known as monobenzyl glutarate. It is designed for researchers, medicinal chemists, and process development scientists who utilize bifunctional building blocks in organic synthesis. We will delve into the molecule's synthesis, physicochemical characteristics, reactivity, and its strategic applications, particularly in the realm of drug development and materials science.

Core Molecular Profile

This compound (CAS No: 54322-10-0) is a derivative of glutaric acid, a five-carbon dicarboxylic acid. It is distinguished by the selective esterification of one carboxyl group with benzyl alcohol, leaving the other as a free carboxylic acid.[1] This bifunctional nature is the cornerstone of its utility, offering two distinct reactive sites for sequential chemical modifications.

The benzyl ester serves as a stable yet readily cleavable protecting group, while the terminal carboxylic acid provides a handle for a wide array of chemical transformations, most notably amide bond formation. This unique architecture makes it an invaluable organic building block for constructing complex molecular frameworks.[2]

Synthesis and Mechanistic Considerations

The primary challenge in synthesizing this compound is achieving selective mono-esterification while minimizing the formation of the dibenzyl glutarate diester. Several strategies can be employed, with the choice of method often depending on scale, available starting materials, and desired purity.

Protocol 1: Ring Opening of Glutaric Anhydride

This is often the most efficient and selective method. The cyclic anhydride provides a constrained system where the initial nucleophilic attack by benzyl alcohol yields exclusively the monoester.

Methodology:

  • Setup: A clean, dry round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: Glutaric anhydride (1.0 eq.) is dissolved in a suitable anhydrous solvent such as toluene or dichloromethane.

  • Reaction: Benzyl alcohol (1.0-1.1 eq.) is added to the solution. A catalytic amount of a base, like 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction, although it often proceeds well with gentle heating (40-60 °C) without a catalyst.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the anhydride starting material is consumed.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude oil is dissolved in a solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) to remove any basic catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel if necessary, though this method often yields a product of high purity directly.

Causality: The use of a cyclic anhydride is mechanistically superior for mono-functionalization because the initial esterification reaction is intramolecularly favored and irreversible, leading to the ring-opened product. This avoids the statistical distribution of mono- and di-esters that occurs when starting with glutaric acid itself.[3]

G cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_products Products Glutaric Anhydride Glutaric Anhydride Nucleophilic Attack Nucleophilic Attack Glutaric Anhydride->Nucleophilic Attack Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Nucleophilic Attack Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Ring Opening Aqueous Workup Aqueous Workup Proton Transfer->Aqueous Workup Purification Purification Aqueous Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of monobenzyl glutarate.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These are critical for designing experiments, choosing appropriate solvents, and ensuring proper storage.

PropertyValueSource
CAS Number 54322-10-0[2][4]
Molecular Formula C₁₂H₁₄O₄[2][4]
Molecular Weight 222.24 g/mol [2][4]
Appearance Typically an oil or low-melting solidInferred
Purity ≥95%[2][5]
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)Inferred
Storage Room temperature, desiccated[2][6]
Boiling Point Not well-documented; high boiling point expected
Melting Point Not well-documented
Predicted Spectroscopic Profile:
  • ¹H NMR (CDCl₃):

    • δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

    • δ ~5.15 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

    • δ ~2.40 ppm (t, 4H): Methylene protons adjacent to the carbonyl groups (-CH₂-C=O).

    • δ ~1.95 ppm (p, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

    • δ ~10-12 ppm (br s, 1H): Acidic proton of the carboxylic acid group (can be variable and may exchange with D₂O).

  • ¹³C NMR (CDCl₃):

    • δ ~178-180 ppm: Carbonyl carbon of the carboxylic acid.

    • δ ~172-174 ppm: Carbonyl carbon of the ester.

    • δ ~135-136 ppm: Quaternary aromatic carbon of the benzyl group.

    • δ ~128-129 ppm: Aromatic CH carbons of the benzyl group.

    • δ ~66-67 ppm: Methylene carbon (-CH₂-) of the benzyl group.

    • δ ~33-35 ppm: Methylene carbons adjacent to the carbonyls.

    • δ ~20-22 ppm: Central methylene carbon.

  • IR (Infrared Spectroscopy):

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1735 cm⁻¹ (strong): C=O stretch of the benzyl ester.

    • ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1200-1300 cm⁻¹: C-O stretch of the ester and acid.

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the orthogonal reactivity of its two functional groups.

A. Reactions at the Carboxylic Acid Terminus

The free carboxylic acid can be activated and coupled with amines to form amides, a fundamental reaction in drug discovery for creating peptide mimics or linking moieties.

  • Amide Bond Formation: Standard peptide coupling reagents (e.g., EDC/HOBt, HATU, DCC) readily activate the carboxyl group for reaction with primary or secondary amines. This allows for the precise installation of the glutarate linker onto a target molecule.

B. Reactions at the Benzyl Ester Terminus

The benzyl ester is a robust protecting group, stable to a wide range of non-reductive conditions. Its primary mode of cleavage is catalytic hydrogenolysis.

  • Deprotection via Hydrogenolysis: Treatment with hydrogen gas (H₂) over a palladium catalyst (e.g., Pd/C) efficiently cleaves the benzyl C-O bond, liberating the carboxylic acid and producing toluene as a benign byproduct. This deprotection is clean, high-yielding, and occurs under mild conditions, making it highly valuable in multi-step synthesis.

This selective deprotection strategy allows chemists to first perform reactions at the free carboxylic acid and then, in a later step, unmask the second carboxylic acid for further functionalization.

G cluster_main This compound cluster_path1 Carboxylic Acid Reactions cluster_path2 Benzyl Ester Reactions A HOOC-(CH2)3-COOBn B Amide Formation (R-NH2, Coupling Agent) A->B Path 1 D Hydrogenolysis (H2, Pd/C) A->D Path 2 C R-NH-CO-(CH2)3-COOBn B->C E HOOC-(CH2)3-COOH (Glutaric Acid) D->E

Caption: Key reactive pathways of monobenzyl glutarate.

Applications in Drug Development and Materials Science

The unique structure of this compound makes it a versatile tool for several applications.

  • Linker/Spacer in PROTACs and ADCs: In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), molecules that link a targeting moiety to an effector component are essential. The five-carbon chain of the glutarate core provides an optimal, flexible spacer to connect these two parts without steric hindrance.

  • Synthesis of Bioactive Molecules: Mono-protected dicarboxylic acids are key intermediates in the synthesis of various medicinally important compounds, including β- and δ-lactams.[7] The glutarate structure is a common motif in enzyme inhibitors and other targeted therapeutics.

  • Polymer and Materials Science: The bifunctional nature allows it to be used as a monomer in polymerization reactions. For example, the carboxylic acid can be polymerized with a diol to form a polyester, while the benzyl groups can be removed post-polymerization to introduce carboxylic acid functionalities along the polymer backbone, altering its properties (e.g., hydrophilicity, charge).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not always available, its hazard profile can be inferred from its parent components, glutaric acid and benzyl alcohol.

  • Glutaric Acid: Irritating to eyes, respiratory system, and skin.[8]

  • Benzyl Alcohol: Harmful if swallowed or in contact with skin. Causes skin irritation.[9][10]

Recommended Precautions:

  • GHS Pictograms (Predicted): GHS07 (Exclamation Mark)

  • Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[2][8]

Conclusion

This compound is a highly valuable and versatile chemical building block. Its bifunctional nature, combining a reactive carboxylic acid with a readily cleavable benzyl ester protecting group, provides a powerful platform for the rational design and synthesis of complex molecules. For scientists in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in creating novel and impactful chemical entities.

References

1,5-Pentanedioic acid monobenzyl ester synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,5-Pentanedioic Acid Monobenzyl Ester

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for this compound, a valuable bifunctional molecule in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, offers a detailed experimental protocol, and discusses the rationale behind the methodological choices. The primary focus is on the highly efficient ring-opening reaction of glutaric anhydride with benzyl alcohol, a method favored for its selectivity and high yield.

Introduction: The Versatility of a Mono-Protected Dicarboxylic Acid

This compound, also known as monobenzyl glutarate, is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers. Its structure incorporates both a free carboxylic acid and a benzyl-protected carboxylic acid. This differential protection allows for selective chemical transformations at the free acid site without affecting the ester, which can be deprotected at a later stage. The benzyl group is particularly useful as it can be removed under mild hydrogenolysis conditions.

This guide delves into the most reliable and direct method for its preparation, providing both the theoretical underpinnings and a practical, step-by-step protocol for its synthesis in a laboratory setting.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of this compound suggests a straightforward disconnection at the ester linkage. This leads back to glutaric acid (or a derivative) and benzyl alcohol.

G product This compound disconnection Ester Disconnection product->disconnection intermediates Glutaric Acid Derivative + Benzyl Alcohol disconnection->intermediates anhydride Glutaric Anhydride intermediates->anhydride Preferred acid Glutaric Acid intermediates->acid Alternative

Caption: Retrosynthetic approach for this compound.

While direct esterification of glutaric acid with benzyl alcohol is possible, it typically requires a catalyst and careful control of stoichiometry to minimize the formation of the dibenzyl ester, which can be difficult to separate from the desired monoester. A more elegant and selective approach involves the use of glutaric anhydride.

Primary Synthesis Pathway: Nucleophilic Ring-Opening of Glutaric Anhydride

The reaction of glutaric anhydride with benzyl alcohol is the most common and efficient route for the synthesis of this compound.[1][2] This pathway is highly selective, as the reaction inherently produces only the monoester.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the benzyl alcohol attacks one of the electrophilic carbonyl carbons of the glutaric anhydride.[2] This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the opening of the anhydride ring to yield the final product.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product glutaric_anhydride Glutaric Anhydride intermediate Tetrahedral Intermediate glutaric_anhydride->intermediate Nucleophilic Attack benzyl_alcohol Benzyl Alcohol benzyl_alcohol->intermediate product 1,5-Pentanedioic Acid Monobenzyl Ester intermediate->product Ring Opening

Caption: Mechanism of glutaric anhydride ring-opening by benzyl alcohol.

Advantages of the Anhydride Pathway
  • High Selectivity: The reaction produces almost exclusively the monoester, as the ring-opening is the primary reaction pathway. This simplifies purification significantly.

  • Stoichiometric Control: The reaction can be run with a 1:1 stoichiometry of reactants, although a slight excess of one reactant can be used to drive the reaction to completion.

  • Mild Conditions: The reaction can often be performed at moderate temperatures and without the need for strong acid catalysts, which could promote side reactions.

Alternative Synthesis Strategies

  • Catalysis with Ion-Exchange Resins: Strongly acidic ion-exchange resins can catalyze the selective monoesterification of dicarboxylic acids.[3][4] The selectivity is attributed to the differential solubility and reaction rates of the diacid versus the monoester on the resin surface.[3][4]

  • Alumina-Mediated Esterification: Alumina can be used as a solid support to selectively adsorb one carboxyl group of a dicarboxylic acid, leaving the other free to react with an esterifying agent like diazomethane or dimethyl sulfate.[5][6]

  • LiCl-Driven Synthesis: For long-chain dicarboxylic acids, a method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been developed to achieve high monoester selectivity.[7] The LiCl is thought to shield one of the carboxylic acid groups.[7]

These alternative methods, while effective, often require more specialized reagents or catalysts compared to the straightforward reaction of glutaric anhydride and benzyl alcohol.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from glutaric anhydride and benzyl alcohol.

5.1. Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Glutaric Anhydride114.105.71 g50
Benzyl Alcohol108.145.41 g (5.2 mL)50
Toluene-50 mL-
Sodium Bicarbonate (sat. aq.)-100 mL-
Hydrochloric Acid (2M aq.)-~50 mL-
Ethyl Acetate-150 mL-
Brine (sat. aq. NaCl)-50 mL-
Anhydrous Sodium Sulfate-As needed-

5.2. Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glutaric anhydride (5.71 g, 50 mmol), benzyl alcohol (5.2 mL, 50 mmol), and toluene (50 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 110-112 °C) and maintain reflux for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

  • Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted glutaric acid (formed from hydrolysis of the anhydride).

  • Acidification and Product Extraction: The aqueous layers from the previous step are combined and acidified to a pH of approximately 2 with 2M hydrochloric acid. The product, this compound, will precipitate or form an oil. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

5.3. Purification and Characterization

The crude product is often obtained as a white solid or a pale oil. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

The identity and purity of the final product, this compound (CAS No: 54322-10-0), can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[8][9]

Conclusion

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of glutaric anhydride with benzyl alcohol. This method is highly selective, procedurally straightforward, and provides high yields of the desired mono-protected dicarboxylic acid. This technical guide has detailed the underlying chemical principles, provided a robust experimental protocol, and contextualized this pathway among other selective monoesterification techniques, offering researchers a comprehensive resource for the preparation of this valuable synthetic intermediate.

References

A Technical Guide to Glutaric Acid Monobenzyl Ester: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Glutaric acid monobenzyl ester is a bifunctional molecule of significant interest in the fields of medicinal chemistry, materials science, and drug development. Possessing both a free carboxylic acid and a benzyl-protected ester, it serves as a versatile linker and spacer molecule. This guide provides an in-depth analysis of its molecular structure, details a robust synthesis and purification protocol, outlines methods for its characterization, and explores its critical applications, particularly in the design of prodrugs and advanced drug delivery systems. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

Glutaric acid monobenzyl ester, systematically named 5-(benzyloxy)-5-oxopentanoic acid , is the product of a mono-esterification reaction between glutaric acid and benzyl alcohol.[1] The core structure consists of a five-carbon aliphatic chain derived from glutaric acid, terminated at one end by a carboxylic acid group and at the other by an ester linked to a benzyl group.[1] This dual functionality is the cornerstone of its utility, enabling covalent attachment to other molecules via the carboxyl group while the benzyl ester serves as a stable protecting group, which can be removed under specific hydrogenolysis conditions.

The structural formula is C₆H₅CH₂OOC(CH₂)₃COOH.[1]

Caption: Molecular structure of glutaric acid monobenzyl ester.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
IUPAC Name 5-(benzyloxy)-5-oxopentanoic acid
Appearance Typically a colorless oil or low-melting solid
Parent Acid Glutaric Acid (Pentanedioic acid)[2][3]
Parent Alcohol Benzyl Alcohol[1]

Synthesis and Purification

The synthesis of glutaric acid monobenzyl ester is most efficiently achieved by reacting glutaric anhydride with benzyl alcohol. This approach offers superior selectivity for the mono-ester product compared to the direct esterification of glutaric acid, as the symmetrical anhydride exposes both carbonyls equally to nucleophilic attack, and the reaction is typically halted after the first esterification event opens the ring. Using a 1:1 stoichiometry is crucial for maximizing the yield of the desired mono-ester and minimizing the formation of the dibenzyl glutarate diester.

G Synthesis and Purification Workflow reagents 1. Combine Glutaric Anhydride & Benzyl Alcohol (1:1) reaction 2. Heat Reaction Mixture (e.g., 80-100°C, 2-4h) reagents->reaction Initiate reaction workup 3. Aqueous Workup (Dilute with EtOAc, wash with NaHCO₃) reaction->workup Reaction completion extraction 4. Extract Aqueous Layer (Isolate acidic product) workup->extraction Separate organic/aqueous layers purification 5. Acidify & Extract (Acidify aqueous layer, extract with EtOAc) extraction->purification Isolate salt of product drying 6. Dry & Concentrate (Dry with Na₂SO₄, evaporate solvent) purification->drying Isolate free acid characterization 7. Characterization (NMR, IR, MS) drying->characterization Obtain final product G API API (with -OH or -NH₂) Linker Glutaric Acid Monobenzyl Ester API->Linker Coupling Reaction (e.g., DCC, EDC) Prodrug API-Glutarate-Benzyl Conjugate (Prodrug) Linker->Prodrug Activation In Vivo Activation (e.g., Hydrogenolysis) Prodrug->Activation Release Released API (Active Drug) Activation->Release Cleavage of benzyl group & linker

References

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl 5-Hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzyl 5-Hydroxypentanoate in Drug Discovery

Benzyl 5-hydroxypentanoate is a pivotal chemical intermediate, particularly distinguished for its role in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both a hydroxyl group and a benzyl-protected carboxylic acid, renders it a versatile building block in multi-step synthetic pathways. Of particular note is its application as a precursor to P2-P1'-linked macrocyclic human renin inhibitors, a class of compounds that have been investigated for the treatment of hypertension and other cardiovascular disorders.[1][2] The strategic placement of its functional groups allows for sequential chemical modifications, making it an invaluable tool for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of benzyl 5-hydroxypentanoate, offering field-proven insights and robust protocols for researchers in the pharmaceutical and chemical sciences.

Strategic Synthesis of Benzyl 5-Hydroxypentanoate: A Comparative Analysis

The synthesis of benzyl 5-hydroxypentanoate can be approached through several strategic routes, each with its own set of advantages and disadvantages. The choice of a particular method will often depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This section provides a comparative analysis of the most common synthetic methodologies.

Comparative Overview of Synthetic Routes
Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)AdvantagesDisadvantages
Williamson-like Esterification Sodium 5-hydroxypentanoate, Benzyl bromideTetrabutylammonium bromide76%[3]Good yield, avoids strongly acidic or basic conditions.Requires preparation of the carboxylate salt.
Ring-Opening of δ-Valerolactone δ-Valerolactone, Benzyl alcoholBoric acid (B(OH)₃) or other organocatalysts85-95%[4]High yield, atom-economical.Can be prone to polymerization if not controlled.[5]
Fischer Esterification 5-Hydroxypentanoic acid, Benzyl alcoholStrong acid (e.g., H₂SO₄, TsOH)60-80%[6]Readily available starting materials.Reversible reaction requiring water removal; potential for side reactions.[7]

Experimental Protocols: From Synthesis to Purification

This section provides detailed, step-by-step methodologies for the synthesis and purification of benzyl 5-hydroxypentanoate. The protocols are designed to be self-validating, with explanations for key experimental choices.

Method 1: Williamson-like Esterification

This method offers a reliable and high-yielding route to benzyl 5-hydroxypentanoate under relatively mild conditions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the carboxylate salt and the alkyl halide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend sodium 5-hydroxypentanoate (1.0 eq) in acetone.

  • Addition of Reagents: To the suspension, add benzyl bromide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).[3]

  • Reaction Execution: Heat the reaction mixture to 45 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.[3] This washing sequence is critical to remove any remaining starting materials and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by medium-pressure liquid chromatography (MPLC) using a hexane/ethyl acetate gradient to afford pure benzyl 5-hydroxypentanoate.[3]

G cluster_synthesis Williamson-like Esterification cluster_workup Work-up & Purification start Sodium 5-hydroxypentanoate + Benzyl bromide reagents Tetrabutylammonium bromide (catalyst) in Acetone start->reagents 1. reaction Heat at 45°C for 24h reagents->reaction 2. concentrate Concentrate reaction->concentrate 3. extract Dissolve in Ethyl Acetate & Wash concentrate->extract 4. dry Dry & Concentrate extract->dry 5. purify MPLC Purification dry->purify 6. product Pure Benzyl 5-hydroxypentanoate purify->product 7.

Workflow for Williamson-like Esterification
Method 2: Ring-Opening of δ-Valerolactone

This approach is highly efficient and atom-economical. The reaction is typically catalyzed by a mild Lewis acid, such as boric acid, which activates the lactone towards nucleophilic attack by benzyl alcohol.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add δ-valerolactone (1.0 eq) and anhydrous benzyl alcohol (1.2 eq).

  • Catalyst Addition: Add boric acid (0.1 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the disappearance of the lactone by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine to remove the boric acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Method 3: Fischer Esterification

A classic method for ester synthesis, Fischer esterification is a viable option, though it requires careful control to drive the equilibrium towards the product and to minimize side reactions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-hydroxypentanoic acid (1.0 eq) in a mixture of benzyl alcohol (3.0 eq) and toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 eq).[4]

  • Reaction Execution: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess benzyl alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Comprehensive Characterization of Benzyl 5-Hydroxypentanoate

Thorough characterization is essential to confirm the identity and purity of the synthesized benzyl 5-hydroxypentanoate. This section details the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides a definitive fingerprint of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.38-7.26m5HAromatic protons (C₆H₅)
5.12s2HBenzylic protons (O-CH₂-Ph)
3.64t, J = 6.3 Hz2HMethylene protons adjacent to hydroxyl (CH₂-OH)
2.41t, J = 7.2 Hz2HMethylene protons adjacent to carbonyl (CH₂-C=O)
1.80-1.71m2HMethylene protons (CH₂-CH₂-OH)
1.64-1.54m2HMethylene protons (CH₂-CH₂-C=O)

¹³C NMR (Predicted): The carbon NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~173.5Carbonyl carbon (C=O)
~136.0Aromatic quaternary carbon (C-CH₂)
~128.5Aromatic methine carbons (CH)
~128.2Aromatic methine carbons (CH)
~128.0Aromatic methine carbons (CH)
~66.2Benzylic carbon (O-CH₂)
~62.3Methylene carbon adjacent to hydroxyl (CH₂-OH)
~33.8Methylene carbon adjacent to carbonyl (CH₂-C=O)
~32.0Methylene carbon (CH₂-CH₂-OH)
~21.6Methylene carbon (CH₂-CH₂-C=O)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ corresponds to the ester carbonyl group.

  • C-O Stretch: A band in the region of 1250-1150 cm⁻¹ is indicative of the C-O single bond of the ester.

  • Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

  • Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ correspond to the C-H bonds of the pentanoate chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 208, corresponding to the molecular weight of benzyl 5-hydroxypentanoate (C₁₂H₁₆O₃).[8]

  • Key Fragment Ions: Common fragmentation pathways for benzyl esters include cleavage of the benzylic C-O bond and McLafferty rearrangement. Expected key fragments include:

    • m/z = 91: Tropylium ion ([C₇H₇]⁺), a very common and stable fragment from benzyl groups.

    • m/z = 108: Benzyl alcohol radical cation ([C₇H₈O]⁺·).

    • m/z = 119: Fragment corresponding to the loss of the benzyl group.

    • Loss of water (H₂O) from the molecular ion, leading to a peak at m/z = 190.

G cluster_characterization Characterization Workflow start Synthesized & Purified Benzyl 5-Hydroxypentanoate nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Confirmation & Purity Assessment nmr->structure ir->structure ms->structure

Workflow for the Characterization of Benzyl 5-Hydroxypentanoate

Application in the Synthesis of Macrocyclic Renin Inhibitors

Benzyl 5-hydroxypentanoate is a key starting material for the synthesis of P2-P1'-linked macrocyclic human renin inhibitors.[9] The synthesis typically involves several steps, including the modification of the hydroxyl group and subsequent coupling reactions to form the macrocyclic structure.

G start Benzyl 5-Hydroxypentanoate step1 Protection of Hydroxyl Group start->step1 1. step2 Modification of the Pentanoate Chain step1->step2 2. step3 Coupling with Peptide Fragments step2->step3 3. step4 Macrocyclization step3->step4 4. step5 Deprotection step4->step5 5. product Macrocyclic Renin Inhibitor step5->product

General Synthetic Scheme for Macrocyclic Renin Inhibitors

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of benzyl 5-hydroxypentanoate. By offering a comparative analysis of synthetic routes, detailed experimental protocols, and in-depth characterization data, this document serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The strategic importance of benzyl 5-hydroxypentanoate as a precursor to potent renin inhibitors underscores the necessity of robust and well-characterized synthetic methods. The information presented herein is intended to empower scientists to confidently synthesize and utilize this key intermediate in their research endeavors.

References

Physicochemical properties of monobenzyl glutarate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Monobenzyl Glutarate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of monobenzyl glutarate, a molecule of significant interest in drug development and chemical synthesis. The following sections detail its structural attributes, thermodynamic properties, and solubility characteristics, offering both established data and the experimental protocols necessary for their verification. The insights provided herein are grounded in established scientific principles to ensure accuracy and reproducibility for researchers and drug development professionals.

Molecular Structure and Identity

Monobenzyl glutarate, with the CAS Number 3127-99-7, is a mono-ester derivative of glutaric acid. Structurally, it consists of a five-carbon dicarboxylic acid backbone (glutaric acid) where one of the two carboxylic acid groups is esterified with a benzyl group. This asymmetric structure is fundamental to its chemical behavior, imparting both hydrophilic (the free carboxylic acid) and lipophilic (the benzyl ester) characteristics.

Key Identifiers:

  • IUPAC Name: 5-(benzyloxy)-5-oxopentanoic acid

  • Molecular Formula: C12H14O4

  • Molecular Weight: 222.24 g/mol

  • Canonical SMILES: C1=CC=C(C=C1)COC(=O)CCCC(=O)O

The presence of a terminal carboxylic acid and a benzyl ester group dictates its reactivity, solubility, and potential for hydrogen bonding, which are critical considerations in formulation and drug design.

Thermodynamic and Physical Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, and formulation.

PropertyValueSource
Physical Form White to off-white crystalline powder
Melting Point 58-60 °C
Boiling Point 367.6 ± 17.0 °C at 760 mmHg
Density 1.212 ± 0.06 g/cm³ (Predicted)

These properties indicate that monobenzyl glutarate is a stable solid at room temperature, which simplifies its handling and storage. The relatively low melting point suggests that it can be processed using melt-based formulation techniques if required.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The dual hydrophilic-lipophilic nature of monobenzyl glutarate results in a nuanced solubility profile.

  • Aqueous Solubility: The free carboxylic acid group allows for ionization, granting some degree of aqueous solubility, particularly at pH values above its pKa. However, the molecule is generally described as poorly soluble in water.

  • Organic Solubility: It exhibits good solubility in a range of organic solvents, including methanol, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Workflow: Kinetic Solubility Assay

A standard method to assess the aqueous solubility is the kinetic solubility assay, which measures the solubility of a compound from a DMSO stock solution.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO add_dmso Add stock to aqueous buffer (pH 7.4) prep_stock->add_dmso Dilution incubate Incubate for 2 hours at room temperature add_dmso->incubate filter_precipitate Filter to remove precipitate (0.22 µm filter) incubate->filter_precipitate quantify Quantify concentration in filtrate via LC-MS/MS filter_precipitate->quantify compare Compare with calibration curve to determine solubility quantify->compare

Caption: Workflow for Kinetic Solubility Determination.

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is a measure of the acidity of the carboxylic acid group in monobenzyl glutarate. This parameter is crucial as it governs the charge state of the molecule at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted pKa for the carboxylic acid group is approximately 4.75 ± 0.10.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of monobenzyl glutarate in a co-solvent system (e.g., water/methanol) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and quality control of monobenzyl glutarate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and multiplets for the aliphatic protons of the glutarate backbone.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the two carbonyl carbons (ester and carboxylic acid), the aromatic carbons, the benzylic carbon, and the aliphatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a strong C=O stretch for the carboxylic acid and ester groups, and C-O stretching bands.

Synthesis and Purification

A common laboratory-scale synthesis of monobenzyl glutarate involves the reaction of glutaric anhydride with benzyl alcohol.

G reagents Glutaric Anhydride + Benzyl Alcohol reaction Heat under reflux (e.g., in toluene) reagents->reaction workup Aqueous Workup (Base extraction) reaction->workup purification Recrystallization (e.g., from ethyl acetate/hexanes) workup->purification product Pure Monobenzyl Glutarate purification->product

Caption: Synthetic and Purification Workflow.

Protocol: Synthesis of Monobenzyl Glutarate
  • Reaction Setup: In a round-bottom flask, dissolve glutaric anhydride and an equimolar amount of benzyl alcohol in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and perform an aqueous workup. This typically involves extraction with a basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, followed by acidification to re-protonate and precipitate the product.

  • Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent system like ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Safety and Handling

Monobenzyl glutarate should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

A Technical Guide to the Spectral Analysis of 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Pentanedioic acid monobenzyl ester, also known as benzyl glutarate, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a terminal carboxylic acid, a benzyl ester, and a flexible pentanedioic acid backbone, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure its identity, purity, and structural integrity throughout the research and development process. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and draws upon comparative data from analogous structures to provide a robust analytical framework.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The key functional groups that give rise to its characteristic spectral features are the aromatic ring of the benzyl group, the ester carbonyl, the carboxylic acid, and the aliphatic chain.

Caption: Chemical Structure of this compound.

This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, providing a detailed interpretation of the key signals and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. The predicted data is based on established chemical shift ranges for similar functional groups.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1HCarboxylic Acid (-COOH)
~7.35Multiplet5HAromatic Protons (C₆H₅)
~5.12Singlet2HBenzyl CH₂ (-O-CH₂-Ph)
~2.45Triplet2Hα-CH₂ to Ester
~2.38Triplet2Hα-CH₂ to Carboxylic Acid
~1.95Quintet2Hβ-CH₂

Expert Interpretation:

  • Carboxylic Acid Proton ( ~11.0 - 12.0 ppm): A highly deshielded, broad singlet is expected for the carboxylic acid proton due to hydrogen bonding and the acidic nature of the proton. Its broadness is a key characteristic.

  • Aromatic Protons (~7.35 ppm): The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. Their chemical shift is influenced by the electron-withdrawing effect of the attached ester group.

  • Benzyl CH₂ Protons (~5.12 ppm): A sharp singlet is predicted for the two benzylic protons. The singlet nature arises from the absence of adjacent protons to couple with. The proximity to the electronegative oxygen and the aromatic ring results in a downfield shift.[4]

  • Aliphatic Chain Protons (~1.95 - 2.45 ppm): The three methylene groups of the pentanedioic acid chain will exhibit distinct signals. The two methylene groups adjacent to the carbonyls (α-protons) are deshielded and will appear as triplets due to coupling with the central methylene group. The central methylene group (β-protons) will appear as a quintet, being coupled to the four α-protons. A slight difference in the chemical shifts of the two α-methylene groups is expected due to the different electronic environments of the ester and carboxylic acid.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~179Carboxylic Acid Carbonyl (C=O)
~173Ester Carbonyl (C=O)
~136Aromatic C (quaternary)
~128.5Aromatic CH
~128.2Aromatic CH
~128.0Aromatic CH
~66Benzyl CH₂
~33.5α-CH₂ to Carboxylic Acid
~33.0α-CH₂ to Ester
~20β-CH₂

Expert Interpretation:

  • Carbonyl Carbons (~173 and ~179 ppm): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl is typically more deshielded than the ester carbonyl.

  • Aromatic Carbons (~128.0 - 136 ppm): The benzene ring will show four signals: one for the quaternary carbon attached to the benzylic group and three for the protonated aromatic carbons.

  • Benzyl CH₂ Carbon (~66 ppm): The carbon of the benzylic methylene group appears in the region typical for carbons attached to an oxygen atom.

  • Aliphatic Chain Carbons (~20 - 33.5 ppm): The three methylene carbons of the pentanedioic acid chain will have distinct chemical shifts. The carbons alpha to the carbonyl groups will be more deshielded than the central beta carbon.

G cluster_nmr NMR Spectral Interpretation Workflow ¹H_NMR ¹H NMR Spectrum Acquisition Identify_Proton_Signals Identify Proton Signals (Chemical Shift, Multiplicity, Integration) ¹H_NMR->Identify_Proton_Signals ¹³C_NMR ¹³C NMR Spectrum Acquisition Identify_Carbon_Signals Identify Carbon Signals (Chemical Shift) ¹³C_NMR->Identify_Carbon_Signals Correlate_H_C Correlate ¹H and ¹³C Data (e.g., HSQC, HMBC) Identify_Proton_Signals->Correlate_H_C Identify_Carbon_Signals->Correlate_H_C Structure_Elucidation Final Structure Confirmation Correlate_H_C->Structure_Elucidation G cluster_ms Predicted Mass Spec Fragmentation Pathway M [M]⁺ m/z 222 F1 [C₇H₇]⁺ (Tropylium) m/z 91 M->F1 Benzylic Cleavage & Rearrangement F2 [M - C₇H₇]⁺ m/z 131 M->F2 Loss of Benzyl Radical F3 [C₆H₅CH₂OH]⁺ m/z 108 M->F3 Rearrangement F4 [C₆H₅]⁺ m/z 77 F1->F4 Loss of CH₂

References

Monobenzyl ester of glutaric acid solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Monobenzyl Glutarate

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its behavior in both biological and manufacturing contexts. Monobenzyl glutarate, a mono-ester of glutaric acid, serves as a key structural motif in medicinal chemistry, often employed as a linker in prodrug design or as a starting material in complex syntheses.[1][2] Understanding its solubility is paramount for designing robust formulation strategies, ensuring bioavailability, and optimizing reaction conditions. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of monobenzyl glutarate, aimed at researchers, chemists, and drug development professionals. We will explore its physicochemical properties, the factors governing its solubility, detailed protocols for its experimental determination, and the analytical techniques required for its quantification.

Introduction: The Significance of Solubility in Drug Development

In pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of developability. For a drug to be effective, it must first be in solution to be absorbed and reach its site of action. The solubility of monobenzyl glutarate is of particular interest due to its amphiphilic nature, possessing both a hydrophilic carboxylic acid group and a lipophilic benzyl ester moiety. This dual character makes its solubility behavior complex and highly dependent on the surrounding chemical environment. A thorough characterization of its solubility profile is a critical first step in formulation development, preventing costly late-stage failures and ensuring the development of a stable, effective, and safe drug product.[3]

Physicochemical Profile of Monobenzyl Glutarate

The solubility of a compound is intrinsically linked to its molecular structure.[3] Monobenzyl glutarate possesses a free carboxylic acid group, which can be ionized, and an aromatic benzyl ester group. This structure dictates its interactions with various solvents.

  • Polarity and Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar, protic solvents like water and alcohols.

  • Lipophilicity: The benzyl group and the aliphatic carbon chain contribute to its non-polar character, suggesting solubility in organic solvents.[3]

The balance between these opposing characteristics determines its overall solubility profile.

Table 1: Physicochemical Properties of Monobenzyl Glutarate

Property Value Source
Molecular Formula C₁₂H₁₄O₄ -
Molecular Weight 222.24 g/mol -
IUPAC Name 5-(benzyloxy)-5-oxopentanoic acid -
Structure See Figure 1 -
LogP (Octanol/Water) Predicted: ~1.5 - 2.0 ChemDraw/ACD Labs (Typical Prediction)
pKa Predicted: ~4.5 - 5.0 Similar to Glutaric Acid Monoesters

| Physical Form | Typically a solid at room temperature | Inferred from similar compounds |

Figure 1: Molecular Structure and Polarity of Monobenzyl Glutarate

This diagram highlights the distinct polar and non-polar regions of the monobenzyl glutarate molecule, which govern its solubility behavior.

cluster_0 Monobenzyl Glutarate (C₁₂H₁₄O₄) cluster_1 Key Functional Regions mol A Hydrophilic/Polar Region (Carboxylic Acid) - Ionizable (pKa ~4.5-5.0) - H-Bonding mol->A B Lipophilic/Non-Polar Region (Benzyl Ester & Alkyl Chain) - van der Waals forces - Soluble in organic solvents mol->B      

Caption: Molecular structure highlighting the key functional groups.

Theoretical Framework: Factors Governing Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility.[4] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. For monobenzyl glutarate, several factors can be manipulated to alter its solubility.

Effect of pH

The presence of the carboxylic acid group makes the solubility of monobenzyl glutarate highly pH-dependent.

  • In Acidic Solution (pH < pKa): The carboxylic acid group remains protonated (-COOH). The molecule is neutral and less polar, resulting in low aqueous solubility.

  • In Basic Solution (pH > pKa): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, much more soluble in aqueous media.

This behavior is crucial for designing oral dosage forms that must dissolve in the varying pH environments of the gastrointestinal tract.

Solvent Selection
  • Polar Protic Solvents (e.g., Water, Ethanol): Limited solubility in pure water is expected due to the large non-polar benzyl group. Solubility should increase in alcohols, which can interact with both the polar and non-polar parts of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is generally expected in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Diethyl Ether): The benzyl group and alkyl chain suggest some solubility in these solvents, though the polar carboxylic acid will limit it.[5]

Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] However, this relationship must be determined experimentally for each solute-solvent system, as exceptions exist.

Experimental Determination of Solubility

Accurate solubility data is obtained through well-defined experimental protocols. The two most common methods are the determination of thermodynamic and kinetic solubility.[6]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Workflow: Shake-Flask Method

A Step 1: Preparation Add excess solid monobenzyl glutarate to a known volume of the chosen solvent. B Step 2: Equilibration Seal the vial and agitate (shake/stir) at a constant temperature for 24-48 hours. A->B Achieve Equilibrium C Step 3: Verification Visually confirm that excess solid remains, ensuring saturation. B->C Validate Saturation D Step 4: Separation Allow to settle, then carefully sample the supernatant. Centrifuge or filter (e.g., 0.22 µm PTFE) to remove all solids. C->D Isolate Saturated Solution E Step 5: Analysis Dilute the clear supernatant and quantify the concentration using a validated analytical method (e.g., HPLC-UV). D->E Quantify Solute

Caption: Standard workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Method

  • Preparation: Add an amount of monobenzyl glutarate to a glass vial sufficient to exceed its estimated solubility (e.g., 5-10 mg).

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials tightly. Place them in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant. Crucially, do not disturb the solid material.

  • Filtration/Centrifugation: Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to remove any microscopic particles.

  • Dilution: Accurately dilute the clarified sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method against a standard curve of known concentrations.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery.[6] It measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. This value is often lower than the thermodynamic solubility but provides a rapid assessment of solubility challenges.

Analytical Quantification

A robust and validated analytical method is essential for accurately measuring the concentration of the dissolved compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (RP-HPLC-UV) is the most common technique for quantifying small molecules like monobenzyl glutarate.[7]

Typical HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold, and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~254 nm (due to the benzyl chromophore)

  • Injection Volume: 10 µL

  • Quantification: A standard curve must be prepared using known concentrations of monobenzyl glutarate to ensure accurate measurement.

Predicted Solubility Profile

While experimental data is essential, a qualitative profile can be predicted based on chemical principles.

Qualitative Solubility Testing Flowchart

start Start: Monobenzyl Glutarate water Test: Water (H₂O) start->water naoh Test: 5% NaOH start->naoh hcl Test: 5% HCl start->hcl ether Test: Diethyl Ether start->ether res_water Result: Insoluble (Neutral molecule, large non-polar part) water->res_water res_naoh Result: Soluble (Forms sodium salt, -COO⁻ Na⁺, ionic) naoh->res_naoh res_hcl Result: Insoluble (Remains protonated, -COOH, neutral) hcl->res_hcl res_ether Result: Soluble (Non-polar solvent interacts with benzyl group) ether->res_ether

Caption: Predicted solubility based on functional group analysis.

Table 2: Predicted Qualitative Solubility Profile

Solvent System Predicted Solubility Rationale
Water Low / Insoluble The large, non-polar benzyl group dominates over the single carboxylic acid.
5% NaOH (aq) Soluble Deprotonation of the carboxylic acid forms a highly polar and soluble carboxylate salt.
5% NaHCO₃ (aq) Likely Soluble Sodium bicarbonate is a weaker base but should be sufficient to deprotonate a carboxylic acid with a pKa around 4.5.
5% HCl (aq) Insoluble The compound remains in its neutral, protonated form, which has low aqueous solubility.
Ethanol Soluble The solvent has both polar (hydroxyl) and non-polar (ethyl) character, capable of solvating the entire molecule.
Dichloromethane Soluble A common organic solvent capable of dissolving moderately polar compounds.

| Toluene | Partially Soluble | The aromatic nature of toluene interacts well with the benzyl group, but the polar carboxylic acid limits overall solubility. |

Conclusion and Recommendations

The solubility of monobenzyl glutarate is a multifaceted property governed by its amphiphilic structure. Its aqueous solubility is predicted to be low at neutral and acidic pH but significantly enhanced under basic conditions due to the ionization of its carboxylic acid moiety. For drug development purposes, this pH-dependent solubility is a critical design consideration. It is strongly recommended that definitive thermodynamic solubility be determined using the shake-flask method in a range of biorelevant media (e.g., simulated gastric and intestinal fluids) and co-solvent systems. This empirical data, grounded in the theoretical principles outlined in this guide, will provide the solid foundation needed for successful formulation and development.

References

An Inquiry into the Biological Activity of 1,5-Pentanedioic Acid Monobenzyl Ester: Acknowledging a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals,

This document addresses the topic of the biological activity of 1,5-Pentanedioic acid monobenzyl ester, also known as monobenzyl glutarate. Following a comprehensive review of publicly accessible scientific literature and databases, it has become evident that there is a significant lack of specific data pertaining to the biological effects of this particular chemical entity.

While the compound is available from various chemical suppliers for research purposes, and its basic chemical and physical properties are documented, detailed studies on its pharmacological activity, mechanism of action, and potential therapeutic applications appear to be unpublished or not widely disseminated. Our extensive searches for in vitro and in vivo studies, biological evaluations, and screening results have not yielded substantive information.

Therefore, the creation of an in-depth technical guide or whitepaper on the biological activity of this compound is not feasible at this time without resorting to speculation, which would contravene the principles of scientific accuracy and integrity.

Potential Avenues for Future Research

Given the absence of direct data, this document serves not as a guide, but as a call for foundational research. The exploration of this compound's biological activity could represent a novel area of investigation. Based on the activities of structurally related compounds, several hypotheses could guide initial research efforts. For instance, derivatives of dicarboxylic acids and their esters have been explored in various therapeutic areas. However, it is crucial to emphasize that any potential activity of this compound would need to be determined through empirical investigation.

Proposed Initial Experimental Workflow

For research teams considering an investigation into the biological profile of this molecule, a logical starting point would be a series of standardized screening assays. The following workflow is proposed as a foundational approach to characterizing its biological effects.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation (Based on Phase 1 Hits) cluster_2 Phase 3: Preliminary In Vivo Assessment A Compound Acquisition & Purity Analysis (e.g., NMR, LC-MS) B Cytotoxicity Assays (e.g., MTT, LDH in various cell lines) A->B C Broad-Spectrum Receptor Binding Assays B->C D Enzyme Inhibition Panels (e.g., Kinases, Proteases, HDACs) B->D E Dose-Response Studies D->E Positive Hit F Target Identification & Validation (e.g., Western Blot, qPCR) E->F G Cellular Pathway Analysis F->G H Pharmacokinetic Profiling (ADME) I Toxicity Studies in Animal Models H->I J Efficacy in Disease Models (if applicable) I->J

Caption: Proposed workflow for the initial biological characterization of this compound.

Concluding Remarks

The scientific community thrives on the exploration of the unknown. The current lack of data on the biological activity of this compound presents a unique opportunity for original research. It is our hope that this document will stimulate inquiry and lead to the generation of robust, peer-reviewed data that will elucidate the pharmacological profile of this compound. Until such research is conducted and published, any claims regarding its biological activity should be treated with caution.

We encourage researchers with any non-public data or ongoing studies related to this compound to consider sharing their findings through appropriate scientific channels to enrich the collective understanding of this molecule.

Methodological & Application

Synthesis of 1,5-Pentanedioic Acid Monobenzyl Ester: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1,5-pentanedioic acid monobenzyl ester, a valuable mono-protected dicarboxylic acid intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights for a successful and reproducible synthesis.

Introduction

This compound, also known as monobenzyl glutarate, is a key building block in the synthesis of more complex molecules. The selective protection of one of the two carboxylic acid functionalities of glutaric acid allows for differential reactivity, enabling sequential chemical transformations at either end of the C5 chain. This monoester is particularly useful in the preparation of pharmaceuticals, polymers, and other specialty chemicals where precise control over the molecular architecture is paramount.

The synthesis of this compound is most effectively achieved through the ring-opening of glutaric anhydride with benzyl alcohol. This method is generally preferred over the direct esterification of glutaric acid due to its higher selectivity for the monoester product, thereby minimizing the formation of the corresponding diester and simplifying purification.[1]

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of glutaric anhydride by benzyl alcohol. The alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of the desired monoester-monoacid.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from glutaric anhydride and benzyl alcohol.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Glutaric Anhydride≥98%
Benzyl Alcohol≥99%, anhydrous
TolueneAnhydrous
PyridineAnhydrous
Diethyl EtherAnhydrous
HexaneACS Grade
Sodium SulfateAnhydrous
Round-bottom flask250 mL, with magnetic stir bar
Reflux condenser
Heating mantle
Separatory funnel500 mL
Rotary evaporator
Glass funnel
Filter paper
Thin Layer ChromatographySilica gel 60 F₂₅₄ plates
Column ChromatographySilica gel (230-400 mesh)
NMR Spectrometer400 MHz or higher
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glutaric anhydride (1.0 eq) in anhydrous toluene (100 mL).

  • Addition of Reactants: To the stirred solution, add benzyl alcohol (1.0 eq) followed by a catalytic amount of anhydrous pyridine (0.1 eq). The use of a slight excess of either reactant can be employed to drive the reaction to completion, but an equimolar ratio is a good starting point to maximize mono-esterification.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction's progression.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 500 mL separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil or a white solid.

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound (CAS No: 54322-10-0, Molecular Formula: C₁₂H₁₄O₄, Molecular Weight: 222.24 g/mol ) should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.5-12.0 (br s, 1H, -COOH), 7.30-7.40 (m, 5H, Ar-H), 5.13 (s, 2H, -CH₂-Ar), 2.45 (t, J=7.2 Hz, 2H, -CH₂-COOH), 2.40 (t, J=7.2 Hz, 2H, -CH₂-COO-), 1.95 (quint, J=7.2 Hz, 2H, -CH₂-CH₂-CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 179.0 (-COOH), 173.0 (-COO-), 135.8 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 128.2 (Ar-CH), 66.4 (-CH₂-Ar), 33.5 (-CH₂-), 33.0 (-CH₂-), 20.0 (-CH₂-).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Toluene, diethyl ether, and hexane are flammable. Avoid open flames and sparks.

  • Pyridine is toxic and has a strong, unpleasant odor. Handle with care.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The selective ring-opening of glutaric anhydride with benzyl alcohol offers a straightforward route to this valuable mono-protected dicarboxylic acid. Careful execution of the reaction and purification steps is crucial for obtaining a high yield of the pure product. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

Comprehensive Guide to the Purification of 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

1,5-Pentanedioic acid monobenzyl ester (also known as glutaric acid monobenzyl ester) is a valuable bifunctional molecule, serving as a key intermediate and building block in organic synthesis and drug development. Its structure, featuring both a terminal carboxylic acid and a benzyl ester, presents a unique purification challenge. The primary impurities in a typical synthesis are the unreacted starting material, glutaric acid, and the over-esterified by-product, dibenzyl glutarate. This guide provides a detailed examination of the principles and step-by-step protocols for the efficient purification of the target mono-ester, leveraging its distinct physicochemical properties. We will explore purification via acid-base liquid-liquid extraction, flash column chromatography, and recrystallization, complete with troubleshooting guides and methods for purity verification.

Introduction and Physicochemical Profile

The successful isolation of this compound hinges on exploiting the significant difference in acidity and polarity between the desired product and its common impurities. The free carboxylic acid moiety (pKa ~4.3) makes the mono-ester acidic and thus reactive with bases, a property not shared by the neutral dibenzyl ester. Conversely, the presence of this polar carboxylic acid group differentiates it starkly from the highly non-polar dibenzyl ester and the highly polar glutaric acid in chromatographic separations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 54322-10-0[1][2][3]
Molecular Formula C₁₂H₁₄O₄[1][2][3]
Molecular Weight 222.24 g/mol [1][2][3]
Appearance White to off-white solid or oil
Purity (Typical) ≥95%[1][3][4]
GHS Pictogram GHS07 (Warning)[1]

Safety and Handling

Before initiating any protocol, consult the relevant Safety Data Sheet (SDS).

  • Hazard Statements: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid breathing dust or vapors.[5]

Primary Purification: Acid-Base Liquid-Liquid Extraction

This technique is the most efficient method for separating the acidic mono-ester from neutral impurities like the dibenzyl ester by-product and residual benzyl alcohol. The principle relies on the selective deprotonation of the carboxylic acid to form a water-soluble carboxylate salt, which partitions into the aqueous phase.[7][8]

Principle of Separation

By introducing a mild aqueous base, such as sodium bicarbonate (NaHCO₃), the acidic mono-ester is converted to its sodium salt. This salt is ionic and highly soluble in water, while the neutral organic impurities remain in the organic solvent layer.[9][10] Subsequent acidification of the separated aqueous layer re-protonates the carboxylate, causing the pure mono-ester to precipitate or be extracted back into an organic solvent.[8][11]

Workflow Diagram

G cluster_start Step 1: Dissolution & Separation cluster_layers Step 2: Phase Separation cluster_acidify Step 3: Isolation of Product A Crude Mixture (Mono-ester, Di-ester, etc.) in Organic Solvent (e.g., EtOAc) B Add Aqueous NaHCO₃ Solution A->B C Shake in Separatory Funnel & Allow Layers to Separate B->C D Organic Layer (Top) Contains Neutral Impurities (Di-ester, Benzyl Alcohol) E Aqueous Layer (Bottom) Contains Sodium Salt of Mono-ester F F D->F Discard or process for other compounds G Collected Aqueous Layer E->G Collect H Acidify with cold HCl (aq) to pH ~2 G->H I Precipitation or Extraction H->I J Collect Precipitate by Filtration OR Extract with fresh Organic Solvent I->J K Pure 1,5-Pentanedioic Acid Monobenzyl Ester J->K

Caption: Workflow for acid-base extraction purification.

Detailed Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. A typical ratio is 1 part crude mixture to 10-20 parts solvent.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask or beaker.

  • Repeat Extraction: Repeat steps 2-5 two more times with fresh NaHCO₃ solution, combining the aqueous extracts each time. This ensures complete extraction of the acidic product.[9]

  • Organic Layer Wash (Optional): Wash the original organic layer (which contains the neutral impurities) with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄) if recovery of the by-products is desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate of the purified mono-ester should form.

  • Product Isolation:

    • If a solid precipitates: Collect the pure product by vacuum filtration, wash the solid with cold deionized water, and dry under vacuum.

    • If an oil forms or no precipitate appears: Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Troubleshooting
IssueProbable CauseSolution
Emulsion Formation Agitation was too vigorous; presence of surfactants.Add a small amount of brine to the separatory funnel to "break" the emulsion. Allow the funnel to stand for a longer period. Gentle swirling is better than vigorous shaking.
No Precipitate on Acidification The product is highly soluble in the aqueous medium or is an oil at that temperature.Proceed with extracting the acidified aqueous layer with an organic solvent like ethyl acetate or DCM.
Pressure Buildup Reaction of acid with bicarbonate releases CO₂ gas.Vent the separatory funnel frequently after every few shakes, especially at the beginning of the extraction.

Secondary Purification: Flash Column Chromatography

For separating compounds with closer polarities or when acid-base extraction is insufficient, flash column chromatography is the method of choice. The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (eluent).[12]

Principle of Separation

Silica gel (SiO₂) is a polar stationary phase. Polar compounds interact more strongly with the silica and thus move down the column more slowly.

  • Dibenzyl Glutarate (Diester): Least polar, will elute first.

  • This compound (Mono-ester): Intermediate polarity, will elute second.

  • Glutaric Acid (Diacid): Most polar, will remain at the top of the column or elute very slowly.[12]

To prevent peak tailing of the acidic mono-ester, it is common to add a small amount (~0.5-1%) of acetic acid or formic acid to the eluent system.

Workflow Diagram

G A Prepare Column: Pack silica gel slurry in initial eluent B Load Sample: Dissolve crude product in minimal solvent and apply to column A->B C Elute with Mobile Phase: Apply positive pressure B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Isolated Pure Product G->H

Caption: General workflow for flash column chromatography.

Detailed Protocol
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. The ideal system gives the desired product an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and use positive pressure to pack it into a firm, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply gentle, steady air pressure. Begin collecting fractions immediately.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to track the separation.

  • Combine and Isolate: Combine the fractions that contain only the pure desired product. Remove the solvent under reduced pressure to yield the final product.

Table 2: Recommended Eluent Systems for Chromatography

Eluent System (v/v)ModifierExpected Elution Order
Hexane / Ethyl Acetate (e.g., 70:30 to 50:50)1% Acetic AcidDi-ester -> Mono-ester -> Di-acid (at baseline)
Dichloromethane / Methanol (e.g., 98:2 to 95:5)0.5% Acetic AcidDi-ester -> Mono-ester -> Di-acid

Final Polishing: Recrystallization

If the purified product is a solid, recrystallization can be used as a final step to achieve very high purity. This method relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures.

Detailed Protocol
  • Solvent Selection: Choose a solvent in which the mono-ester is sparingly soluble at room temperature but very soluble when heated. A mixture of solvents, like ethyl acetate/hexane or toluene, may be effective.[13]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the solid product until it just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

Verification of Purity

It is essential to confirm the purity and identity of the final product.

Table 3: Analytical Data for Purity Assessment

Analysis TechniqueParameterExpected Result for Pure Product
TLC Rf ValueA single, well-defined spot. (Value depends on eluent; e.g., ~0.3 in 1:1 Hex/EtOAc)
¹H NMR Chemical Shifts (δ, ppm)~7.3-7.4 ppm: (5H, multiplet) - Aromatic protons of the benzyl group. ~5.1 ppm: (2H, singlet) - Methylene protons of the benzyl group (-CH₂-Ph). ~2.4 ppm: (4H, multiplet) - Methylene protons adjacent to carbonyls (-CH₂-COO-). ~1.9 ppm: (2H, quintet) - Central methylene protons (-CH₂-CH₂-CH₂-). ~10-12 ppm: (1H, broad singlet) - Carboxylic acid proton (-COOH).
Melting Point RangeA sharp, narrow melting point range. (Literature values may vary).

Conclusion

The purification of this compound is most effectively achieved through a multi-step approach. Acid-base liquid-liquid extraction serves as a robust primary method for bulk separation of acidic product from neutral by-products. For higher purity, this can be followed by flash column chromatography. For crystalline products, a final recrystallization step can yield material of excellent analytical purity. The choice of method depends on the scale of the reaction, the nature of the impurities, and the required final purity. Always verify the success of the purification using appropriate analytical techniques.

References

Application Notes: 1,5-Pentanedioic Acid Monobenzyl Ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,5-Pentanedioic acid monobenzyl ester, also known as monobenzyl glutarate, is a bifunctional organic building block of significant utility in advanced organic synthesis. Its structure, featuring a free carboxylic acid at one terminus and a benzyl-protected carboxylic acid at the other, provides a platform for sequential, controlled chemical modifications. This differential reactivity, a form of orthogonal protection, is the cornerstone of its application. This guide provides an in-depth exploration of its role as a heterobifunctional linker, its applications in modifying peptides and functionalizing surfaces, and its use in prodrug strategies. Detailed, field-tested protocols for key transformations are provided to enable researchers, scientists, and drug development professionals to effectively integrate this versatile reagent into their synthetic workflows.

Core Principles: The Power of Orthogonal Protection

The primary value of this compound (CAS 54322-10-0) lies in its two distinct carboxylic acid functionalities.[1] The free carboxylic acid is readily available for standard coupling reactions, most notably amide bond formation. The benzyl ester, however, is stable under these conditions and serves as a robust protecting group. It can be selectively removed under specific, non-acidic/non-basic conditions—most commonly catalytic hydrogenolysis—to unmask the second carboxylic acid for subsequent reactions.[2][3] This ability to perform sequential reactions by selectively addressing one functional group in the presence of a protected version of the other is known as an orthogonal protection strategy.

cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection Molecule HOOC-(CH₂)₃-COOBn (this compound) Coupled R¹-NH-CO-(CH₂)₃-COOBn (Coupled Intermediate) Molecule->Coupled Amide Coupling (e.g., EDC, HATU) Amine R¹-NH₂ (Amine Component) Amine->Coupled Deprotected R¹-NH-CO-(CH₂)₃-COOH (Final Product / New Reactive Site) Coupled_ref->Deprotected Catalytic Hydrogenolysis (H₂, Pd/C)

Caption: Orthogonal reactivity of this compound.

Key Applications

Heterobifunctional Linker in Bioconjugation

The most prominent application of this molecule is as a heterobifunctional linker or spacer, particularly in the construction of Antibody-Drug Conjugates (ADCs).[4] In this context, a highly potent cytotoxic drug is connected to a monoclonal antibody via a linker. The linker's role is to ensure the conjugate is stable in circulation but allows for the release of the drug at the target site.[5][6]

This compound can be used to:

  • Connect a drug to another linker component: The free carboxylic acid can be coupled to an amine on a drug molecule. After deprotection, the newly revealed carboxylic acid can be attached to the antibody-binding part of the linker.[7]

  • Introduce a Spacer: The five-carbon backbone provides spatial separation between the antibody and the payload, which can be crucial for overcoming steric hindrance and maintaining the biological activity of both components.

Surface Functionalization of Nanomaterials

The principles of bioconjugation extend to the functionalization of nanomaterials for applications in drug delivery, diagnostics, and imaging.[8][9][10] Nanoparticles (e.g., gold, iron oxide, or polymeric nanoparticles) are often first functionalized with amine groups. This compound can then be coupled to these surface amines via its free carboxyl group. This process coats the nanoparticle with a layer of benzyl-protected carboxylates. Subsequent hydrogenolysis exposes a dense layer of carboxylic acid groups on the surface, which can then be used to attach targeting ligands, drugs, or imaging agents.[11]

Advanced Peptide Synthesis

In solid-phase peptide synthesis (SPPS), modifying amino acid side chains or introducing non-peptidic spacers is a common strategy to enhance peptide stability, activity, or to create novel structures.[12][13] this compound can be coupled to the side-chain amine of a lysine residue. After the main peptide synthesis is complete, the benzyl group can be removed to allow for the attachment of another molecule, such as a chelating agent for radiolabeling or a fluorescent probe.[14] This approach allows for site-specific modification with minimal interference to the standard SPPS workflow.

Experimental Protocols

The following protocols are foundational for the majority of applications involving this compound.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol details the coupling of the free carboxylic acid of monobenzyl glutarate to a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

Rationale: Direct condensation of a carboxylic acid and an amine is inefficient.[15] EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16] This intermediate is susceptible to hydrolysis. Adding NHS traps the activated acid as a more stable, yet still highly reactive, NHS ester. This intermediate then reacts cleanly with the primary amine to form a stable amide bond.[17] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the proton released during the reaction without interfering with the coupling agents.[18]

Materials:

  • This compound

  • Amine-containing substrate (R-NH₂)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing substrate (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq).

  • Add the amine solution to the pre-activated acid solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid or 0.5 M HCl (to remove excess base and EDC urea byproduct), saturated NaHCO₃ (to remove unreacted acid and NHS), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Selective Benzyl Ester Deprotection via Catalytic Hydrogenolysis

This protocol describes the cleavage of the benzyl ester protecting group using hydrogen gas and a palladium catalyst to yield a free carboxylic acid.

Rationale: Catalytic hydrogenolysis is the most common and cleanest method for benzyl group removal.[2][19] The reaction occurs on the surface of a heterogeneous palladium on carbon (Pd/C) catalyst. Hydrogen gas is adsorbed onto the palladium surface, where it cleaves the benzylic C-O bond. The byproducts are toluene and CO₂, which are volatile and easily removed. The reaction is highly selective for benzyl groups and typically does not affect other common functional groups like amides or alkyl esters.[20][21]

Materials:

  • Benzyl-protected substrate (from Protocol 1)

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Three-way stopcock and vacuum line

  • Celite® for filtration

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 eq) in MeOH or EtOAc in a round-bottom flask equipped with a magnetic stir bar.

  • Inerting the Catalyst: Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate) to the flask. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Seal the flask with a septum and attach a needle connected to a three-way stopcock. The stopcock should be connected to a vacuum line and a balloon filled with H₂ gas.

  • Hydrogenation: Evacuate the flask under vacuum for 1-2 minutes to remove air, then backfill with H₂ from the balloon. Repeat this vacuum/H₂ cycle three times to ensure an inert hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂ (from the balloon).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Workup: Upon completion, carefully vent the flask and purge with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, which can be used directly or purified further if necessary.

Data Summary and Troubleshooting

ParameterProtocol 1: Amide CouplingProtocol 2: Hydrogenolysis
Key Reagents EDC·HCl, NHS, DIPEA10% Pd/C, H₂
Solvent Anhydrous DMF, DCMMeOH, EtOH, EtOAc, THF
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 4 - 16 hours2 - 8 hours
Typical Yield 70 - 95%>90% (often quantitative)
Common Issues Low yield due to hydrolysis of activated ester; Racemization if chiral centers are present.[22]Incomplete reaction ("stalled"); Catalyst poisoning.
Troubleshooting Use anhydrous solvents; Pre-activate acid before adding amine; Use HOBt to suppress racemization.Use fresh, active catalyst; Increase H₂ pressure; Use a different solvent; Add a co-catalyst like niobic acid.[23]

Synthetic Workflow Visualization

The power of this compound is realized in a sequential workflow, enabling the precise construction of complex molecules.

Start Start: 1,5-Pentanedioic acid monobenzyl ester Couple Step 1: Amide Coupling (Protocol 1) Start->Couple Purify1 Purification 1 (Chromatography) Couple->Purify1 Deprotect Step 2: Deprotection (Protocol 2) Purify1->Deprotect Purify2 Purification 2 (Filtration / Extraction) Deprotect->Purify2 End Final Product: Bifunctional Linker-Molecule Purify2->End

Caption: General workflow for using monobenzyl glutarate as a linker.

References

Application Note & Protocol: Synthesis of Dibenzyl Glutarate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of dibenzyl glutarate through the acid-catalyzed esterification of glutaric acid with benzyl alcohol. The protocol details the use of a Dean-Stark apparatus to drive the reaction equilibrium towards completion by azeotropic removal of water. This application note is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and data interpretation guidelines.

Scientific Principle & Rationale

The synthesis of dibenzyl glutarate from glutaric acid and benzyl alcohol is a classic example of the Fischer-Speier esterification.[1][2] This reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water, facilitated by an acid catalyst. Glutaric acid, being a dicarboxylic acid, can be esterified at both carboxylic acid moieties to yield the corresponding diester, dibenzyl glutarate.[3]

The Reaction Mechanism

The Fischer esterification is a reversible, equilibrium-limited process.[1][4][5] Understanding the mechanism is critical to optimizing the reaction conditions for maximum yield.

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[2][4]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion (the newly added alcohol group) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (H₂O).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[4]

  • Deprotonation: The protonated ester is deprotonated (typically by water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification cluster_catalyst Catalytic Cycle RCOOH Glutaric Acid (Carboxylic Acid Group) Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H⁺ ROH Benzyl Alcohol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Benzyl Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Dibenzyl Glutarate (Ester Group) Protonated_Ester->Ester - H⁺ Water Water

Figure 1: Simplified mechanism of acid-catalyzed Fischer Esterification.

Driving the Equilibrium: Le Châtelier's Principle

Given the reversible nature of the reaction, Le Châtelier's principle dictates that the equilibrium can be shifted toward the products by either using a large excess of one reactant or by removing one of the products as it forms.[1] In this synthesis, the continuous removal of water is the most efficient strategy.[6] This is effectively achieved by performing the reaction in a non-polar solvent that forms a minimum-boiling azeotrope with water, using a Dean-Stark apparatus.[7][8] As the solvent-water azeotrope boils and condenses, the immiscible water separates and is collected in the graduated trap, preventing the reverse hydrolysis reaction and driving the synthesis to completion.

Experimental Protocol

This protocol outlines the synthesis of dibenzyl glutarate on a laboratory scale.

Materials and Equipment
Reagents & Chemicals Equipment & Glassware
Glutaric Acid (HOOC(CH₂)₃COOH)250 mL Three-neck round-bottom flask
Benzyl Alcohol (C₆H₅CH₂OH)Dean-Stark trap with graduated side-arm[8]
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)Reflux condenser
Toluene (or Cyclohexane)Heating mantle with magnetic stirrer
Saturated Sodium Bicarbonate (NaHCO₃) solutionMagnetic stir bar
Brine (Saturated NaCl solution)Separatory funnel (500 mL)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Rotary evaporator
Deuterated Chloroform (CDCl₃) for NMR analysisStandard laboratory glassware (beakers, funnels)

Reaction Workflow

workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) B 2. Charge Reactants Glutaric Acid, Benzyl Alcohol, p-TsOH, Toluene A->B C 3. Heat to Reflux (Approx. 110-120 °C) B->C D 4. Monitor Water Collection Reaction complete when water production ceases C->D E 5. Cool Reaction Mixture D->E F 6. Aqueous Wash (Sat. NaHCO₃, then Brine) E->F G 7. Dry Organic Layer (Anhydrous MgSO₄) F->G H 8. Remove Solvents (Rotary Evaporation) G->H I 9. Characterize Product (NMR, IR) H->I

Figure 2: Overall experimental workflow for the synthesis of dibenzyl glutarate.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry. The entire setup should be placed in a fume hood.

  • Charging Reactants: To the flask, add glutaric acid (e.g., 13.2 g, 0.1 mol), benzyl alcohol (e.g., 27.0 g, 25.9 mL, 0.25 mol, 2.5 equivalents), p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol, 5 mol%), and toluene (approx. 100 mL).[9]

    • Causality Note: An excess of benzyl alcohol is used to ensure the complete di-esterification of the glutaric acid. Toluene serves as the azeotropic agent to remove water.[8][9]

  • Heating and Reflux: Begin stirring and heat the mixture to a gentle reflux using a heating mantle. Toluene will begin to boil and condense, carrying water over into the Dean-Stark trap. The reaction progress can be monitored by observing the volume of water collecting in the graduated arm of the trap. The theoretical amount of water produced from 0.1 mol of glutaric acid is 3.6 mL (2 x 0.1 mol x 18.02 g/mol ).

  • Reaction Completion: Continue reflux until water no longer collects in the trap (typically 4-8 hours). Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Work-up - Neutralization: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with:

    • 1 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. (Caution: CO₂ evolution may occur).

    • 1 x 50 mL of water.

    • 1 x 50 mL of brine.

    • Causality Note: The NaHCO₃ wash neutralizes the acidic catalyst (p-TsOH) and removes any unreacted glutaric acid, converting them into water-soluble salts.[9]

  • Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.

  • Purification and Characterization: The resulting crude product, dibenzyl glutarate, is typically a colorless to pale yellow oil.[10] If further purification is required, vacuum distillation or column chromatography on silica gel can be employed. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Expected Results & Data

Parameter Value / Description Rationale
Stoichiometry 1 : 2.5 : 0.05 (Glutaric Acid : Benzyl Alcohol : p-TsOH)Excess alcohol drives the reaction forward.[1]
Solvent TolueneForms an azeotrope with water for efficient removal.[9]
Reaction Temperature ~111 °C (Reflux of Toluene)Provides sufficient thermal energy for the reaction.
Reaction Time 4 - 8 hoursDependent on scale and efficiency of water removal.
Theoretical Yield 31.2 g (from 0.1 mol glutaric acid)Based on glutaric acid as the limiting reagent.
Expected Yield 85-95%Typical for Fischer esterifications with a Dean-Stark trap.
Appearance Colorless Oil[10]Physical state of the pure product at room temperature.

Safety & Handling

  • General Precautions: This procedure must be conducted in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[6]

  • Chemical Hazards:

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

    • p-Toluenesulfonic Acid: Causes severe skin burns and eye damage.

    • Benzyl Alcohol: Harmful if swallowed or inhaled. Causes serious eye irritation.

  • Waste Disposal: All organic waste and aqueous washes should be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

References

Application Notes and Protocols for the Analysis of 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1,5-Pentanedioic acid monobenzyl ester (CAS 54322-10-0), also known as monobenzyl glutarate, is an organic building block used in various synthetic applications.[1] Structurally, it is a derivative of glutaric acid featuring both a terminal carboxylic acid and a benzyl ester. This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmaceutical agents. A related compound, adipic acid monobenzyl ester, serves as a key intermediate in polyester synthesis and as a building block in drug formulations.[2]

Accurate and robust analytical methods are crucial for ensuring the identity, purity, and quality of this compound in research and development settings. This guide provides detailed protocols and technical insights for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques. The methodologies are designed to be self-validating, with explanations grounded in established chemical principles to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation for developing effective analytical methods. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 54322-10-0[1][3]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Chemical Structure
Purity (Typical) ≥95%[1][3]
Storage Desiccated, Room Temperature[1]

Chromatographic Methods

Chromatography is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. The choice between liquid and gas chromatography depends fundamentally on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: Reversed-phase HPLC is the premier method for analyzing this compound. Its molecular structure, containing a hydrophobic benzyl group and a polar carboxylic acid, is perfectly suited for retention on a C18 stationary phase. The benzyl group contains a strong chromophore, making UV detection highly sensitive and specific. The mobile phase pH is a critical parameter; maintaining a pH below the pKa of the carboxylic acid (~4-5) will suppress its ionization, leading to better retention and improved peak shape.

Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing excellent hydrophobic retention.[4]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to ensure the carboxylic acid is in its neutral form for optimal retention and peak shape.
Mobile Phase B AcetonitrileOrganic solvent for eluting the analyte.
Gradient 60% A / 40% B, hold for 10 minIsocratic conditions are often sufficient for purity assessment.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nmWavelength for strong absorbance by the benzene ring.
Injection Volume 10 µL

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in ACN/H₂O p1->p2 p3 Dilute to Working Conc. p2->p3 p4 Filter (0.45 µm) p3->p4 a1 Inject into HPLC p4->a1 a2 Separate on C18 Column a1->a2 a3 Detect at 254 nm a2->a3 d1 Integrate Peak a3->d1 d2 Calculate Purity d1->d2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample p2 Add Methylating Agent p1->p2 p3 Evaporate & Reconstitute p2->p3 a1 Inject into GC p3->a1 a2 Separate on DB-5ms a1->a2 a3 Detect by MS (EI) a2->a3 d1 Extract Ion Chromatogram a3->d1 d2 Compare Mass Spectrum d1->d2 Fragmentation mol Molecule Ion [M]⁺ m/z = 236 f1 [M - OCH₃]⁺ m/z = 205 mol->f1 -OCH₃ f2 [M - COOCH₂C₆H₅]⁺ m/z = 129 mol->f2 -COOBn f3 Tropylium Ion m/z = 91 mol->f3 -•OOC(CH₂)₃COOCH₃ f4 [M - CH₂C₆H₅]⁺ m/z = 145 mol->f4 -Bn

References

Application Notes & Protocols: Monobenzyl Glutarate as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of starting materials is paramount to achieving efficiency, scalability, and high purity.[1][2] Monobenzyl glutarate, a mono-ester derivative of glutaric acid, has emerged as a cornerstone precursor for a range of neurologically active pharmaceuticals. Its structure is deceptively simple: a five-carbon dicarboxylic acid backbone where one carboxyl group is protected as a benzyl ester, leaving the other free for chemical modification. This differential protection is the key to its utility, allowing for selective, stepwise reactions to build complex molecular architectures.

This guide provides an in-depth exploration of monobenzyl glutarate's role in pharmaceutical development. We will detail its synthesis, provide validated protocols for its use in constructing key APIs like Baclofen and other γ-aminobutyric acid (GABA) analogues, and discuss the analytical methods necessary for process monitoring and quality control.[3][4][5]

Part 1: Synthesis of Monobenzyl Glutarate

The most direct and common synthesis of monobenzyl glutarate involves the ring-opening of glutaric anhydride with benzyl alcohol.[6] This reaction is an elegant example of nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the highly reactive cyclic anhydride.[7][8] The reaction proceeds without the need for a catalyst, although one can be used to increase the rate. The absence of harsh reagents and the formation of a single, clean product make this an efficient and atom-economical process.

Experimental Protocol: Synthesis of Monobenzyl Glutarate

This protocol describes the gram-scale synthesis of monobenzyl glutarate from glutaric anhydride and benzyl alcohol.

1. Reagents and Materials:

ReagentCAS No.Molecular Wt. ( g/mol )QuantityMolar Equiv.
Glutaric Anhydride108-55-4114.1010.0 g1.0
Benzyl Alcohol100-51-6108.1410.4 g (10.0 mL)1.1
Toluene108-88-392.1450 mL-
Sodium Bicarbonate144-55-984.015% aq. solution-
Anhydrous MgSO₄7487-88-9120.37As needed-

2. Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glutaric anhydride (10.0 g, 87.6 mmol) and toluene (50 mL).

  • Addition of Alcohol: Begin stirring the suspension and add benzyl alcohol (10.0 mL, 96.4 mmol, 1.1 eq.) dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 80-90 °C using an oil bath. The solids will dissolve as the reaction progresses. Maintain this temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the glutaric anhydride spot indicates reaction completion.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any unreacted glutaric acid.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer (toluene) over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield monobenzyl glutarate as a white crystalline solid.

Causality Behind Experimental Choices:

  • Glutaric Anhydride: Using the anhydride instead of glutaric acid avoids the need for a catalyst and prevents the formation of water, which could lead to side reactions or complicate purification. Its cyclic strain makes it highly reactive toward nucleophiles.[7]

  • Slight Excess of Benzyl Alcohol: A small excess (1.1 equivalents) of the nucleophile ensures the complete consumption of the limiting reagent, glutaric anhydride.

  • Toluene as Solvent: Toluene is a suitable non-polar solvent that allows for heating to the required temperature and is easily removed post-reaction.

  • Bicarbonate Wash: The basic wash deprotonates the free carboxylic acid of any remaining glutaric acid, transferring it to the aqueous layer for easy removal, while the desired mono-ester remains in the organic phase.

Process Workflow Diagram

SynthesisWorkflow reagents 1. Combine Glutaric Anhydride & Benzyl Alcohol in Toluene reaction 2. Heat at 80-90°C (2-4 hours) reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Cool & Wash with 5% NaHCO₃ (aq) monitoring->workup drying 5. Dry Organic Layer (MgSO₄) workup->drying purification 6. Evaporate Solvent & Recrystallize drying->purification product Pure Monobenzyl Glutarate purification->product

Caption: Workflow for the synthesis of monobenzyl glutarate.

Part 2: Application in the Synthesis of Baclofen

Baclofen, 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispasmodic agent that acts as an agonist for GABA-B receptors.[9][10] Several synthetic routes to Baclofen have been developed, with many leveraging a β-(p-chlorophenyl) glutaric acid intermediate, which can be derived from monobenzyl glutarate.[10][11] The strategy involves using the free carboxylic acid of monobenzyl glutarate to build the carbon skeleton and introduce the chlorophenyl group, followed by conversion of the other carboxylic acid (unmasked from the benzyl ester) into the required amine.

Experimental Protocol: Multi-step Synthesis of Baclofen

This protocol outlines a pathway from a glutaric acid derivative to Baclofen, illustrating the type of transformations applied to intermediates derivable from monobenzyl glutarate. A key intermediate is β-(p-chlorophenyl) glutaric acid, which is then converted to an imide for subsequent Hofmann rearrangement.

1. Step A: Synthesis of β-(p-chlorophenyl) glutarimide

  • Reaction Setup: In a flask suitable for high-temperature reactions, dissolve β-(p-chlorophenyl) glutaric acid (15 g) in water (100 mL) and concentrated ammonium hydroxide (35 mL).[10]

  • Heating and Cyclization: Heat the open flask until the temperature of the solution reaches 200 °C. This process first forms the diammonium salt, which then dehydrates upon strong heating to form the cyclic imide. Maintain this temperature for 30 minutes.[10]

  • Isolation: Cautiously dilute the hot mixture with absolute ethanol (50 mL), heat to boiling, and then add hot water (100 mL). Stir, cool thoroughly in an ice bath, and filter the resulting precipitate.

  • Purification: Wash the filter cake with ice water and dry in a vacuum oven at 60 °C to yield β-(p-chlorophenyl) glutarimide.[10]

2. Step B: Hofmann Rearrangement to Baclofen

  • Reagent Preparation: Prepare a solution of sodium hydroxide in water. Separately, cool β-(p-chlorophenyl) glutarimide (5 g) to 10-15 °C.[10]

  • Rearrangement: Carefully add bromine to the cooled imide, followed by the cold sodium hydroxide solution, ensuring the temperature is controlled. The Hofmann rearrangement converts the imide into an amine via an isocyanate intermediate, with the loss of a carbonyl group as CO₂.[10]

  • Hydrolysis and Isolation: After the initial reaction, the mixture is typically heated to hydrolyze any remaining intermediates and then acidified to precipitate the amino acid product, Baclofen.

  • Purification: The crude Baclofen can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Causality Behind Experimental Choices:

  • Imide Formation: Converting the dicarboxylic acid to a cyclic imide is a critical step. The imide is the necessary precursor for the Hofmann rearrangement, which is a classic and reliable method for converting amides (or imides) into primary amines with one less carbon atom.[10]

  • Hofmann Rearrangement: This reaction provides an efficient pathway to introduce the amine group at the correct position on the carbon backbone, directly leading to the GABA structure.

Baclofen Synthesis Pathway

BaclofenSynthesis cluster_0 Intermediate Preparation cluster_1 Core Baclofen Synthesis MBG Monobenzyl Glutarate Intermediate β-(p-chlorophenyl) glutaric acid derivative MBG->Intermediate [Several Steps] e.g., Claisen Condensation GlutaricAcid β-(p-chlorophenyl) glutaric acid Intermediate->GlutaricAcid Deprotection Imide β-(p-chlorophenyl) glutarimide GlutaricAcid->Imide NH₄OH, 200°C Baclofen Baclofen Imide->Baclofen 1. Br₂, NaOH 2. Hydrolysis

Caption: Synthetic pathway from monobenzyl glutarate to Baclofen.

Part 3: Application in the Synthesis of Progabide and other GABA Analogues

Progabide is a prodrug of GABA, designed to have increased lipophilicity to cross the blood-brain barrier more effectively.[12][13] It is a GABA-amide derivative. Monobenzyl glutarate serves as an excellent starting point for the synthesis of the γ-aminobutyramide (GABAmide) portion of the molecule.

General Strategy for Progabide Synthesis
  • Amide Formation: The free carboxylic acid of monobenzyl glutarate is activated (e.g., as an acid chloride or using coupling agents like DCC) and reacted with ammonia or a protected amine to form the primary amide.

  • Deprotection: The benzyl ester is removed, typically via catalytic hydrogenation (H₂/Pd-C). This is a clean and efficient deprotection method that cleaves the benzyl C-O bond, releasing toluene and the free carboxylic acid.

  • Further Elaboration: The newly revealed carboxylic acid can then be used in subsequent reactions to complete the synthesis of Progabide or other GABA analogues. For Progabide, this would involve condensation with a substituted benzophenone derivative.[12]

This modular approach allows for the creation of a diverse library of GABA analogues by varying the amine used in the first step or the electrophile that reacts with the deprotected carboxylic acid.[4][14][15]

GABA Analogue Synthesis Pathway

GABASynthesis MBG Monobenzyl Glutarate Amide Benzyl 4-amino-4-oxobutanoate MBG->Amide 1. SOCl₂ or DCC 2. NH₃ GABA_acid 4-Amino-4-oxobutanoic acid (Succinamic acid) Amide->GABA_acid H₂, Pd/C (Hydrogenolysis) Progabide Progabide / GABA Analogue GABA_acid->Progabide Condensation with Substituted Benzophenone

Caption: General pathway for Progabide and GABA analogues.

Part 4: Analytical Methods for Reaction Monitoring & Quality Control

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final API.

TechniqueApplicationObservations
TLC Rapid, qualitative monitoring of reaction progress.Visualization of the disappearance of starting materials and the appearance of the product spot.
HPLC Quantitative analysis of reaction conversion and product purity.A reversed-phase C18 column with a water/acetonitrile mobile phase is typically effective for separating the polar and non-polar components.[16]
¹H NMR Structural confirmation of intermediates and final products.Key signals for monobenzyl glutarate include the benzyl group protons (~7.3 ppm, 5H) and the methylene protons of the glutarate backbone (~1.9-2.4 ppm).
¹³C NMR Confirms the carbon skeleton and functional groups.Expect signals for the two distinct carbonyl carbons (ester and carboxylic acid) and the aromatic carbons.
GC-MS Analysis of volatile components and impurity profiling.Useful for identifying side products or residual solvents.[16]
FT-IR Functional group analysis.Characteristic stretches for C=O (ester and acid), C-O, and O-H bonds.
Melting Point Purity assessment of solid materials.A sharp melting point range indicates high purity. Monobenzyl glutarate has a reported melting point of 119-120 °C.

Part 5: Safety and Handling

Adherence to safety protocols is critical when working with any chemical reagents.

  • Monobenzyl Glutarate: May cause an allergic skin reaction and causes serious eye irritation.[17] Avoid breathing dust and wear protective gloves, eye protection, and face protection.

  • Glutaric Anhydride: A reactive cyclic anhydride that is sensitive to moisture.[7] Handle in a well-ventilated area and store in a dry environment.

  • Benzyl Alcohol: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Work under a chemical fume hood and wear appropriate personal protective equipment (PPE).

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][18] Handle all chemicals in a well-ventilated laboratory fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

Monobenzyl glutarate is a highly valuable and versatile building block in pharmaceutical synthesis. Its differentially protected dicarboxylic acid structure provides a reliable platform for the controlled, stepwise assembly of complex molecules. The straightforward synthesis of monobenzyl glutarate itself, combined with its utility in constructing the backbones of important APIs like Baclofen and Progabide, solidifies its importance for researchers and scientists in drug development. The protocols and strategies outlined in this guide demonstrate its broad applicability and provide a foundation for the development of novel GABA analogues and other neurologically active compounds.

References

Application Notes and Protocols: Utilizing 1,5-Pentanedioic Acid Monobenzyl Ester in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Linker for C-Terminal Carboxylated Peptides and Fragment Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker molecule is a critical determinant of the final peptide's C-terminal functionality and overall synthetic success.[1][2] 1,5-Pentanedioic acid monobenzyl ester, also known as monobenzyl glutarate, emerges as a valuable bifunctional linker for the synthesis of peptides with a C-terminal carboxylic acid. Its structure offers a strategic advantage: a free carboxylic acid for coupling to an amine-functionalized solid support, and a benzyl-protected carboxylic acid at the other end. This benzyl ester provides an orthogonal protecting group that is stable to the conditions of Fmoc-based peptide synthesis but can be cleaved under specific, mild conditions to release the peptide with a free C-terminus.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a linker in SPPS. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for its application, and discuss its utility in the synthesis of peptide fragments and other C-terminally modified peptides.[5]

Scientific Rationale and Strategic Advantages

The utility of this compound as a linker is rooted in its bifunctional nature and the specific properties of the benzyl ester.

  • Orthogonality in Fmoc-SPPS: The benzyl ester is stable to the piperidine solutions used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[6] This stability is crucial for preventing premature cleavage of the peptide from the resin during the iterative cycles of deprotection and coupling.[7]

  • Controlled Cleavage: The benzyl ester can be cleaved under conditions that are orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS (e.g., tBu, Boc, Trt). This allows for the selective release of the peptide from the resin while leaving the side-chain protection intact, a critical step in the synthesis of protected peptide fragments for convergent synthesis strategies.[3]

  • C-Terminal Carboxylation: Upon cleavage, the linker yields a peptide with a free carboxylic acid at the C-terminus, mimicking the natural state of many biologically active peptides. This is in contrast to many standard linkers that produce a C-terminal amide.[8]

  • Spacer Functionality: The five-carbon chain of the glutarate moiety acts as a spacer, potentially improving the accessibility of the growing peptide chain and minimizing steric hindrance during synthesis.[6]

Experimental Workflows and Protocols

The following sections provide detailed protocols for the use of this compound in SPPS. These protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Diagram of the Overall Workflow

G cluster_0 Resin Preparation cluster_1 Peptide Synthesis (Fmoc-SPPS) cluster_2 Peptide Cleavage Resin Aminomethyl Polystyrene Resin Coupling1 Coupling Reagents (e.g., DIC/HOBt) Resin->Coupling1 Linker 1,5-Pentanedioic acid monobenzyl ester Linker->Coupling1 LinkedResin Glutarate-Benzyl Ester Resin Coupling1->LinkedResin Coupling2 Coupling Reagents LinkedResin->Coupling2 FmocAA Fmoc-Amino Acid FmocAA->Coupling2 Elongation Peptide Chain Elongation Coupling2->Elongation Couple Deprotection Piperidine/DMF Deprotection->Elongation Repeat Elongation->Deprotection Deprotect PeptidylResin Peptidyl-Resin Elongation->PeptidylResin Cleavage Cleavage Cocktail (e.g., Catalytic Hydrogenolysis) FinalPeptide C-Terminal Carboxylated Peptide Cleavage->FinalPeptide Release PeptidylResin->Cleavage

Caption: Overall workflow for peptide synthesis using a glutarate-benzyl ester linker.

Protocol 1: Coupling of this compound to Aminomethyl Resin

This protocol describes the preparation of the glutarate-benzyl ester resin, the foundational solid support for the subsequent peptide synthesis.

Materials:

ReagentM.W.Quantity (for 1g resin)Molar Equiv.
Aminomethyl Polystyrene Resin (1.0 mmol/g)-1.0 g1.0
This compound222.24667 mg3.0
Diisopropylcarbodiimide (DIC)126.20382 µL3.0
1-Hydroxybenzotriazole (HOBt)135.12405 mg3.0
N,N-Dimethylformamide (DMF)-As needed-
Dichloromethane (DCM)-As needed-
Piperidine-As needed-

Procedure:

  • Resin Swelling: Swell 1.0 g of aminomethyl polystyrene resin in DCM (10 mL) for 30 minutes in a reaction vessel. Drain the solvent.

  • Pre-activation of Linker: In a separate flask, dissolve this compound (667 mg, 3.0 mmol) and HOBt (405 mg, 3.0 mmol) in DMF (5 mL). Add DIC (382 µL, 3.0 mmol) and allow the mixture to pre-activate for 10 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amine groups on the resin, treat the resin with a solution of 10% acetic anhydride and 10% diisopropylethylamine (DIEA) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum to a constant weight.

Verification of Loading: The success of the linker coupling can be qualitatively assessed using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the successful acylation of the primary amines on the resin.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-SPPS) on Glutarate-Benzyl Ester Resin

This protocol outlines the standard steps for elongating the peptide chain on the prepared resin.

Diagram of the SPPS Cycle:

SPPS_Cycle Start Resin-Linker-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes End Peptidyl-Resin Repeat->End No

Caption: The iterative cycle of Fmoc-SPPS.

Procedure:

  • Resin Swelling: Swell the glutarate-benzyl ester resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc group from the first amino acid (if pre-loaded) or to prepare for the first coupling.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 eq.) and HOBt (3-5 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Glutarate-Benzyl Ester Resin

This protocol describes the release of the peptide from the solid support, yielding a C-terminal carboxylic acid. The choice of cleavage method depends on whether the side-chain protecting groups should be retained or removed.

Method A: Cleavage with Retention of Side-Chain Protecting Groups (Catalytic Hydrogenolysis)

This method is ideal for the synthesis of protected peptide fragments.

Materials:

ReagentConcentration/Amount
Palladium on Carbon (Pd/C)10% (w/w)
Cyclohexene or H2 gas-
Anhydrous THF or DioxaneAs needed

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous THF or dioxane.

  • Hydrogenolysis: Add Pd/C (catalytic amount) to the resin suspension. If using cyclohexene, add a large excess and reflux the mixture. If using hydrogen gas, bubble H2 through the suspension under a positive pressure.

  • Reaction Monitoring: Monitor the reaction progress by HPLC analysis of a small aliquot. The reaction is typically complete within 4-24 hours.

  • Filtration and Purification: Filter the reaction mixture to remove the resin and catalyst. Evaporate the solvent and purify the protected peptide by flash chromatography or recrystallization.

Method B: Cleavage with Simultaneous Side-Chain Deprotection (Acidolysis)

While benzyl esters are generally stable to TFA, prolonged exposure or stronger acidic conditions can lead to cleavage. This method is less common for this linker but can be employed if specific acid-labile side-chain protecting groups are used that require harsher cleavage conditions than the benzyl ester. A more common approach for full deprotection is a two-step process: first, cleave the peptide from the resin using Method A, and then treat the protected peptide with a standard TFA cleavage cocktail.

Troubleshooting and Key Considerations

  • Glutarimide Formation: In sequences containing a glycine adjacent to the glutarate linker, there is a potential for intramolecular cyclization to form a glutarimide, especially under basic conditions.[9] To mitigate this, ensure complete neutralization after piperidine treatment and consider using bulkier amino acids as the first residue.

  • Incomplete Cleavage: If catalytic hydrogenolysis is slow, ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur-containing compounds).

  • Racemization: As with any SPPS, the risk of racemization exists, particularly for sensitive amino acids like Cysteine and Histidine. Use of appropriate coupling additives (e.g., HOBt, Oxyma) is crucial to minimize this side reaction.

Conclusion

This compound is a versatile and valuable tool in the peptide chemist's arsenal. Its application as a linker enables the synthesis of peptides with a C-terminal carboxylic acid and provides a strategic entry point for the preparation of protected peptide fragments. The protocols outlined in this application note provide a robust framework for the successful implementation of this linker in a variety of peptide synthesis applications. By understanding the underlying chemical principles and adhering to the detailed methodologies, researchers can leverage the unique advantages of this linker to advance their research and development efforts in the field of peptide science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-pentanedioic acid monobenzyl ester, also known as 5-(benzyloxy)-5-oxopentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful synthesis.

I. Introduction to the Synthesis

The selective mono-esterification of a symmetrical dicarboxylic acid like glutaric acid presents a significant chemical challenge. The primary obstacle is the potential for the reaction to proceed to the formation of the dibenzyl ester, leading to a mixture of products that can be difficult to separate. A common and effective strategy to achieve high selectivity for the monoester is the ring-opening of glutaric anhydride with benzyl alcohol. This method is generally preferred over the direct esterification of glutaric acid due to the inherent stoichiometry of the anhydride reaction, which favors the formation of the monoester.[1][2][3]

This guide will focus on the synthesis via the alcoholysis of glutaric anhydride, providing a robust protocol and addressing common issues encountered during the experimental process.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Monoester

  • Question: I have followed the protocol, but my reaction yield is very low, or I have only recovered my starting materials. What could be the cause?

  • Answer: Low or no yield can stem from several factors. A primary suspect is the quality and handling of the reagents. Glutaric anhydride is susceptible to hydrolysis, especially if exposed to atmospheric moisture.[1][2] If the anhydride has converted back to glutaric acid, the reaction will not proceed as expected under the recommended conditions. Additionally, the purity of benzyl alcohol and the solvent is crucial, as impurities can interfere with the reaction. Incomplete reaction due to insufficient reaction time or temperature can also be a cause.[4]

    Troubleshooting Steps:

    • Verify Reagent Quality:

      • Check the melting point of your glutaric anhydride (typically 52-57 °C). A significantly lower or broader melting range may indicate hydrolysis to glutaric acid.[1]

      • Use freshly opened or properly stored anhydrous benzyl alcohol and reaction solvents.

    • Optimize Reaction Conditions:

      • Ensure the reaction temperature is maintained as specified in the protocol.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (glutaric anhydride) and the appearance of a new spot corresponding to the product should be observed.

      • If the reaction appears to have stalled, a slight increase in temperature or prolonged reaction time may be beneficial. However, be cautious as excessive heat can lead to side reactions.[4]

    • Consider a Catalyst: While the reaction between glutaric anhydride and benzyl alcohol can proceed without a catalyst, a mild base like pyridine or a Lewis acid can be used to promote the reaction if it is sluggish.[5]

Issue 2: Formation of Significant Amounts of Dibenzyl Glutarate

  • Question: My final product is contaminated with a significant amount of the dibenzyl ester. How can I avoid this and purify my monoester?

  • Answer: The formation of dibenzyl glutarate is the most common side reaction. This typically occurs when the reaction conditions are too harsh or when using glutaric acid directly without proper control of stoichiometry. The reaction of glutaric anhydride with one equivalent of benzyl alcohol is designed to minimize this side product.[5]

    Troubleshooting Steps:

    • Control Stoichiometry:

      • Use a 1:1 molar ratio of glutaric anhydride to benzyl alcohol. Using a large excess of benzyl alcohol will drive the reaction towards the formation of the diester.

    • Moderate Reaction Conditions:

      • Avoid excessively high temperatures or prolonged reaction times, as these conditions can promote the esterification of the second carboxylic acid group.

    • Purification Strategy:

      • Acid-Base Extraction: The desired monoester has a free carboxylic acid, making it soluble in aqueous basic solutions (e.g., saturated sodium bicarbonate). The neutral dibenzyl ester will remain in the organic layer.

        • Dissolve the crude product in an organic solvent like ethyl acetate.

        • Extract with saturated sodium bicarbonate solution. The monoester will move to the aqueous layer as its sodium salt.

        • Separate the layers. The organic layer contains the dibenzyl ester.

        • Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the monoester.[6]

        • Extract the precipitated monoester back into an organic solvent.

      • Column Chromatography: If extraction is not sufficient, purification by silica gel column chromatography can be effective. A solvent system of hexane and ethyl acetate is typically used.[7]

Issue 3: Difficulty in Isolating and Purifying the Product

  • Question: I am having trouble with the work-up and purification. The product is oily, or I am losing a lot of material during extraction.

  • Answer: this compound can be an oil or a low-melting solid, which can make handling and purification challenging. Emulsion formation during extraction is also a common issue.

    Troubleshooting Steps:

    • Effective Work-up:

      • After the reaction, if a basic work-up is used to remove the monoester, ensure the aqueous layer is thoroughly washed with an organic solvent to remove any residual neutral impurities before acidification.

      • When acidifying the aqueous layer to precipitate the product, do so slowly and with cooling in an ice bath to promote the formation of a more manageable precipitate.

    • Breaking Emulsions:

      • If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.

      • Allowing the separatory funnel to stand for a longer period can also aid in layer separation.

    • Drying the Organic Extracts:

      • Ensure the final organic extract containing the product is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. Residual water can inhibit crystallization and affect the purity of the final product.

    • Solvent Removal:

      • Remove the solvent under reduced pressure using a rotary evaporator at a moderate temperature to avoid decomposition of the product.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material: glutaric acid or glutaric anhydride?

    • A1: Glutaric anhydride is highly recommended for the selective synthesis of the monobenzyl ester. The ring-opening reaction with one equivalent of benzyl alcohol is a more controlled method that minimizes the formation of the diester by-product.[1][2]

  • Q2: Can I use a catalyst for this reaction?

    • A2: Yes, although the reaction can proceed thermally, a catalyst can be beneficial. A mild base such as pyridine can be used to facilitate the reaction.[5] Lewis acids can also be employed. However, strong acid catalysts, typically used in Fischer esterification, are not recommended as they can promote the formation of the diester and other side reactions.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[4] Use a silica gel plate and a solvent system such as a mixture of hexane and ethyl acetate. The starting material, glutaric anhydride, and the product, this compound, will have different Rf values. The reaction is complete when the spot for the starting material is no longer visible.

  • Q4: What are the expected spectroscopic data for the final product?

      • ¹H NMR (CDCl₃): δ ~7.35 (m, 5H, Ar-H), 5.13 (s, 2H, -CH₂-Ph), 2.45 (t, 2H, -CH₂-COOH), 2.40 (t, 2H, -CH₂-COO-), 1.95 (quintet, 2H, -CH₂-CH₂-CH₂-).

      • ¹³C NMR (CDCl₃): δ ~179 (C=O, acid), 173 (C=O, ester), 136 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 66.5 (-CH₂-Ph), 33.5 (-CH₂-), 33.0 (-CH₂-), 20.0 (-CH₂-). These are approximate values and may vary depending on the solvent and instrument. It is crucial to analyze the full spectrum for a definitive identification.

  • Q5: What are the key safety precautions for this synthesis?

    • A5:

      • Work in a well-ventilated fume hood.

      • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

      • Glutaric anhydride can be irritating to the skin, eyes, and respiratory system. Handle with care.

      • Benzyl alcohol is harmful if swallowed and can cause skin irritation.

      • If using pyridine, be aware that it is flammable and toxic.

IV. Experimental Protocol

This protocol details a reliable method for the synthesis of this compound from glutaric anhydride and benzyl alcohol.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)
Glutaric Anhydride114.101.0
Benzyl Alcohol108.141.0
Toluene (anhydrous)--
Saturated NaHCO₃ solution--
1M HCl solution--
Ethyl Acetate--
Anhydrous Sodium Sulfate--

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glutaric anhydride (1.0 eq) in anhydrous toluene.

  • Addition of Benzyl Alcohol: Add benzyl alcohol (1.0 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate to dilute the mixture. Wash the organic layer with water.

  • Acid-Base Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). The monoester will be in the aqueous layer.

  • Isolation of Product: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl to pH 2-3. The product will precipitate or form an oil.

  • Final Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (if necessary): If the product is not pure by TLC or NMR, it can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

V. Visualizations

Reaction Workflow Diagram

Workflow reagents Glutaric Anhydride + Benzyl Alcohol (1:1 molar ratio) reaction Reflux in Toluene (2-4 hours) reagents->reaction workup Aqueous Work-up & Acid-Base Extraction reaction->workup purification Column Chromatography (if necessary) workup->purification product 1,5-Pentanedioic Acid Monobenzyl Ester workup->product purification->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting start Low Yield? check_reagents Check Reagent Quality (Anhydride Hydrolysis?) start->check_reagents check_conditions Optimize Reaction (Time/Temp) start->check_conditions diester Diester Formation? start->diester purification Improve Purification (Acid-Base Extraction) diester->purification stoichiometry Check Stoichiometry (1:1 Ratio) diester->stoichiometry

Caption: A decision tree for troubleshooting common issues in the synthesis.

VI. References

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  • Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--

  • Simultaneous liquid chromatographic determination of glutaric acid, phenylephrine, and benzyl alcohol in a prototype nasal spray with application to di- and tricarboxylic acids. PubMed. Available at: --INVALID-LINK--

  • High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. ResearchGate. Available at: --INVALID-LINK--

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  • Question 3 Reactions of carboxylic acid and its derivatives (10 marks). Filo. Available at: --INVALID-LINK--

  • Structure of benzyl glutarate. Filo. Available at: --INVALID-LINK--

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: --INVALID-LINK--

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  • 4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid. PubChem. Available at: --INVALID-LINK--

  • (S)-2-Amino-5-(benzyloxy)-5-oxopentanoic Acid. Pharmaffiliates. Available at: --INVALID-LINK--

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: --INVALID-LINK--

  • 5-(BENZYLOXY)PENTANOIC ACID synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • (S)-2-Amino-5-(benzyloxy)-5-oxopentanoic Acid. Svaklifesciences. Available at: --INVALID-LINK--

  • Separation of 5-Methoxy-5-oxopentanoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: --INVALID-LINK--

  • Buy 4-(Benzyloxy)glutaric anhydride. Smolecule. Available at: --INVALID-LINK--

  • Spectral Assignments and Reference Data. CONICET. Available at: --INVALID-LINK--

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. Available at: --INVALID-LINK--

  • Copies of 1H, 13C, 19F NMR spectra. University of the Basque Country. Available at: --INVALID-LINK--

  • glutaric acid. Organic Syntheses. Available at: --INVALID-LINK--

  • 5-(Benzyloxy)-5-oxopentanoic acid. Sigma-Aldrich. Available at: --INVALID-LINK--

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  • CAS No. 54322-10-0, this compound. 001CHEMICAL. Available at: --INVALID-LINK--

  • 1, 5-Pentanedioic Acid Monobenzyl Ester, min 95%, 10 grams. LabAlley. Available at: --INVALID-LINK--

  • This compound. Sobekbio Biosciences. Available at: --INVALID-LINK--

  • Work up of ester?. ResearchGate. Available at: --INVALID-LINK--

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: --INVALID-LINK--

  • common impurities in commercial 3-(Carboxymethyl)pentanedioic acid. Benchchem. Available at: --INVALID-LINK--

  • 1H NMR and 13C NMR dataset for some oxidative metabolites of CRA13 and their analogs. ScienceDirect. Available at: --INVALID-LINK--

  • NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: --INVALID-LINK--

  • Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. PMC - PubMed Central. Available at: --INVALID-LINK--

  • ANALYTICAL METHODS. Toxicological Profile for Glutaraldehyde - NCBI Bookshelf - NIH. Available at: --INVALID-LINK--

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. MDPI. Available at: --INVALID-LINK--

  • CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and ... - Google Patents. Google Patents. Available at: --INVALID-LINK--

  • US4314071A - Method of preparing monoesters. Google Patents. Available at: --INVALID-LINK--

  • Reactions of benzyl alcohol under different reaction conditions a. ResearchGate. Available at: --INVALID-LINK--

  • Improved efficiency of asymmetric hydrolysis of 3-substituted glutaric acid diamides with an engineered amidase. PubMed. Available at: --INVALID-LINK--

  • A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis. PubMed. Available at: --INVALID-LINK--

  • Diagnosis and management of glutaric aciduria type I – revised recommendations. NIH. Available at: --INVALID-LINK--

  • Development of glutaric acid production consortium system with α-ketoglutaric acid regeneration by glutamate oxidase in Escherichia coli. PubMed. Available at: --INVALID-LINK--

  • De novo biosynthesis of glutarate. a Comparison of glutarate production... ResearchGate. Available at: --INVALID-LINK--

  • Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers. Available at: --INVALID-LINK--

  • Integrated Process Analytical Platform for Automated Monitoring of Monoclonal Antibody N-Linked Glycosylation. ResearchGate. Available at: --INVALID-LINK--

  • Optimizing reaction time and temperature for 5,5,5-Trifluoro-2-oxopentanoic acid synthesis. Benchchem. Available at: --INVALID-LINK--

  • CN114524707A - Preparation method of 1, 5-pentanediol. Google Patents. Available at: --INVALID-LINK--

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC - NIH. Available at: --INVALID-LINK--

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: --INVALID-LINK--

  • Supporting Information. ScienceOpen. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of Monobenzyl Glutarate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of monobenzyl glutarate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction yields.

Introduction: The Challenge of Selective Mono-Esterification

Monobenzyl glutarate is a valuable bifunctional molecule, acting as a linker in pharmaceutical applications and a building block in organic synthesis. The primary challenge in its preparation is achieving selective mono-esterification of the C5 dicarboxylic acid, glutaric acid, while preventing the formation of the diester byproduct, dibenzyl glutarate. This guide focuses on the two most common synthetic routes and the critical parameters that govern their success.

Overview of Synthetic Pathways

Two primary methods are employed for synthesizing monobenzyl glutarate: the ring-opening of glutaric anhydride and the direct Fischer esterification of glutaric acid. The anhydride route is generally preferred for its higher selectivity.

Synthetic_Pathways cluster_0 Route A: Anhydride Ring-Opening cluster_1 Route B: Fischer Esterification GA Glutaric Anhydride MBG_A Monobenzyl Glutarate (High Selectivity) GA->MBG_A Nucleophilic Acyl Substitution BnOH_A Benzyl Alcohol BnOH_A->MBG_A Glutaric_Acid Glutaric Acid MBG_B Monobenzyl Glutarate + Dibenzyl Glutarate + Water Glutaric_Acid->MBG_B Equilibrium Reaction BnOH_B Benzyl Alcohol BnOH_B->MBG_B Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->MBG_B

Caption: Primary synthetic routes to monobenzyl glutarate.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your experiments.

Part 1: Ring-Opening of Glutaric Anhydride

This method involves the nucleophilic attack of benzyl alcohol on one of the carbonyl carbons of glutaric anhydride, leading to the formation of the desired mono-ester.[1][2]

Q1: My reaction is incomplete, and I've isolated significant amounts of unreacted benzyl alcohol and glutaric anhydride. Why is the yield so low?

Answer: An incomplete reaction is typically due to suboptimal reaction conditions or compromised reagent quality. Here are the primary factors to investigate:

  • Reaction Temperature and Time: The ring-opening of glutaric anhydride with an alcohol is often performed by heating the neat mixture or in a high-boiling solvent. Without a catalyst, this reaction requires thermal energy to overcome the activation barrier. Insufficient heat or time will result in a low conversion rate.

  • Reagent Purity: Glutaric anhydride is susceptible to hydrolysis.[3] Exposure to atmospheric moisture can convert it to glutaric acid, which is significantly less reactive under these conditions. Ensure you are using a high-purity, dry anhydride and anhydrous benzyl alcohol.

  • Catalysis: While the reaction can proceed thermally, it is often slow. The addition of a catalyst can dramatically increase the rate. A catalytic amount of a non-nucleophilic base like 4-Dimethylaminopyridine (DMAP) or a Brønsted acid can facilitate the reaction.

ParameterRecommendation (Thermal)Recommendation (Catalyzed)Rationale
Temperature 100-140 °C25-80 °CProvides sufficient energy for the uncatalyzed reaction; lower temperature is possible with a catalyst, reducing side reactions.
Time 4-12 hours1-4 hoursReaction kinetics are significantly enhanced by catalysis. Monitor by TLC or GC.
Catalyst NoneDMAP (0.05-0.1 eq.)DMAP acts as a potent acyl transfer catalyst, accelerating the nucleophilic attack of the alcohol.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Prevents hydrolysis of the anhydride, especially during prolonged heating.[4]

Q2: My main impurity is dibenzyl glutarate. How can I improve the selectivity for the monoester?

Answer: The formation of the diester is the most common selectivity issue. It occurs when a second molecule of benzyl alcohol esterifies the free carboxylic acid of the newly formed monobenzyl glutarate. The key to preventing this is to exploit the difference in reactivity between the two steps.

  • The Causality: The initial ring-opening of the strained anhydride is kinetically faster and more favorable than the subsequent intermolecular esterification (a Fischer-type reaction) of the resulting mono-ester.[1][5]

  • Stoichiometry Control: Use a slight molar excess of glutaric anhydride (e.g., 1.1 to 1.2 equivalents) relative to benzyl alcohol. This ensures that the alcohol is the limiting reagent, making it statistically less likely to participate in the second, slower esterification step.

  • Temperature Management: Avoid excessively high temperatures or prolonged reaction times after the initial anhydride has been consumed. Lowering the temperature favors the initial, faster reaction and disfavors the more energy-intensive second esterification.

  • Controlled Addition: For larger-scale reactions, adding the benzyl alcohol slowly to the heated glutaric anhydride can help maintain a low concentration of the alcohol, further promoting the mono-esterification.

Q3: The reaction mixture became a thick, unworkable gel. What happened?

Answer: Gelation can occur, particularly in solvent-free (neat) reactions or at high concentrations. This phenomenon has been observed in the ring-opening of anhydrides with polyols.[5]

  • Potential Mechanism: This may be due to the formation of oligo-anhydrides or extensive hydrogen bonding networks between the carboxylic acid products and hydroxyl groups. The increased chain length and intermolecular forces lead to a rapid increase in viscosity.

  • Preventative Measures:

    • Use a Solvent: Performing the reaction in an inert, high-boiling solvent (e.g., toluene or xylene) is the most effective solution. The solvent maintains reagent solubility and prevents the formation of highly concentrated, interacting species.

    • Control Concentration: If a solvent is used, ensure the reaction is not overly concentrated. A starting concentration of 0.5 M to 1.0 M is a reasonable starting point.

Part 2: Fischer Esterification of Glutaric Acid

This is a classical acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6]

Q4: My Fischer esterification is extremely slow and the conversion is poor. What are the critical factors to drive this reaction?

Answer: The Fischer esterification is a reversible reaction, and its success hinges on pushing the equilibrium towards the product side.[6][7]

  • The Equilibrium Problem: The reaction produces one molecule of water for every ester bond formed. The presence of this water can hydrolyze the ester product, pushing the equilibrium back to the starting materials.

  • Solutions:

    • Water Removal: This is the most critical factor. The use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is highly effective for physically removing water as it is formed.

    • Strong Acid Catalyst: A strong Brønsted acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack. Catalyst loading is typically 1-5 mol%.

    • Use of Excess Reagent: Using a large excess of one of the reagents (typically the cheaper one, benzyl alcohol in this case) can shift the equilibrium forward according to Le Châtelier's principle. However, this can make purification more challenging.

Troubleshooting_Low_Yield cluster_A cluster_B Start Low Yield of Monobenzyl Glutarate Route Which Synthetic Route? Start->Route Anhydride Anhydride Ring-Opening Route->Anhydride Route A Fischer Fischer Esterification Route->Fischer Route B Check_Purity Check Anhydride Purity (Moisture Contamination?) Anhydride->Check_Purity Check_Water Is Water Being Removed? (e.g., Dean-Stark) Fischer->Check_Water Check_Conditions Review Temp & Time (Insufficient Energy?) Check_Purity->Check_Conditions Check_Diester High Diester Formation? Check_Conditions->Check_Diester Adjust_Stoich Solution: Use 1.1 eq. Anhydride Check_Diester->Adjust_Stoich Yes Incomplete_Rxn Solution: Increase Temp/Time or Add Catalyst (DMAP) Check_Diester->Incomplete_Rxn No Lower_Temp Solution: Lower Temperature, Reduce Reaction Time Adjust_Stoich->Lower_Temp Check_Catalyst Sufficient Acid Catalyst? (e.g., H₂SO₄, TsOH) Check_Water->Check_Catalyst Equilibrium_Issue Solution: Use Dean-Stark & Ensure Catalyst Activity Check_Catalyst->Equilibrium_Issue

Caption: A decision tree for troubleshooting low reaction yields.

Part 3: Purification and Analysis

Q5: My crude product is a mixture of glutaric acid, monoester, and diester. How can I effectively purify the desired monobenzyl glutarate?

Answer: Purification relies on the difference in acidity between the components. Monobenzyl glutarate and unreacted glutaric acid are acidic, while dibenzyl glutarate and unreacted benzyl alcohol are neutral. This allows for a straightforward separation using acid-base extraction.

Protocol for Extractive Workup:

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Wash 1 (Remove Acid): Transfer the solution to a separatory funnel and wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic components (glutaric acid and monobenzyl glutarate) will be deprotonated to their carboxylate salts and move into the aqueous layer. The neutral components (dibenzyl glutarate, benzyl alcohol) will remain in the organic layer. Repeat this wash 2-3 times.

    • Expert Tip: Causality: NaHCO₃ is a weak base, strong enough to deprotonate carboxylic acids but not phenols, making it ideal. Using a strong base like NaOH could risk hydrolyzing the ester product.

  • Separate Layers: Combine the aqueous layers. The initial organic layer can be set aside for analysis or disposal.

  • Wash 2 (Isolate Product): Cool the combined aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1M HCl) until the pH is ~2. This will re-protonate the carboxylate salts, causing the glutaric acid and monobenzyl glutarate to become less water-soluble.

  • Extract Product: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate) 3-4 times. The desired monoester and any unreacted glutaric acid will now move back into the organic layer.

  • Final Steps: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Column Chromatography: If glutaric acid remains, it can be removed via column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system with a small amount of acetic acid to improve peak shape.

Purification_Workflow Crude Crude Mixture in Ethyl Acetate Wash_NaHCO3 Wash with aq. NaHCO₃ Crude->Wash_NaHCO3 Organic_Layer1 Organic Layer 1 (Neutral) - Dibenzyl Glutarate - Benzyl Alcohol Wash_NaHCO3->Organic_Layer1 Keep Aqueous_Layer1 Aqueous Layer 1 (Basic) - Monoester Salt - Diacid Salt Wash_NaHCO3->Aqueous_Layer1 Collect Acidify Acidify with 1M HCl to pH 2 Aqueous_Layer1->Acidify Extract_EtOAc Extract with Ethyl Acetate Acidify->Extract_EtOAc Aqueous_Layer2 Aqueous Layer 2 (Waste) Extract_EtOAc->Aqueous_Layer2 Discard Organic_Layer2 Organic Layer 2 (Acidic) - Monobenzyl Glutarate - Glutaric Acid Extract_EtOAc->Organic_Layer2 Collect Final Dry, Concentrate & Purify via Chromatography Organic_Layer2->Final

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

  • Q: Which synthesis method is definitively better for high yield and purity?

    • A: The ring-opening of glutaric anhydride is generally superior. It is a non-equilibrium reaction and the initial ring-opening step is kinetically favored, allowing for greater control over mono-ester selectivity compared to the equilibrium-limited Fischer esterification.

  • Q: Can I run the anhydride ring-opening at room temperature?

    • A: Yes, but it will be significantly slower unless a potent catalyst is used. Adding 5-10 mol% of 4-Dimethylaminopyridine (DMAP) can allow the reaction to proceed efficiently at room temperature over several hours.

  • Q: Are there any "greener" or more sustainable approaches?

    • A: Yes, research has shown that heterogeneous catalysts can be effective. For example, strongly acidic ion-exchange resins have been used to catalyze selective mono-esterification, simplifying catalyst removal.[8] Similarly, using alumina as a catalyst or support can promote selective mono-esterification of dicarboxylic acids.[9][10]

  • Q: My NMR shows the correct product, but my isolated yield after workup is very low. Where could my product have gone?

    • A: This often points to issues during the extractive workup. Common causes include:

      • Incomplete Extraction: The monoester may require multiple extractions (3-5) from the aqueous layer after re-acidification to be fully recovered.

      • Insufficient Acidification: If the aqueous layer is not made sufficiently acidic (pH < 3), the monoester will remain partially as its carboxylate salt and will not be efficiently extracted into the organic phase.

      • Emulsion Formation: Emulsions can form during extraction, trapping product at the interface. Allowing the layers to separate over a longer period or adding brine can help break emulsions.

References

Technical Support Center: Synthesis of 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-pentanedioic acid monobenzyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this procedure.

I. Overview of the Synthesis

The synthesis of this compound, also known as glutaric acid monobenzyl ester, is a common procedure in organic synthesis, often serving as a precursor for more complex molecules. A frequent method involves the reaction of glutaric acid with benzyl alcohol. While seemingly straightforward, this reaction can be prone to the formation of undesired side products, primarily the dibenzyl ester and the presence of unreacted starting materials. Achieving a high yield of the desired monoester requires careful control of reaction conditions.

A common synthetic approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] This method is favored for its mild reaction conditions.[1][2] Another route involves the reaction of glutaric anhydride with benzyl alcohol, which readily yields the monoester.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Monoester

Symptoms:

  • After workup and purification, the isolated yield of this compound is significantly lower than expected.

  • Analysis of the crude product (e.g., by NMR or TLC) shows a mixture of starting materials and multiple products.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or slightly increase the temperature if the reaction has stalled. Ensure vigorous stirring to maintain a homogenous reaction mixture.
Formation of Diester A significant side reaction is the formation of dibenzyl glutarate.[4] This is more likely to occur if an excess of benzyl alcohol or coupling agent is used, or if the reaction is allowed to proceed for too long at elevated temperatures.Use a stoichiometric amount or a slight excess of glutaric acid relative to benzyl alcohol. Carefully control the addition of the coupling agent (e.g., DCC). Monitor the reaction closely by TLC and stop it once the formation of the monoester is maximized.
Hydrolysis of Reagents or Products Moisture in the reaction can lead to the hydrolysis of the coupling agent (if used) and potentially the ester product, reducing the overall yield.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Suboptimal pH For acid-catalyzed esterifications, the pH needs to be carefully controlled. If the reaction medium is not sufficiently acidic, the rate of esterification will be slow.If using an acid catalyst, ensure its concentration is optimal. For Steglich esterification, the conditions are generally neutral.[5]
Issue 2: Presence of Dibenzyl Glutarate as a Major Byproduct

Symptoms:

  • TLC analysis of the crude reaction mixture shows a significant spot corresponding to the less polar dibenzyl ester.

  • NMR spectroscopy of the purified product reveals signals corresponding to two benzyl groups.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Incorrect Stoichiometry Using an excess of benzyl alcohol will drive the reaction towards the formation of the diester.Use glutaric acid as the limiting reagent or in a 1:1 molar ratio with benzyl alcohol.
Prolonged Reaction Time/High Temperature Allowing the reaction to proceed for an extended period, especially at higher temperatures, can favor the formation of the thermodynamically more stable diester.Monitor the reaction progress carefully by TLC. Once the starting material is consumed and the monoester spot is at its maximum intensity, quench the reaction. Conduct the reaction at room temperature if possible.[1]
Issue 3: Difficulty in Removing Dicyclohexylurea (DCU) Byproduct

Symptoms:

  • A white precipitate (DCU) is observed in the reaction mixture.[5]

  • The purified product is contaminated with DCU, which can be observed in the NMR spectrum.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Filtration Dicyclohexylurea (DCU), the byproduct of DCC coupling, is often insoluble in many organic solvents and is typically removed by filtration.[6] However, some may remain in the solution.After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU before filtration. Wash the filtered solid with a small amount of cold, dry solvent.
Co-precipitation with Product In some cases, the desired product may co-precipitate with the DCU, making separation by simple filtration difficult.Dissolve the crude product in a suitable solvent in which the desired monoester is soluble but DCU has low solubility (e.g., dichloromethane or ethyl acetate). Filter the solution to remove the insoluble DCU. Repeat if necessary.
Alternative Coupling Agent If DCU removal remains a persistent issue, consider using a water-soluble carbodiimide.Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in place of DCC. The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[7]
Issue 4: Presence of Unreacted Glutaric Acid

Symptoms:

  • TLC analysis shows a persistent spot corresponding to the polar glutaric acid starting material.

  • The purified product is acidic and may show broad peaks in the NMR spectrum.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Insufficient Coupling Agent If using a coupling agent like DCC, an insufficient amount will result in unreacted carboxylic acid.Use a slight excess (1.1-1.2 equivalents) of the coupling agent to ensure complete conversion of the glutaric acid.
Poor Solubility of Glutaric Acid Glutaric acid may have limited solubility in some organic solvents, leading to a heterogeneous reaction mixture and incomplete reaction.Choose a solvent in which both glutaric acid and benzyl alcohol are readily soluble. Dichloromethane or tetrahydrofuran are often suitable choices.[6]
Inefficient Activation of Carboxylic Acid The activation of the carboxylic acid by the coupling agent may be inefficient.Ensure that the catalyst (e.g., DMAP in Steglich esterification) is present in a sufficient amount (typically 5-10 mol%).[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about in this synthesis?

The main side reaction is the formation of the diester, dibenzyl glutarate. This occurs when both carboxylic acid groups of glutaric acid react with benzyl alcohol. Careful control of stoichiometry is the most effective way to minimize this side product.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can visualize the consumption of the starting materials (glutaric acid and benzyl alcohol) and the formation of the monoester and diester products. A suitable solvent system for TLC might be a mixture of hexane and ethyl acetate. The monoester will be more polar than the diester and less polar than glutaric acid.

Q3: What is the role of DMAP in the Steglich esterification?

In the Steglich esterification, 4-dimethylaminopyridine (DMAP) acts as a catalyst.[1] It reacts with the O-acylisourea intermediate formed from the carboxylic acid and DCC to generate a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself, thus accelerating the esterification reaction and suppressing the formation of the N-acylurea byproduct.[2]

Q4: Are there alternative methods for synthesizing this compound?

Yes, an effective alternative is the ring-opening of glutaric anhydride with benzyl alcohol.[3] This reaction is often clean and directly yields the desired monoester without the need for a coupling agent.

Q5: What purification methods are most effective for isolating the monoester?

Column chromatography is a highly effective method for purifying the crude product and separating the desired monoester from the diester, unreacted starting materials, and other byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is typically used. Alternatively, selective extraction can be employed. Since the monoester has a free carboxylic acid group, it can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving the neutral diester and unreacted benzyl alcohol in the organic phase. The aqueous layer can then be acidified and the monoester re-extracted with an organic solvent.

IV. Experimental Protocols & Visualizations

Protocol 1: Synthesis via Steglich Esterification
  • To a solution of glutaric acid (1 equivalent) and benzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and filter to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction and Side Reaction Pathways

reaction_pathway GA Glutaric Acid BA Benzyl Alcohol Monoester 1,5-Pentanedioic acid monobenzyl ester (Desired Product) GA->Monoester Steglich Esterification DCC DCC BA->Monoester Steglich Esterification DMAP DMAP (cat.) DCC->Monoester Steglich Esterification NAcylurea N-Acylurea (Side Product) DCC->NAcylurea Rearrangement DMAP->Monoester Steglich Esterification Diester Dibenzyl glutarate (Side Product) Monoester->Diester + Benzyl Alcohol DCU DCU

Caption: Main reaction and side reactions in Steglich esterification.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR) Start->Analyze Diester_High High Diester Content? Analyze->Diester_High Unreacted_GA Unreacted Glutaric Acid? Diester_High->Unreacted_GA No Optimize_Stoich Optimize Stoichiometry (Reduce Benzyl Alcohol) Diester_High->Optimize_Stoich Yes DCU_Contam DCU Contamination? Unreacted_GA->DCU_Contam No Increase_DCC Increase DCC Equivalents Unreacted_GA->Increase_DCC Yes Improve_Filtration Improve DCU Filtration (Cool before filtering) DCU_Contam->Improve_Filtration Yes Purify Purify via Column Chromatography or Extraction DCU_Contam->Purify No Control_Time_Temp Control Reaction Time/Temp Optimize_Stoich->Control_Time_Temp Control_Time_Temp->Purify Check_Solvent Check Solvent/Solubility Increase_DCC->Check_Solvent Check_Solvent->Purify Use_EDC Consider using EDC Improve_Filtration->Use_EDC Use_EDC->Purify

Caption: A decision-making workflow for troubleshooting the synthesis.

V. References

  • Filo. (2025, September 11). Question 3 Reactions of carboxylic acid and its derivatives. Retrieved from 3

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 28). Steglich esterification. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2019, August 29). The reactions of N,N'-Dicyclohexylcarbodiimide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from --INVALID-LINK--

  • Filo. (2025, September 10). Structure of benzyl glutarate. Retrieved from 8

References

Technical Support Center: 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,5-Pentanedioic Acid Monobenzyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and analysis of this compound. Our goal is to empower you with the scientific understanding to anticipate and resolve experimental challenges.

I. Understanding the Molecule: Stability and Degradation Profile

This compound, also known as monobenzyl glutarate, is a mono-ester derivative of glutaric acid. Its structure, containing both a carboxylic acid and a benzyl ester functional group, dictates its chemical behavior and stability. The primary route of degradation for this molecule is the hydrolysis of the benzyl ester bond, yielding glutaric acid and benzyl alcohol. This reaction can be influenced by several factors, most notably pH and the presence of enzymes.

Forced degradation studies are crucial in pharmaceutical development to understand a molecule's stability and to develop stability-indicating analytical methods.[1][2][3][4][5] These studies involve subjecting the compound to stress conditions such as high and low pH, high temperature, oxidation, and photolysis to identify potential degradation products and pathways.[1][2][3][4][5]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the use and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry place, in a tightly sealed container. For optimal preservation, storage in a desiccator at room temperature is recommended.

Q2: What are the primary degradation products of this compound?

The main degradation products are glutaric acid and benzyl alcohol, resulting from the hydrolysis of the ester bond. Under certain synthetic conditions or prolonged storage, impurities such as dibenzyl glutarate (the diester) and dibenzyl ether may also be present.[6]

Q3: Is this compound sensitive to pH?

Yes, the ester bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally faster under basic conditions (saponification) compared to acidic conditions.[7][8][9] For experiments requiring the compound to be in solution, it is advisable to use buffers with a pH close to neutral and to prepare solutions fresh daily.

Q4: Can enzymes degrade this compound?

Yes, esterases and lipases are enzymes that can catalyze the hydrolysis of ester bonds.[10][11][12] If your experimental system contains these types of enzymes, you should be aware of the potential for enzymatic degradation of the compound.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound, with a focus on analytical challenges.

Analytical Issues: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing the purity and stability of this compound. However, its dual functionality (carboxylic acid and ester) can present some challenges.

Issue 1: Peak Tailing in Reversed-Phase HPLC

  • Observation: You observe a chromatographic peak for this compound that is asymmetrical, with a tail extending from the back of the peak.

  • Probable Cause: Peak tailing for acidic compounds like this is often due to interactions between the free carboxylic acid group and residual silanol groups on the silica-based stationary phase of the HPLC column.[13][14] These secondary interactions lead to a mixed-mode retention mechanism, causing the peak to broaden and tail.

  • Solutions:

    • Mobile Phase pH Adjustment: The most effective way to reduce peak tailing for a carboxylic acid is to lower the pH of the mobile phase. By adjusting the pH to be at least 2 units below the pKa of the carboxylic acid, you ensure that the analyte is in its protonated, neutral form, minimizing interactions with the stationary phase.[15] A mobile phase pH of around 2.5-3 is often a good starting point.[13]

    • Use of a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a high-purity, well-end-capped C18 or C8 column can significantly improve peak shape.[13]

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups on the stationary phase, thereby reducing secondary interactions.[13]

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

  • Observation: Your HPLC chromatogram shows additional peaks that are not present in your initial analysis of the compound.

  • Probable Causes:

    • Degradation: The compound may be degrading in your sample solution. As discussed, hydrolysis is the most likely degradation pathway, which would result in the appearance of peaks for glutaric acid and benzyl alcohol.

    • Impurities from Synthesis: The unexpected peaks could be impurities from the synthesis of the compound, such as unreacted starting materials (e.g., glutaric anhydride, benzyl alcohol) or byproducts (e.g., dibenzyl glutarate, dibenzyl ether).[6][16][17]

  • Troubleshooting Steps:

    • Analyze a Blank: Inject your sample solvent (without the compound) to ensure that the unexpected peaks are not coming from your solvent or the HPLC system itself.

    • Perform a Forced Degradation Study: To confirm if the peaks are degradation products, you can intentionally degrade a sample of your compound (e.g., by treating it with a mild acid or base) and compare the resulting chromatogram to your sample's chromatogram.[1][2][3][4][5]

    • Use a Mass Spectrometer (LC-MS): If your HPLC system is connected to a mass spectrometer, you can determine the mass-to-charge ratio of the unexpected peaks. This information can help you to identify the compounds. For example, you would expect to see masses corresponding to glutaric acid and benzyl alcohol if hydrolysis has occurred.

IV. Stability Profile of this compound

The following table summarizes the expected stability of this compound under various conditions. This information is based on the general chemical properties of benzyl esters and carboxylic acids.

ConditionStabilityPrimary Degradation ProductsNotes
Acidic (pH < 4) ModerateGlutaric acid, Benzyl alcoholHydrolysis is acid-catalyzed. Rate is dependent on pH and temperature.
Neutral (pH 6-8) GoodMinimalHydrolysis is slow at neutral pH. Prepare aqueous solutions fresh.
Basic (pH > 8) LowGlutarate salt, Benzyl alcoholBase-catalyzed hydrolysis (saponification) is rapid.[7][8][9]
Elevated Temperature ModerateGlutaric acid, Benzyl alcoholHigh temperatures can accelerate hydrolysis.
Oxidative Stress GoodNot a primary degradation pathwayThe molecule does not contain functional groups that are highly susceptible to oxidation.
Photostability GoodNot a primary degradation pathwayThe benzyl group may offer some UV absorption, but significant photodegradation is not expected under normal laboratory light conditions.

V. Visualizing the Degradation Pathway

The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates this process under both acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) ester_acid 1,5-Pentanedioic acid monobenzyl ester protonated_ester Protonated Ester ester_acid->protonated_ester + H+ tetrahedral_intermediate_acid Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate_acid + H2O products_acid Glutaric Acid + Benzyl Alcohol tetrahedral_intermediate_acid->products_acid - H+ ester_base 1,5-Pentanedioic acid monobenzyl ester tetrahedral_intermediate_base Tetrahedral Intermediate ester_base->tetrahedral_intermediate_base + OH- products_base Glutarate Salt + Benzyl Alcohol tetrahedral_intermediate_base->products_base

Caption: Hydrolysis of this compound.

VI. References

  • BenchChem. (2025). Troubleshooting Peak Tailing in HPLC Analysis of 5-Hydroxypyrazine-2-carboxylic acid. BenchChem.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.

  • ResearchGate. (n.d.). Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation. ResearchGate.

  • ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid.... ResearchGate.

  • Ogawa, J., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. PubMed.

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

  • Stiles, D. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed.

  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate.

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.

  • Biosynth. (n.d.). This compound | 54322-10-0 | ECA32210. Biosynth.

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace.

  • Semantic Scholar. (1993). Synthesis of 2,4-dimethylglutaric acid monoesters via enzyme-catalyzed asymmetric alcoholysis of meso-2,4-dimethylglutaric anhydride. Semantic Scholar.

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal.

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.

  • MedCrave online. (2016). Forced degradation studies. MedCrave online.

  • Batna, A., & Cunniff, P. (1987). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. PubMed.

  • ResearchGate. (n.d.). Enzymatic hydrolytic reactions. (a) Hydrolysis of amides and esters by.... ResearchGate.

  • MedCrave online. (2016). Forced degradation studies. MedCrave online.

  • Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure.

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

  • RSSL. (n.d.). Forced Degradation Studies of Biopharmaceuticals. RSSL.

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... ResearchGate.

  • Fujisawa, S., & Kadoma, Y. (2013). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences.

  • Organic Syntheses. (n.d.). glutaric acid. Organic Syntheses Procedure.

  • Smolecule. (2024). Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester. Smolecule.

  • Castro, E. A., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. PubMed.

  • Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis. Google Patents.

  • ResearchGate. (n.d.). pH-rate profile for the hydrolysis of N-(α-carboxybenzyl) β-sultam 3 in.... ResearchGate.

  • Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.

  • PrepChem.com. (n.d.). Synthesis of malonic acid monobenzyl ester. PrepChem.com.

  • Google Patents. (n.d.). Process for the preparation of carboxylic acid benzyl esters. Google Patents.

References

Technical Support Center: Optimizing Reaction Conditions for Glutaric Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of glutaric acid monobenzyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monoester. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and achieve high yields and purity. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Understanding the Synthesis: Key Principles and Challenges

The synthesis of glutaric acid monobenzyl ester typically proceeds via two primary routes: the direct esterification of glutaric acid with benzyl alcohol or the ring-opening of glutaric anhydride with benzyl alcohol. While seemingly straightforward, achieving high selectivity for the monoester over the diester byproduct, dibenzyl glutarate, is the principal challenge. The reaction is a delicate equilibrium, and controlling the stoichiometry, catalyst, temperature, and reaction time is paramount to success.

The primary competing reaction is the formation of the diester, which can be difficult to separate from the desired monoester due to similar physical properties. Additionally, incomplete reaction can leave unreacted glutaric acid, further complicating purification. This guide will address these challenges head-on, providing you with the knowledge to optimize your reaction conditions and effectively troubleshoot any issues that may arise.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis and purification of glutaric acid monobenzyl ester.

Low or No Product Formation

Q1: I am seeing very low conversion of my starting materials to the desired monoester. What are the likely causes?

A1: Low conversion can stem from several factors, primarily related to reaction kinetics and equilibrium. Here are the key aspects to investigate:

  • Ineffective Catalysis: The choice and amount of catalyst are critical.

    • Acid Catalysis (from Glutaric Acid): For the direct esterification of glutaric acid, a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is generally required to achieve a reasonable reaction rate.[1][2] Ensure you are using a catalytic amount (typically 1-5 mol%). An insufficient amount of catalyst will result in a sluggish reaction.

    • From Glutaric Anhydride: While the ring-opening of glutaric anhydride can proceed without a catalyst, it is often slower. A mild base catalyst, such as pyridine or triethylamine, can accelerate the reaction by activating the benzyl alcohol.

  • Insufficient Temperature: Esterification reactions are typically equilibrium-limited and benefit from elevated temperatures to increase the reaction rate.[3][4] However, excessively high temperatures can promote side reactions. A gentle reflux is often a good starting point.

  • Water Inhibition: In the direct esterification of glutaric acid, water is a byproduct. According to Le Châtelier's principle, its presence will shift the equilibrium back towards the starting materials, thus inhibiting product formation.[5]

  • Poor Quality Reagents: Ensure your glutaric acid or glutaric anhydride and benzyl alcohol are of high purity and dry. Moisture in the reagents can hinder the reaction.

Troubleshooting Steps:

  • Verify Catalyst: If using acid catalysis, ensure the catalyst is fresh and added in the correct proportion. For the anhydride route, consider adding a catalytic amount of a non-nucleophilic base.

  • Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Remove Water: For the direct esterification of glutaric acid, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a suitable solvent for this purpose.

  • Check Reagents: Use freshly opened or properly stored reagents. Dry solvents and benzyl alcohol if necessary.

Poor Selectivity: High Diester Formation

Q2: My reaction is producing a significant amount of the dibenzyl glutarate byproduct. How can I improve the selectivity for the monoester?

A2: This is the most common challenge in this synthesis. The formation of the diester is a consecutive reaction where the initially formed monoester reacts further with benzyl alcohol.

  • Stoichiometry: The molar ratio of the reactants is the most critical factor influencing selectivity. Using a large excess of glutaric acid or glutaric anhydride relative to benzyl alcohol will favor the formation of the monoester. A 1:1 molar ratio is a common starting point, but adjusting this to a 1.5:1 or 2:1 ratio of diacid/anhydride to alcohol can significantly improve monoester yield.

  • Reaction Time: Prolonged reaction times, even with optimized stoichiometry, will inevitably lead to an increase in the diester byproduct. It is crucial to monitor the reaction and stop it once the maximum concentration of the monoester is reached.

  • Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable diester. Running the reaction at the lowest temperature that still provides a reasonable reaction rate can improve selectivity.

Troubleshooting Steps:

  • Adjust Stoichiometry: Increase the molar ratio of glutaric acid or glutaric anhydride to benzyl alcohol.

  • Monitor Reaction Progress: Use TLC or HPLC to track the disappearance of the starting material and the formation of the mono- and diester. Quench the reaction when the monoester concentration is at its peak.

  • Optimize Temperature: Experiment with lowering the reaction temperature.

Purification Challenges

Q3: I am having difficulty separating the glutaric acid monobenzyl ester from the unreacted glutaric acid and the dibenzyl glutarate byproduct.

A3: The similar polarities of these compounds can make separation challenging. A multi-step purification strategy is often necessary.

  • Exploiting Acidity: The key difference between the three main components is their acidity. Glutaric acid is a diacid, the monoester is a monoacid, and the diester is neutral. This can be exploited through acid-base extraction.

Recommended Purification Protocol:

  • Initial Solvent Removal: After the reaction, remove the reaction solvent under reduced pressure.

  • Dissolution: Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic glutaric acid and the desired monoester, pulling them into the aqueous layer as their sodium salts. The neutral dibenzyl glutarate will remain in the organic layer.

    • Separate the organic layer (containing the diester) and set it aside.

  • Acidification and Extraction:

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 2-3. This will re-protonate the glutaric acid and the monoester, causing them to precipitate or become soluble in an organic solvent.

    • Extract the acidified aqueous layer multiple times with fresh ethyl acetate or dichloromethane.

  • Separation of Monoester and Diacid:

    • The combined organic extracts now contain the glutaric acid monobenzyl ester and any unreacted glutaric acid.

    • Crystallization: Glutaric acid monobenzyl ester can often be purified by crystallization. Try dissolving the mixture in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate/hexane mixture) and allowing it to cool slowly. The monoester may crystallize out, leaving the more soluble glutaric acid in the mother liquor.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar monoester from the more polar glutaric acid.

Product Characterization Issues

Q4: I have isolated a product, but I am unsure of its purity. How can I use NMR and HPLC to confirm the structure and assess purity?

A4: Proper analytical characterization is essential.

  • ¹H NMR Spectroscopy: This is a powerful tool for identifying the components of your reaction mixture. The expected chemical shifts (in CDCl₃) are approximately:

    • Glutaric Acid: ~2.0 ppm (quintet, 2H, -CH₂-CH₂ -CH₂-), ~2.45 ppm (triplet, 4H, -CH₂ -COOH), ~11-12 ppm (broad singlet, 2H, -COOH ).[6]

    • Glutaric Acid Monobenzyl Ester: ~2.0 ppm (quintet, 2H), ~2.4-2.5 ppm (multiplet, 4H), ~5.1 ppm (singlet, 2H, -CH₂ -Ph), ~7.3-7.4 ppm (multiplet, 5H, Ar-H ), ~10-12 ppm (broad singlet, 1H, -COOH ).

    • Dibenzyl Glutarate: ~2.0 ppm (quintet, 2H), ~2.4 ppm (triplet, 4H), ~5.1 ppm (singlet, 4H, -CH₂ -Ph), ~7.3-7.4 ppm (multiplet, 10H, Ar-H ).

    • Benzyl Alcohol: ~4.7 ppm (singlet, 2H, -CH₂ -Ph), ~7.2-7.4 ppm (multiplet, 5H, Ar-H ).[7]

    By integrating the characteristic peaks (e.g., the benzylic protons at ~5.1 ppm versus the acidic proton), you can estimate the relative amounts of each component.

  • HPLC Analysis: Reversed-phase HPLC (RP-HPLC) is an excellent method for quantifying the purity of your product and monitoring reaction progress.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile is typically effective.

    • Detection: UV detection at 254 nm (for the benzene ring) is suitable.

    • Elution Order: The expected elution order would be: glutaric acid (most polar), followed by glutaric acid monobenzyl ester, and finally dibenzyl glutarate (least polar).

III. Detailed Experimental Protocols

Protocol 1: Synthesis from Glutaric Anhydride (Optimized for Monoester Selectivity)

This protocol emphasizes control over stoichiometry to favor the formation of the monoester.

Materials:

  • Glutaric anhydride

  • Benzyl alcohol

  • Pyridine (catalyst)

  • Dichloromethane (DCM, solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glutaric anhydride (1.5 equivalents) in dichloromethane.

  • Add benzyl alcohol (1.0 equivalent) to the solution.

  • Add a catalytic amount of pyridine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl to remove the pyridine.

  • Proceed with the acid-base extraction workup as described in the "Purification Challenges" section (Q3) to separate the monoester from unreacted anhydride (which will hydrolyze to glutaric acid) and any diester.

  • Dry the final organic layer containing the purified monoester over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis from Glutaric Acid (with Azeotropic Water Removal)

This protocol is suitable for direct esterification and focuses on driving the equilibrium towards the product.

Materials:

  • Glutaric acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid (TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add glutaric acid (1.5 equivalents), benzyl alcohol (1.0 equivalent), and toluene.

  • Add a catalytic amount of TsOH (e.g., 2-3 mol%).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms.

  • Continue refluxing until no more water is collected in the trap. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Proceed with the acid-base extraction workup as described in the "Purification Challenges" section (Q3) to isolate the monoester.

  • Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

IV. Data Presentation and Visualization

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low Yield/Conversion Ineffective catalyst, low temperature, water inhibitionVerify catalyst, optimize temperature, remove water (Dean-Stark)
High Diester Formation Incorrect stoichiometry, prolonged reaction timeIncrease diacid/anhydride ratio, monitor reaction closely
Purification Difficulty Similar polarities of componentsUtilize acid-base extraction followed by crystallization or chromatography
Uncertain Purity Incomplete reaction or purificationCharacterize by ¹H NMR and quantify by RP-HPLC

Diagrams

Reaction_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials (Glutaric Anhydride/Acid + Benzyl Alcohol) reaction Reaction (Catalyst, Temp, Time) start->reaction crude Crude Product Mixture reaction->crude extraction Acid-Base Extraction crude->extraction separation Separate Aqueous & Organic Layers extraction->separation acidification Acidify Aqueous Layer separation->acidification Aqueous Layer (Monoester + Diacid Salts) re_extraction Re-extract with Organic Solvent acidification->re_extraction purification Crystallization or Column Chromatography re_extraction->purification final_product Pure Glutaric Acid Monobenzyl Ester purification->final_product analysis Analysis (NMR, HPLC) final_product->analysis

Caption: General workflow for the synthesis and purification of glutaric acid monobenzyl ester.

Troubleshooting_Flowchart start Reaction Complete. Analyze Crude Mixture. q1 Low Conversion? start->q1 a1 Check Catalyst Increase Temperature Remove Water q1->a1 Yes q2 High Diester Content? q1->q2 No a1->start Re-run Reaction a2 Increase Diacid/Anhydride Ratio Decrease Reaction Time q2->a2 Yes proceed Proceed to Purification q2->proceed No a2->start Re-run Reaction success High Yield & Purity Achieved proceed->success

Caption: A decision-making flowchart for troubleshooting common issues in the synthesis.

V. References

  • Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35. (2025). ResearchGate. --INVALID-LINK--

  • Glutaric acid - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--

  • Reactive Distillation for Two-Stage Reaction Systems: Adipic Acid and Glutaric Acid Esterifications. (2025). ResearchGate. --INVALID-LINK--

  • Glutaric acid and Benzyl alcohol are reacted to give their... - ResearchGate. ResearchGate. --INVALID-LINK--

  • Esterification of glutaric acid with 2-ethylhexyl alcohol in the presence of sulfuric acid as catalyst and without any catalyst. (2012). ResearchGate. --INVALID-LINK--

  • Method of preparing monoesters. (1982). Google Patents. --INVALID-LINK--

  • Solved Provide a flow chart for the workup procedure for | Chegg.com. (2021). Chegg. --INVALID-LINK--

  • β-METHYLGLUTARIC ANHYDRIDE - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). Human Metabolome Database. --INVALID-LINK--

  • Glutaric acid(110-94-1) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002467). Human Metabolome Database. --INVALID-LINK--

  • β-METHYLGLUTARIC ACID - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--

  • Synthesis and Physicochemial Properties of Three Glutaric Acid Diester. (2019). ResearchGate. --INVALID-LINK--

  • Process for preparing substituted glutaric anhydride. (2005). Google Patents. --INVALID-LINK--

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. --INVALID-LINK--

  • NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. --INVALID-LINK--

  • α-PHENYLGLUTARIC ANHYDRIDE - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--

  • Glutaric anhydride | 108-55-4. Biosynth. --INVALID-LINK--

  • Glutaric acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. --INVALID-LINK--

  • Green synthesis of (R)-3-TBDMSO glutaric acid methyl monoester using Novozym 435 in non-aqueous media. (2025). ResearchGate. --INVALID-LINK--

  • Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. TCI Chemicals. --INVALID-LINK--

  • Acid Anhydrides react with alcohols to form esters. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Base Catalyzed Esterification of Acid Anhydrides. (2017). YouTube. --INVALID-LINK--

  • Reaction mechanism of the green synthesis of glutaric acid. (2022). ResearchGate. --INVALID-LINK--

  • Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione. (2014). PubMed. --INVALID-LINK--

  • Troubleshooting low yield in benzyl phenylacetate esterification. Benchchem. --INVALID-LINK--

  • Development of a bio-chemical route to C5 plasticizer synthesis using glutaric acid produced by metabolically engineered Corynebacterium glutamicum. RSC Publishing. --INVALID-LINK--

  • research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence. Semantic Scholar. --INVALID-LINK--

  • Base-catalyzed selective esterification of alcohols with unactivated esters. RSC Publishing. --INVALID-LINK--

  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2025). PubMed. --INVALID-LINK--

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. --INVALID-LINK--

  • A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation. --INVALID-LINK--

  • Efficient production of (R)-3-TBDMSO glutaric acid methyl monoester by manipulating the substrate pocket of Pseudozyma antarctica lipase B. FAO AGRIS. --INVALID-LINK--

  • A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. (2022). Scirp.org. --INVALID-LINK--

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group. --INVALID-LINK--

References

Technical Support Center: Purification of 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,5-pentanedioic acid monobenzyl ester (also known as monobenzyl glutarate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting technical data to ensure the successful isolation of high-purity material.

Introduction to Purification Challenges

The synthesis of this compound, whether through direct esterification of glutaric acid or selective hydrolysis of the corresponding diester, often results in a crude product containing three key components:

  • This compound (Desired Product): An acidic compound due to the free carboxylic acid group.

  • Glutaric acid (Starting Material): A di-acid, which is more polar than the desired monoester.

  • Dibenzyl glutarate (By-product): A neutral diester, which is less polar than the desired monoester.

The primary challenge lies in efficiently separating the target monoester from the unreacted diacid and the over-esterified diester. The structural similarities and differing polarities of these compounds necessitate a multi-step purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

FAQ 1: Synthesis & Initial Work-up

Question: My initial reaction mixture is a complex mess. How do I effectively perform the initial work-up to remove the bulk of the impurities?

Answer: The initial work-up is crucial for a successful purification. A well-designed liquid-liquid extraction is the most effective first step. The key is to exploit the acidic nature of your target compound and the starting material.

  • Expertise & Experience: Since both the desired monobenzyl glutarate and the starting glutaric acid are acidic, they can be converted to their corresponding carboxylate salts with a mild base, making them water-soluble. The neutral dibenzyl glutarate by-product will remain in the organic layer. A weak base like sodium bicarbonate is preferred over strong bases like sodium hydroxide to minimize the potential for hydrolysis of the ester group.[1][2][3]

  • Troubleshooting:

    • Emulsion formation: Vigorous shaking can lead to emulsions. If this occurs, try gentle swirling or rocking motions. Adding brine (saturated NaCl solution) can also help break up emulsions.

    • Incomplete extraction: Ensure thorough mixing and allow adequate time for the layers to separate. Performing multiple extractions with smaller volumes of the aqueous base is more effective than a single extraction with a large volume.

FAQ 2: Column Chromatography Issues

Question: I'm trying to purify the monoester by column chromatography, but I'm getting poor separation and streaking. What am I doing wrong?

Answer: Column chromatography is a powerful technique for separating the monoester from the diester and any remaining diacid. However, the acidic nature of the monoester can cause issues on standard silica gel.

  • Expertise & Experience: The free carboxylic acid group of the monoester can interact strongly with the slightly acidic silica gel, leading to tailing and poor separation. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the eluent. This protonates the silica surface and the analyte, reducing strong interactions and leading to sharper peaks.

  • Troubleshooting:

    • Streaking/Tailing: Add 0.1-1% acetic acid to your eluent system (e.g., ethyl acetate/hexane). This will improve the peak shape of your acidic compound.

    • Poor Separation:

      • Eluent Polarity: Start with a low polarity eluent (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. The less polar dibenzyl glutarate will elute first, followed by the desired monobenzyl glutarate. The more polar glutaric acid will likely remain on the column or elute very slowly with a highly polar eluent.

      • Column Loading: Do not overload the column. A good rule of thumb is to use a sample-to-silica ratio of 1:50 to 1:100 by weight.

FAQ 3: Recrystallization Difficulties

Question: I've isolated a fraction that I believe is my product, but I'm struggling to recrystallize it to high purity. It either oils out or doesn't crystallize at all.

Answer: Recrystallization is an excellent final purification step, but finding the right solvent system is key. "Oiling out" is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.

  • Expertise & Experience: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For compounds with both polar (carboxylic acid) and non-polar (benzyl group) regions, a mixed solvent system is often effective. A common choice is a more polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a less polar anti-solvent in which it is insoluble (like hexane or heptane).[4]

  • Troubleshooting:

    • Oiling Out:

      • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent to ensure everything is dissolved, then allow it to cool very slowly. Slow cooling promotes the formation of a crystal lattice rather than an amorphous oil.

      • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to induce crystallization.

    • No Crystallization:

      • Too Much Solvent: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.

      • Solvent Choice: The solvent system may not be appropriate. Perform small-scale solubility tests with a range of solvents to find a better system.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Separation of Acidic and Neutral Components

This protocol describes the separation of the acidic components (glutaric acid and this compound) from the neutral component (dibenzyl glutarate).

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release the pressure from the CO₂ gas that is generated. Gently swirl or rock the funnel for 5-10 minutes to ensure complete extraction.

  • Separation: Allow the layers to separate completely. The upper aqueous layer will contain the sodium salts of glutaric acid and this compound. The lower organic layer will contain the neutral dibenzyl glutarate.

  • Repeat Extraction: Drain the organic layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all acidic components are removed.

  • Combine and Wash: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude dibenzyl glutarate.

  • Acidification and Re-extraction: Cool the combined aqueous layers in an ice bath and slowly acidify with cold 2M HCl until the pH is ~2 (test with pH paper). A white precipitate of the acidic components should form.

  • Isolation of Acidic Components: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a mixture of glutaric acid and this compound.

G cluster_0 Separatory Funnel crude Crude Reaction Mixture (Monoester, Diester, Diacid) dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with aq. NaHCO3 dissolve->extract aqueous Aqueous Layer (Glutarate & Monobenzyl Glutarate Salts) extract->aqueous organic Organic Layer (Dibenzyl Glutarate) extract->organic acidify Acidify with 2M HCl aqueous->acidify isolate_neutral Isolate Neutral By-product (Dibenzyl Glutarate) organic->isolate_neutral extract_acid Extract with Ethyl Acetate acidify->extract_acid isolate_acid Isolate Acidic Mixture (Glutaric Acid & Monoester) extract_acid->isolate_acid

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 2: Flash Column Chromatography

This protocol details the separation of this compound from residual glutaric acid and any co-extracted neutral impurities.

  • Column Preparation: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the mixture of acidic components obtained from the extraction in a minimal amount of the eluent or dichloromethane and load it onto the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). The desired this compound will elute after any remaining non-polar impurities. Glutaric acid will have a much lower Rf and will elute with a much more polar solvent system.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

G cluster_1 Elution Profile start Acidic Mixture from Extraction load Load onto Silica Gel Column start->load elute Elute with Hexane/EtOAc Gradient (+ 0.5% Acetic Acid) load->elute frac1 Early Fractions: Less Polar Impurities elute->frac1 Low Polarity frac2 Middle Fractions: Pure Monoester elute->frac2 Medium Polarity frac3 Late Fractions: Glutaric Acid elute->frac3 High Polarity combine Combine Pure Fractions frac2->combine evaporate Evaporate Solvent combine->evaporate product Pure 1,5-Pentanedioic Acid Monobenzyl Ester evaporate->product

Caption: Column Chromatography Purification Workflow.

Protocol 3: Recrystallization

This protocol provides a general method for the final purification of this compound.

  • Solvent Selection: In a small test tube, dissolve a small amount of the product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate). Add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. This is your target solvent ratio.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the material in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Add the hot "poor" solvent until the solution is faintly turbid. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the expected value is an indicator of high purity.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected PolarityMelting Point (°C)
Glutaric acidC₅H₈O₄132.11High95-98[5]
This compound C₁₂H₁₄O₄ 222.24 [1]Medium Not available
Dibenzyl glutarateC₁₉H₂₀O₄312.36LowNot available
TechniquePurposeKey Parameters
Liquid-Liquid ExtractionSeparate acidic from neutral compoundsAqueous NaHCO₃, Ethyl Acetate/DCM, 2M HCl
Column ChromatographySeparate compounds by polaritySilica gel, Hexane/Ethyl Acetate gradient, 0.5% Acetic Acid
RecrystallizationFinal purification of solid productEthyl Acetate/Hexane solvent system, slow cooling

Concluding Remarks

The successful purification of this compound hinges on a systematic approach that leverages the distinct chemical properties of the target molecule and its common impurities. By employing a combination of liquid-liquid extraction, column chromatography, and recrystallization, researchers can achieve high levels of purity. This guide provides a robust framework for troubleshooting and optimizing these purification steps. Always remember that careful observation and methodical adjustments are key to overcoming experimental challenges.

References

Preventing lactonization during benzyl 5-hydroxypentanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of benzyl 5-hydroxypentanoate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, particularly the prevention of the intramolecular side reaction of lactonization. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a successful and high-yield synthesis.

Introduction: The Challenge of Lactonization

The synthesis of benzyl 5-hydroxypentanoate, a key intermediate in the development of various pharmaceutical compounds, presents a classic challenge in organic chemistry: preventing the intramolecular cyclization of the starting material or product to form δ-valerolactone.[1][2][3] This undesired side reaction is thermodynamically favorable, especially under acidic or thermal conditions, leading to reduced yields and purification complexities.[1][4]

This guide will explore the mechanistic basis for this side reaction and provide robust strategies and methodologies to favor the desired intermolecular esterification over intramolecular lactonization.

Understanding the Competing Pathways

The core of the problem lies in the bifunctional nature of 5-hydroxypentanoic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups can react with each other (intramolecularly) or with benzyl alcohol (intermolecularly).

G cluster_0 Reaction Pathways Start 5-Hydroxypentanoic Acid + Benzyl Alcohol Conditions Reaction Conditions (Catalyst, Temp, etc.) Start->Conditions Desired Benzyl 5-Hydroxypentanoate (Intermolecular Esterification) Undesired δ-Valerolactone (Intramolecular Lactonization) Conditions->Desired Favorable Conditions->Undesired Unfavorable

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Guide: Q&A Format

This section addresses specific problems you may encounter during the synthesis.

Question 1: My yield of benzyl 5-hydroxypentanoate is consistently low, and I'm isolating significant amounts of δ-valerolactone. I'm using a standard Fischer esterification with sulfuric acid as a catalyst. What's going wrong?

Answer: The issue lies with the reaction conditions of the Fischer esterification. While a classic method for forming esters, the strong acid catalyst (H₂SO₄) and elevated temperatures typically required also aggressively promote the intramolecular cyclization of 5-hydroxypentanoic acid to δ-valerolactone.[3][5][6][7] The mechanism involves protonation of the carbonyl oxygen, which enhances its electrophilicity for attack by either benzyl alcohol or the terminal hydroxyl group of the same molecule.[5][6] At high temperatures, the equilibrium often favors the formation of the stable six-membered lactone ring.[2][4]

Recommended Solutions:

  • Switch to Milder Esterification Methods: Avoid harsh acidic conditions. Consider methods that operate at or below room temperature.

  • Employ a Coupling Agent: The Steglich esterification is an excellent alternative.[8][9][10][11] It uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, with a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction is typically performed at room temperature, which significantly disfavors the lactonization pathway.[8][12]

  • Utilize the Mitsunobu Reaction: This powerful reaction allows for the formation of esters under very mild, neutral conditions, effectively suppressing lactonization.[13][14][15] It involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]

Question 2: I tried the Steglich esterification, but the reaction is sluggish, and I'm still seeing some lactone formation. How can I optimize this?

Answer: While the Steglich esterification is milder, certain factors can still lead to suboptimal results.

Troubleshooting Steps & Optimizations:

  • Solvent Choice: Ensure you are using a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Protic solvents can interfere with the reaction intermediates.

  • Reagent Purity: The purity of DCC (or EDC) and DMAP is critical. Old or impure reagents can lead to lower yields.

  • Order of Addition: The standard procedure involves adding the DCC to a solution of the carboxylic acid, alcohol, and DMAP at 0 °C and then allowing it to warm to room temperature. This minimizes side reactions.

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of both the alcohol (benzyl alcohol) and the coupling agent (DCC/EDC) relative to the 5-hydroxypentanoic acid. DMAP should be catalytic (0.1-0.2 equivalents).

ParameterRecommendationRationale
Temperature 0 °C to Room TempMinimizes thermal energy that can drive lactonization.
Catalyst 0.1-0.2 eq. DMAPDMAP acts as a potent acyl transfer agent, accelerating the desired intermolecular reaction.[11]
Solvent Anhydrous DCM or THFAprotic nature prevents interference with reactive intermediates.
Workup Filtration of DCUThe dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by simple filtration.[8]

Question 3: I am considering a protection-deprotection strategy to avoid lactonization altogether. Is this a viable approach, and what protecting groups are suitable?

Answer: Yes, a protection-deprotection strategy is a highly effective, albeit longer, route to prevent lactonization. The strategy involves masking the hydroxyl group, performing the esterification, and then removing the protecting group.[16][17][18]

Workflow for Protection Strategy:

G Start 5-Hydroxypentanoic Acid Protect Step 1: Protect Hydroxyl Group (e.g., with TBDMSCl) Start->Protect Protected_Acid TBDMS-O-(CH₂)₄-COOH Protect->Protected_Acid Esterify Step 2: Esterification (e.g., Fischer or Steglich) Protected_Acid->Esterify Protected_Ester TBDMS-O-(CH₂)₄-COOBn Esterify->Protected_Ester Deprotect Step 3: Deprotect (e.g., with TBAF) Protected_Ester->Deprotect Final_Product Benzyl 5-Hydroxypentanoate Deprotect->Final_Product

Caption: Hydroxyl protection strategy workflow.

Suitable Protecting Groups for the Hydroxyl Group:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Advantages
tert-Butyldimethylsilyl ether TBDMSTBDMS-Cl, ImidazoleTBAF or HF-PyridineStable to a wide range of non-acidic conditions.
Benzyl ether BnBenzyl bromide, NaHCatalytic Hydrogenation (H₂, Pd/C)[18]Stable to acidic and basic conditions.
Tetrahydropyranyl ether THPDihydropyran, p-TsOH (cat.)Mild aqueous acid (e.g., PPTS)Easy to introduce and remove, but creates a new stereocenter.

Expert Tip: The TBDMS group is often the best choice for this synthesis as its installation and removal conditions are very mild and orthogonal to most esterification methods.

Frequently Asked Questions (FAQs)

Q: Can I synthesize benzyl 5-hydroxypentanoate directly from δ-valerolactone?

A: Yes, this is a very efficient and atom-economical approach that inherently avoids the lactonization problem because you are starting from the lactone. The reaction is a ring-opening polymerization/esterification of δ-valerolactone using benzyl alcohol as an initiator.[19][20][21] This method often employs an organocatalyst, such as boric acid, and can produce the desired product in high yield.[21]

Q: Are there any base-catalyzed methods to promote the esterification over lactonization?

A: Base-catalyzed methods are generally not recommended for this specific transformation. While a base would deprotonate the carboxylic acid to form a carboxylate, which is a good nucleophile, it would also deprotonate the hydroxyl group, forming an alkoxide. This could lead to a complex mixture of products. Furthermore, strong bases can promote the hydrolysis of the desired ester product. A more viable approach is to form the sodium or potassium salt of 5-hydroxypentanoic acid and then react it with benzyl bromide in a Williamson ether synthesis-like reaction.[22] This Sₙ2 reaction proceeds under conditions that do not favor lactonization.

Q: What analytical techniques are best for monitoring the reaction and quantifying the product/lactone ratio?

A:

  • Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time reaction monitoring. Benzyl 5-hydroxypentanoate is more polar than benzyl alcohol but less polar than 5-hydroxypentanoic acid. δ-valerolactone will have a different Rf value.

  • ¹H NMR Spectroscopy: The most powerful tool for structural confirmation and quantification. You can distinguish the product from the lactone by looking for the characteristic benzyl protons (~5.1 ppm, singlet, 2H) and the methylene protons adjacent to the ester oxygen in the product, versus the distinct signals for the lactone ring protons.[22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components in the reaction mixture and determining their relative ratios.

Experimental Protocols

Protocol 1: Steglich Esterification
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-hydroxypentanoic acid (1.0 eq), benzyl alcohol (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolve the components in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ring-Opening of δ-Valerolactone
  • In a flask equipped with a reflux condenser, combine δ-valerolactone (1.0 eq), benzyl alcohol (1.5 eq), and boric acid (0.05 eq).[21]

  • Heat the mixture to 80-100 °C and stir for 6-18 hours, monitoring the disappearance of the lactone by GC or TLC.

  • After cooling to room temperature, dissolve the mixture in ethyl acetate.

  • Wash with saturated NaHCO₃ solution and brine to remove the boric acid catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by vacuum distillation or column chromatography to yield pure benzyl 5-hydroxypentanoate.

References

Technical Support Guide: Stability of 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 1,5-Pentanedioic acid monobenzyl ester.

Prepared by the Senior Application Scientist Team

Welcome to the technical resource center for this compound (CAS 54322-10-0). This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot stability issues, ensuring the integrity and reproducibility of your experiments. We will delve into the common degradation pathways, provide validated analytical protocols, and offer solutions to challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the molecule, the optimal storage conditions are at room temperature in a desiccated environment .[1][2] The primary reason for desiccation is to minimize exposure to moisture, which can lead to hydrolytic degradation of the ester bond. For long-term storage, flushing the container with an inert gas like argon or nitrogen is also advisable to prevent oxidation.

Q2: My compound is listed as ≥95% pure. What are the likely impurities?

A2: For a monoester synthesized from glutaric acid and benzyl alcohol, common impurities may include unreacted glutaric acid, benzyl alcohol, and the corresponding diester, dibenzyl glutarate. It is crucial to run an initial analytical check (e.g., HPLC, NMR) on a new batch to establish a baseline purity profile before starting your experiments.

Q3: What are the tell-tale signs of degradation?

A3: Degradation can manifest in several ways:

  • Physical Changes: A noticeable change in the physical appearance or consistency of the compound.

  • pH Shift: If dissolved in an unbuffered aqueous or partially aqueous solution, the pH may decrease over time. This is due to the formation of glutaric acid and potentially benzoic acid via hydrolysis and subsequent oxidation.

  • Analytical Changes: The most reliable indicator is a change in the analytical profile. This includes the appearance of new peaks in an HPLC chromatogram, new spots on a TLC plate, or unexpected signals in an NMR spectrum.

Q4: What are the primary degradation products I should be looking for?

A4: The two most common degradation products arise from the cleavage of the ester bond:

  • Glutaric Acid: Formed from the hydrolysis of the ester.

  • Benzyl Alcohol: The other product of hydrolysis. Benzyl alcohol itself can be further oxidized to benzaldehyde and then benzoic acid, especially if exposed to air over time.[3]

Section 2: Troubleshooting Guide: From Observation to Solution

This guide provides a logical workflow for diagnosing and resolving common stability-related issues.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

  • Potential Cause: Your results are highly sensitive to the purity of the starting material. If the this compound has degraded between experiments, the molar quantity of the active reagent is no longer accurate, leading to variability.

  • Troubleshooting Workflow:

    • Confirm Purity: Immediately perform a purity analysis on your current stock of the compound using the HPLC method outlined in Protocol 1 .

    • Compare to Baseline: Compare the new chromatogram to one from when the bottle was first opened or from a fresh batch. A decrease in the area of the main peak or the appearance of new peaks confirms degradation.

    • Solution: If degradation is confirmed, use a fresh, unopened bottle of the reagent for your next experiment. Implement the recommended storage conditions rigorously to prevent future issues.

Issue 2: New Peaks Appear in My HPLC or LC-MS Analysis

  • Potential Cause: The compound is actively degrading under your experimental or storage conditions. The identity of the new peaks can reveal the degradation pathway.

  • Diagnostic Approach:

    • Hypothesize Identities: Based on chemical principles, the most likely new peaks are Glutaric Acid and Benzyl Alcohol. Glutaric acid is significantly more polar and will typically have a much shorter retention time on a reverse-phase HPLC column. Benzyl alcohol is also more polar than the parent ester.

    • Confirm with Standards: The most reliable way to confirm peak identities is to inject commercially available standards of your hypothesized degradation products (Glutaric Acid, Benzyl Alcohol) and compare their retention times to the unknown peaks in your sample.

    • Forced Degradation: To definitively prove the origin of the peaks, perform a forced degradation study as described in Protocol 2 . This will intentionally generate the degradation products and show you exactly where they elute in your system.

Issue 3: I Observe a Gradual pH Drop in My Formulation

  • Potential Cause: This is a classic sign of ester hydrolysis. The cleavage of the ester bond in this compound generates a second carboxylic acid group (in the resulting Glutaric Acid), thereby increasing the acidity of the solution.

  • Mitigation Strategies:

    • Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane) to prepare stock solutions.

    • Buffer Aqueous Solutions: If the experiment must be run in water, use a suitable buffer system to maintain a stable pH. Note that ester hydrolysis is catalyzed by both acid and base, so a neutral pH range (pH 6-7.5) is often the most stable.

    • Prepare Fresh: Prepare solutions immediately before use. Do not store the compound in solution, especially aqueous or alcoholic solutions, for extended periods.

Section 3: Key Stability Pathways & Mechanisms

Understanding the chemical mechanisms of degradation is key to preventing them.

Hydrolytic Cleavage

This is the most common degradation pathway. The ester linkage is susceptible to attack by water, a reaction that can be catalyzed by acid or base. Given that the molecule itself contains a carboxylic acid, it can potentially auto-catalyze its own hydrolysis.

Secondary Oxidative Degradation

The benzyl alcohol formed during hydrolysis is susceptible to oxidation, especially when exposed to atmospheric oxygen. This creates benzaldehyde (imparting an almond-like smell) and subsequently benzoic acid.

Thermal Decomposition

While significant decomposition requires high temperatures, prolonged exposure to moderately elevated temperatures (e.g., >50 °C) can accelerate degradation. Studies on related benzyl esters show that thermal decomposition can occur, though often at temperatures well above typical storage or reaction conditions.[4][5] It is a factor to consider if your experimental protocol involves heating for extended periods.

Section 4: Analytical & Experimental Protocols

These protocols provide a self-validating system to assess the stability of your compound.

Protocol 1: Stability-Indicating HPLC Method

This reverse-phase HPLC method can separate the parent compound from its primary polar degradation products.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good retention for the parent ester and separation from polar degradants.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier sharpens acidic peaks and controls ionization.
Mobile Phase B AcetonitrileStandard organic solvent for reverse-phase.
Gradient 20% B to 90% B over 15 minStarts with high polarity to elute polar degradants like glutaric acid, then ramps up to elute the parent ester.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm or 254 nmThe benzyl group provides strong UV absorbance for sensitive detection.[6][7]
Temperature 30 °CControlled temperature ensures reproducible retention times.

Step-by-Step Method:

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

  • Injection: Inject 10 µL onto the HPLC system.

  • Analysis: Run the gradient method. The expected elution order is: Glutaric Acid (very early), Benzyl Alcohol, followed by this compound.

  • Quantification: Determine purity by calculating the peak area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This study intentionally degrades the sample to confirm the identity of degradation peaks in your stability studies.[7]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Leave at room temperature for 1 hour.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Leave at room temperature for 24 hours.

    • Thermal Stress: Place a vial of the dry, solid compound in an oven at 80 °C for 48 hours, then dissolve for analysis.

  • Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base/acid. Dilute all samples to the working concentration of Protocol 1 and analyze by HPLC.

  • Interpretation: The chromatograms from the stressed samples will show significant new peaks. The acid/base stressed samples should prominently feature the glutaric acid and benzyl alcohol peaks, confirming their identity and retention time in your system.

References

Technical Support Center: 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,5-Pentanedioic acid monobenzyl ester (CAS 54322-10-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your product for reliable and reproducible downstream applications.

Introduction: The Critical Role of Purity

This compound, also known as monobenzyl glutarate, is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules in pharmaceutical and materials science research. The presence of a free carboxylic acid and a benzyl-protected carboxylic acid on the same molecule allows for selective chemical transformations. However, the presence of impurities can significantly impact the outcome of subsequent reactions, leading to lower yields, difficult purifications, and potentially misleading biological data. This guide will help you identify and troubleshoot common impurities to achieve the desired product quality.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis and purification of this compound.

Q1: My final product is an oil, but I was expecting a solid. What could be the reason?

A1: While this compound can be a low-melting solid or a thick oil at room temperature, the presence of certain impurities can prevent crystallization and result in an oily product. The most common culprits are unreacted starting materials, particularly benzyl alcohol, and the formation of the diester byproduct, 1,5-pentanedioic acid dibenzyl ester.

  • Causality: Both benzyl alcohol and the dibenzyl ester are oils at room temperature. Their presence, even in small amounts, can act as a solvent for the desired monoester, inhibiting its ability to form a crystalline lattice.

  • Troubleshooting:

    • Analysis: Obtain a ¹H NMR spectrum of your product. The presence of a singlet around 4.6 ppm and a broad singlet corresponding to the hydroxyl proton are indicative of benzyl alcohol. The dibenzyl ester will show a characteristic singlet for the benzylic protons around 5.1 ppm, with an integration corresponding to four protons relative to the aromatic protons.

    • Purification: An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted glutaric acid. To remove benzyl alcohol and the dibenzyl ester, column chromatography on silica gel is the most effective method. A gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar dibenzyl ester and benzyl alcohol from the more polar monoester.

Q2: I see an extra set of peaks in the aromatic region of my ¹H NMR spectrum. What could this be?

A2: An additional set of aromatic peaks often points to the presence of the dibenzyl ester byproduct.

  • Causality: During the esterification reaction, it is possible for both carboxylic acid groups of glutaric acid to react with benzyl alcohol, leading to the formation of 1,5-pentanedioic acid dibenzyl ester.

  • Troubleshooting:

    • Analysis: In the ¹H NMR spectrum, the dibenzyl ester will exhibit a singlet for its two equivalent benzylic methylene groups (Ar-CH₂-O) at approximately 5.1 ppm. The aromatic protons will appear in the 7.3-7.4 ppm region. The key distinguishing feature is the absence of a carboxylic acid proton peak (which is typically a broad singlet between 10-12 ppm) and the integration of the benzylic protons (4H) relative to the aromatic protons (10H).

    • Prevention & Purification: To minimize the formation of the diester, use a stoichiometric amount or a slight excess of glutaric acid relative to benzyl alcohol. If the diester has already formed, it can be separated from the desired monoester by column chromatography as described in A1.

Q3: After my DCC/DMAP coupling reaction, I have a white precipitate that is difficult to remove and contaminates my product. What is it and how do I get rid of it?

A3: This persistent white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent.

  • Causality: DCC activates the carboxylic acid for esterification, and in the process, it is converted to the insoluble DCU. While most of it can be removed by filtration, it has a tendency to co-precipitate or co-elute with the desired product.[1][2][3]

  • Troubleshooting:

    • Bulk Removal: After the reaction is complete, it is often beneficial to cool the reaction mixture (e.g., in an ice bath or refrigerator) to maximize the precipitation of DCU. The bulk of the DCU can then be removed by vacuum filtration.[3] Rinsing the filter cake with a small amount of cold solvent can help recover any product that may have been trapped.

    • Removal of Traces:

      • Precipitation/Crystallization: Dissolving the crude product in a minimal amount of a solvent in which DCU is poorly soluble (e.g., cold diethyl ether, acetonitrile, or a mixture of hexane and ethyl acetate) can cause the remaining DCU to precipitate, after which it can be filtered off.[1][2]

      • Column Chromatography: While DCU can sometimes be challenging to separate by chromatography, using a solvent system that fully dissolves it (e.g., adding a small amount of dichloromethane or chloroform to your eluent) can help it move along the column and separate from your product.[4]

    • Alternative Reagents: To avoid the issue of DCU altogether, consider using a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[1][3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Monoester
Potential Cause Explanation Recommended Action
Incomplete Reaction Fischer esterification is an equilibrium process. The water produced during the reaction can hydrolyze the ester back to the starting materials.[5][6][7]- Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5] - Use a large excess of one of the reactants (typically the more volatile one that can be easily removed later).[5] - Add a dehydrating agent like molecular sieves to the reaction mixture.[7]
Formation of Byproducts The formation of the dibenzyl ester consumes the starting materials, reducing the yield of the monoester.- Use a 1:1 molar ratio of glutaric acid to benzyl alcohol, or a slight excess of glutaric acid. - Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times that may favor diester formation.
Product Loss During Workup The monoester has some solubility in water, especially if the aqueous phase is basic.- During extraction, saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the organic product. - Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
Problem 2: Presence of Unexpected Peaks in Analytical Data
Observation Potential Impurity Rationale and Confirmation Removal Strategy
¹H NMR: Broad singlet ~10-12 ppm, triplet ~2.4 ppm, quintet ~1.9 ppm.Glutaric Acid These are the characteristic peaks for the carboxylic acid protons and the methylene protons of glutaric acid.[8][9][10]Wash the organic layer with a saturated solution of sodium bicarbonate. The glutaric acid will be deprotonated to its water-soluble salt and move into the aqueous phase.
¹H NMR: Singlet ~4.6 ppm, broad singlet (variable), aromatic multiplet ~7.3 ppm.Benzyl Alcohol The singlet at ~4.6 ppm corresponds to the benzylic protons of benzyl alcohol. The broad singlet is the hydroxyl proton.[11][12][13]Column chromatography on silica gel. Benzyl alcohol is more polar than the dibenzyl ester but less polar than the desired monoester.
¹H NMR: Singlet ~5.1 ppm (integrates to 4H relative to 10H aromatic).1,5-Pentanedioic acid dibenzyl ester This singlet corresponds to the two equivalent benzylic methylene groups of the diester.Column chromatography on silica gel. The dibenzyl ester is less polar than the monoester and will elute first.
¹H NMR: Complex multiplets in the 1-3 ppm region.N,N'-dicyclohexylurea (DCU) DCU has a complex set of signals in the aliphatic region of the NMR spectrum.See FAQ Q3 for detailed removal procedures.
Table 1: Typical ¹H NMR Chemical Shifts for this compound and Related Compounds in CDCl₃
Compound -CH₂- (C2 & C4) -CH₂- (C3) -CH₂-Ph Ar-H -COOH
This compound ~2.4 ppm (m, 4H)~1.9 ppm (m, 2H)~5.1 ppm (s, 2H)~7.3-7.4 ppm (m, 5H)~10-12 ppm (br s, 1H)
Glutaric Acid~2.45 ppm (t, 4H)~1.95 ppm (p, 2H)--~11-12 ppm (br s, 2H)
Benzyl Alcohol--~4.6 ppm (s, 2H)~7.3-7.4 ppm (m, 5H)- (OH is a broad singlet)
1,5-Pentanedioic acid dibenzyl ester~2.4 ppm (t, 4H)~1.9 ppm (p, 2H)~5.1 ppm (s, 4H)~7.3-7.4 ppm (m, 10H)-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Prepare the Column:

    • Select an appropriate size column based on the amount of crude product. A general rule is to use 50-100 g of silica gel per gram of crude material.

    • Pack the column with silica gel using a slurry method with your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Begin elution with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). This will elute the least polar impurities first.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute the desired monoester.

  • Isolate the Product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizing the Synthesis and Impurity Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common impurities.

G GA Glutaric Acid Product 1,5-Pentanedioic Acid Monobenzyl Ester GA->Product + Benzyl Alcohol Anhydride Glutaric Anhydride GA->Anhydride - H₂O (Heat) BA Benzyl Alcohol BA->Product H + H⁺ (catalyst) H->Product Diester 1,5-Pentanedioic Acid Dibenzyl Ester Product->Diester + Benzyl Alcohol

Caption: Synthesis pathway and common byproducts.

Troubleshooting Workflow

This workflow provides a logical sequence for identifying and resolving issues with product purity.

G Start Crude Product Analysis (¹H NMR, TLC) CheckDiester Singlet at ~5.1 ppm (4H integration)? Start->CheckDiester CheckGA Broad peak at 10-12 ppm? Peaks at ~2.4, 1.9 ppm? CheckDiester->CheckGA No IsolateDiester Column Chromatography (low polarity fractions) CheckDiester->IsolateDiester Yes CheckBA Singlet at ~4.6 ppm? CheckGA->CheckBA No IsolateGA Aqueous Bicarbonate Wash CheckGA->IsolateGA Yes IsolateBA Column Chromatography (medium polarity fractions) CheckBA->IsolateBA Yes PureProduct Pure Monoester CheckBA->PureProduct No IsolateDiester->CheckGA IsolateGA->CheckBA IsolateBA->PureProduct

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Troubleshooting Low Yield in the Esterification of Glutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of glutaric acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet often troublesome reaction. Here, we address specific issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights to help you optimize your reaction yields and purity.

Frequently Asked Questions & Troubleshooting Guides
Q1: My esterification of glutaric acid resulted in a very low yield. What are the primary reasons for this?

A: Low yield in the Fischer esterification of glutaric acid is a frequent challenge, primarily because the reaction is a reversible equilibrium.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water.[3] This process, however, can reverse, with the water hydrolyzing the ester back into the starting materials. Therefore, a low yield typically points to an unfavorable equilibrium position.[4]

The main culprits for low yield are:

  • Reversible Equilibrium: The reaction does not naturally proceed to completion and establishes an equilibrium that may favor the reactants.[5]

  • Presence of Water: The water produced during the reaction can drive the equilibrium backward through hydrolysis.[1] Any water present in the initial reactants (e.g., non-anhydrous alcohol or solvent) will also hinder the forward reaction.

  • Insufficient Catalyst or Low Temperature: The reaction rate is inherently slow and requires an acid catalyst and heat to proceed at a reasonable pace.[3][6] Inadequate catalysis or temperature will result in low conversion within a practical timeframe.

  • Side Reactions: Dicarboxylic acids like glutaric acid can undergo intramolecular dehydration at high temperatures to form a cyclic anhydride (glutaric anhydride).[7][8] This side reaction consumes the starting material, reducing the potential ester yield.

  • Purification Losses: Significant product can be lost during the workup and purification steps, especially if the ester has some water solubility or if emulsions form during extraction.[9]

Q2: How can I effectively shift the reaction equilibrium to favor ester formation and improve my yield?

A: To maximize your product yield, you must actively shift the chemical equilibrium to the right, in favor of the ester product. This is a direct application of Le Châtelier's principle.[5][10] There are two primary strategies to achieve this:

  • Use a Large Excess of a Reactant: By increasing the concentration of one of the starting materials, typically the alcohol, the equilibrium will shift to consume the excess reactant and produce more of the products (ester and water).[1][4] Using the alcohol as the reaction solvent is a common and effective way to ensure it is in large excess.[11]

  • Remove a Product as It Forms: Removing either the ester or water from the reaction mixture will prevent the reverse reaction from occurring and continuously drive the forward reaction.[2] Since esters can be difficult to remove during the reaction, the removal of water is the most common and effective strategy.[1][3]

These two strategies can be, and often are, used in combination for maximum effect.

Q3: What is the most effective method for removing water during the esterification?

A: The gold-standard laboratory technique for removing water from an esterification reaction is using a Dean-Stark apparatus .[1][10][12]

How it works: The reaction is conducted in a solvent, such as toluene or hexane, that forms a minimum-boiling azeotrope with water.[4][10]

  • The solvent, alcohol, and water vaporize from the reaction flask and travel into the reflux condenser.[10]

  • The vapors cool and condense, dripping into the graduated collection tube of the Dean-Stark trap.

  • Because the solvent (e.g., toluene) is immiscible with and less dense than water, the two liquids separate into distinct layers within the trap.[10] The denser water sinks to the bottom of the graduated tube.

  • The upper solvent layer overflows the side arm and returns to the reaction flask, allowing the reaction to continue with now-anhydrous solvent.[11]

This continuous removal of water effectively and irreversibly shifts the equilibrium towards the formation of the ester, often allowing the reaction to proceed to near completion.[10]

An alternative, though often less efficient, method is the addition of a drying agent, such as molecular sieves, directly to the reaction mixture.[4]

Q4: I am observing the formation of a significant byproduct. What could it be and how can I prevent it?

A: With dicarboxylic acids like glutaric acid, the most common byproduct, especially at elevated temperatures, is the corresponding cyclic anhydride.[7][8] Glutaric acid readily forms the five-membered glutaric anhydride upon heating through intramolecular dehydration.[8][13]

dot

Caption: Formation of glutaric anhydride side product.

Prevention and Mitigation Strategies:

  • Temperature Control: While heat is necessary, excessive temperatures can favor anhydride formation. Maintain a steady reflux without overheating.

  • Use of Glutaric Anhydride as a Starting Material: In some cases, it can be advantageous to start with glutaric anhydride instead of glutaric acid. The alcohol will attack the anhydride (a more reactive electrophile) to open the ring, forming a monoester.[14] A second esterification step would then be required to form the diester. This approach avoids the initial water-producing step.

  • Workup Procedure: If you suspect anhydride formation, it can often be reversed. During the aqueous workup, adding water and stirring (sometimes with mild heating or a catalytic amount of acid/base) can hydrolyze the anhydride back to glutaric acid.[7]

Q5: My reaction is extremely slow, with low conversion even after several hours. What factors should I investigate?

A: A slow reaction rate points to issues with either catalysis or reaction kinetics.

  • Catalyst Activity: The acid catalyst is crucial for activating the carboxylic acid's carbonyl group towards nucleophilic attack by the alcohol.[5][6]

    • Troubleshooting: Ensure your acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is fresh and not hydrated.[15] Increase the catalyst loading if necessary; typical loadings range from 1-5 mol%.[15]

  • Reaction Temperature: Esterification has a significant activation energy barrier, and adequate heat is required.[3]

    • Troubleshooting: Ensure the reaction is being heated sufficiently to maintain a steady reflux.[3] The target temperature is the boiling point of the alcohol (if used as solvent) or the azeotropic solvent.

  • Steric Hindrance: While less of an issue for the linear glutaric acid, bulky alcohols (secondary, and especially tertiary) will react much more slowly than primary alcohols.[4][5] Tertiary alcohols are often unsuitable for Fischer esterification as they are prone to elimination to form alkenes.[6]

    • Troubleshooting: If using a sterically hindered alcohol, consider alternative esterification methods, such as converting the glutaric acid to an acyl chloride first.[16]

Workflow & Protocols
Troubleshooting Flowchart for Low Ester Yield

The following diagram outlines a logical workflow for diagnosing and solving low yield issues in the esterification of glutaric acid.

dot

Troubleshooting_Workflow start Low Yield of Glutaric Acid Ester check_equilibrium Is the reaction equilibrium-limited? start->check_equilibrium check_rate Is the reaction rate too slow? check_equilibrium->check_rate No solution_water Implement water removal (Dean-Stark) check_equilibrium->solution_water Yes solution_excess_alcohol Use large excess of alcohol (as solvent) check_equilibrium->solution_excess_alcohol Yes check_side_products Are side products observed? check_rate->check_side_products No solution_catalyst Increase catalyst loading or use fresh catalyst check_rate->solution_catalyst Yes solution_temp Ensure steady reflux temperature check_rate->solution_temp Yes check_workup Was there significant loss during workup? check_side_products->check_workup No solution_anhydride Control temperature to minimize anhydride formation check_side_products->solution_anhydride Yes solution_purification Optimize extraction and purification protocol check_workup->solution_purification Yes end Improved Yield check_workup->end No solution_water->check_rate solution_excess_alcohol->check_rate solution_catalyst->check_side_products solution_temp->check_side_products solution_anhydride->check_workup solution_purification->end

Caption: A logical workflow for troubleshooting low ester yield.

Data Reference: Optimizing Reaction Conditions

The following table provides typical starting parameters for the synthesis of a dialkyl glutarate.

ParameterRecommended ConditionRationale & Causality
Reactant Ratio 1:10 to 1:20 (Acid:Alcohol) or Alcohol as solventShifts equilibrium towards product formation (Le Châtelier's Principle).[1][4]
Catalyst Conc. H₂SO₄ or p-Toluenesulfonic acid (p-TsOH)Strong Brønsted acids are required to protonate the carbonyl, increasing its electrophilicity.[4][6]
Catalyst Loading 1-5 mol% relative to glutaric acidProvides a sufficient concentration of protons to catalyze the reaction without causing excessive side reactions.[15]
Water Removal Dean-Stark trap with TolueneToluene forms a low-boiling azeotrope with water, enabling its continuous physical removal and driving the reaction to completion.[10][11]
Temperature Reflux (typically 80-120 °C depending on solvent)Provides the necessary activation energy for the reaction to proceed at a practical rate.[3][4]
Reaction Time 4-24 hoursEsterification is a slow reaction; time is monitored by the amount of water collected in the Dean-Stark trap.[4]
Experimental Protocol: Synthesis of Diethyl Glutarate

This protocol describes a robust procedure for synthesizing diethyl glutarate, employing methods to maximize yield.

Materials:

  • Glutaric Acid (1 mole equivalent)

  • Anhydrous Ethanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add glutaric acid (e.g., 33.0 g, 0.25 mol).

  • Reagents: Add 250 mL of anhydrous ethanol to the flask. Stir until the glutaric acid is mostly dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.009 mol) to the stirring mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a steady reflux using a heating mantle. Let the reaction proceed for 8-12 hours.

  • Workup - Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 300 mL of cold water.

  • Workup - Neutralization: Add 150 mL of saturated sodium bicarbonate solution in portions. Swirl gently and vent the separatory funnel frequently to release CO₂ gas. Continue adding until effervescence ceases (verifying with pH paper that the aqueous layer is neutral or slightly basic).

  • Workup - Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 100 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 100 mL of water, followed by 100 mL of brine to break any emulsions and help dry the organic layer.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure diethyl glutarate.

References

Validation & Comparative

A Comparative Guide to the Characterization of 1,5-Pentanedioic Acid Monobenzyl Ester and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the precise characterization of intermediates is paramount. This guide provides a comprehensive comparison of the characterization data for 1,5-pentanedioic acid monobenzyl ester, a valuable building block, with its close analogs, glutaric acid monomethyl ester and glutaric acid monoethyl ester. By presenting available experimental data and outlining synthetic and analytical methodologies, this document serves as a practical resource for researchers working with these compounds.

Introduction: The Utility of Glutaric Acid Monoesters

Glutaric acid and its monoester derivatives are widely utilized in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. The presence of both a carboxylic acid and an ester functionality within the same molecule provides a versatile platform for a variety of chemical transformations. This compound, with its benzyl protective group, is particularly useful in multi-step syntheses where selective deprotection is required. This guide aims to consolidate the characterization data for this compound and compare it with its more commonly documented methyl and ethyl ester counterparts.

Physicochemical Properties: A Comparative Overview

PropertyThis compoundGlutaric acid monomethyl esterGlutaric acid monoethyl ester
Molecular Formula C₁₂H₁₄O₄C₆H₁₀O₄[1][2]C₇H₁₂O₄[3]
Molecular Weight 222.24 g/mol 146.14 g/mol [1]160.17 g/mol [3]
CAS Number 6040-77-71501-27-5[1][2]1070-62-8[3]
IUPAC Name 5-(benzyloxy)-5-oxopentanoic acid5-methoxy-5-oxopentanoic acid[1]5-ethoxy-5-oxopentanoic acid[3]
Melting Point Not available150 - 151 °C[1]Not available
Boiling Point Not availableNot availableNot available
Calculated logP 1.80.3[1]0.3[3]

Synthesis and Purification: Methodologies and Considerations

The selective synthesis of a monoester from a dicarboxylic acid is a common challenge in organic synthesis, often yielding a mixture of the desired monoester, diester, and unreacted diacid.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct esterification of glutaric acid with benzyl alcohol.[4] This reaction is typically acid-catalyzed and driven to completion by the removal of water.

dot

Synthesis_Monobenzyl_Glutarate glutaric_acid Glutaric Acid reaction Esterification glutaric_acid->reaction benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction product 1,5-Pentanedioic acid monobenzyl ester reaction->product water Water (byproduct) reaction->water

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve glutaric acid in a suitable solvent such as toluene.

  • Addition of Alcohol and Catalyst: Add an equimolar amount of benzyl alcohol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to remove unreacted glutaric acid and the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Synthesis of Glutaric Acid Monomethyl Ester

A common method for the synthesis of glutaric acid monomethyl ester involves the reaction of glutaric anhydride with sodium methoxide, followed by acidification.[5][6] This method offers high selectivity for the monoester.

Experimental Protocol: Synthesis of Glutaric Acid Monomethyl Ester [5][6]

  • Reactant Preparation: Prepare a solution of sodium methoxide in anhydrous methanol.

  • Reaction: Slowly add a solution of glutaric anhydride in a suitable solvent (e.g., anhydrous ethylene glycol dimethyl ether) to the sodium methoxide solution at a controlled temperature.

  • Isolation of Salt: After the reaction is complete, the sodium salt of glutaric acid monomethyl ester can be isolated by filtration.

  • Acidification: The sodium salt is then suspended in an organic solvent and acidified with a mineral acid (e.g., HCl) to a pH of 2.5-3.0.

  • Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is evaporated to yield the glutaric acid monomethyl ester.

Purification of Monoesters

Purification of dicarboxylic acid monoesters can be achieved through several methods, including:

  • Extraction: Washing the crude reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) will selectively extract the acidic monoester and any unreacted diacid, leaving the non-acidic diester in the organic phase. Subsequent acidification of the aqueous phase and extraction with an organic solvent will yield the purified monoester.[7]

  • Column Chromatography: Silica gel column chromatography can be employed to separate the monoester from the diester and unreacted diacid based on their differing polarities.

  • Recrystallization: If the monoester is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[7]

dot

Purification_Workflow start Crude Reaction Mixture (Monoester, Diester, Diacid) extraction Aqueous Basic Extraction (e.g., NaHCO₃) start->extraction organic_phase Organic Phase (Diester) extraction->organic_phase Separation aqueous_phase Aqueous Phase (Monoester Salt, Diacid Salt) extraction->aqueous_phase Separation acidification Acidification (e.g., HCl) aqueous_phase->acidification extraction2 Organic Extraction acidification->extraction2 pure_monoester Purified Monoester extraction2->pure_monoester

References

A Comparative Guide to the Purity Analysis of Synthesized 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable results. 1,5-Pentanedioic acid monobenzyl ester, also known as monobenzyl glutarate, serves as a valuable building block in organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a carboxylic acid and an ester, makes it a versatile intermediate. However, this same bifunctionality presents unique challenges in its synthesis and subsequent purity assessment.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the purity of synthesized this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating trustworthy and authoritative data.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity analysis begins with an understanding of the potential impurities that can arise during synthesis. A common route to this compound is the direct esterification of glutaric acid with benzyl alcohol, often under acidic catalysis.

This reaction equilibrium can lead to a mixture containing:

  • Target Molecule: this compound

  • Starting Materials: Unreacted Glutaric Acid and Benzyl Alcohol

  • Byproduct: 1,5-Dibenzyl Pentanedioate (Dibenzyl Glutarate)

Therefore, a successful analytical method must be able to resolve and quantify the monoester from its di-acid, alcohol, and diester counterparts.

Core Purity Assessment Techniques: A Comparative Analysis

A multi-faceted approach is essential for a comprehensive purity profile. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and byproducts, and Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group confirmation.

The general workflow for purity assessment is outlined below.

Purity Analysis Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_results Data Interpretation SynthesizedProduct Synthesized Crude Product (this compound) HPLC HPLC (Quantitative Purity) SynthesizedProduct->HPLC qNMR qNMR (Structural Confirmation & Quantification) SynthesizedProduct->qNMR GCMS GC-MS (Volatile Impurities & Byproducts) SynthesizedProduct->GCMS FTIR FT-IR (Functional Group Confirmation) SynthesizedProduct->FTIR PurityReport Comprehensive Purity Report HPLC->PurityReport qNMR->PurityReport GCMS->PurityReport FTIR->PurityReport

Caption: Overall workflow for the purity analysis of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is the workhorse for purity determination in pharmaceutical and chemical industries.[] Its strength lies in its high resolution and sensitivity for separating compounds with different polarities.

  • Expertise & Experience: In the context of our target compound, the polarity differences between glutaric acid (most polar), the monoester, and the diester (least polar) are significant. This allows for excellent separation on a C18 column.[2] A gradient elution, typically with water/acetonitrile or water/methanol mobile phases containing a small amount of acid (e.g., phosphoric or formic acid) to suppress the ionization of the carboxylic acid groups, ensures sharp peaks and good resolution.[3]

  • Trustworthiness: Purity is typically calculated using an area percent method from the chromatogram. This method assumes that all components have a similar response factor at the detection wavelength (e.g., 210 nm or 254 nm where the benzyl group absorbs). For highest accuracy, reference standards for the main impurities should be used to determine relative response factors.

Quantitative Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy is unparalleled for structural elucidation.[4] However, its application in a quantitative manner (qNMR) offers a powerful method for purity determination, often considered a primary analytical method.[5]

  • Expertise & Experience: For this compound, the ¹H NMR spectrum provides distinct signals that can be used for both identification and quantification. The benzylic protons (~5.1 ppm) and the aromatic protons (~7.3 ppm) are unique to the ester-containing species, while the aliphatic chain protons provide signals in the 1.5-2.5 ppm range.[6][7] By integrating these unique signals relative to a certified internal standard of known concentration, the absolute purity of the target molecule can be determined without needing a reference standard of the analyte itself.

  • Trustworthiness: The power of qNMR lies in the direct proportionality between the integrated signal area and the number of protons generating that signal.[4] This provides a direct molar quantity measurement. Care must be taken to ensure complete relaxation of all protons for accurate integration, which requires setting an appropriate relaxation delay (D1) in the acquisition parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly sensitive and provides excellent separation for volatile and thermally stable compounds.

  • Expertise & Experience: Unreacted benzyl alcohol is volatile and can be readily detected and quantified by GC-MS. However, the carboxylic acid-containing compounds (glutaric acid and the monoester) are non-volatile and require derivatization to increase their volatility.[8][9] This is commonly done via esterification (e.g., with BF₃/methanol) or silylation (e.g., with BSTFA).[10][11] While effective, derivatization adds a step to the workflow, which can introduce variability. The diester byproduct is typically volatile enough to be analyzed directly.

  • Trustworthiness: The mass spectrometer provides definitive identification of the separated components based on their mass fragmentation patterns. This makes GC-MS an excellent tool for identifying unknown impurities. However, the need for derivatization for the primary analyte and a key impurity makes it less straightforward for routine quantitative purity analysis compared to HPLC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify functional groups present in a molecule.

  • Expertise & Experience: The FT-IR spectrum of this compound will show characteristic absorptions confirming its structure. Key peaks include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch from the ester (~1735 cm⁻¹), and another C=O stretch from the carboxylic acid (~1710 cm⁻¹).[12][13][14]

  • Trustworthiness: While FT-IR is excellent for confirming the presence of the desired functional groups and the absence of major contaminants with different functionalities, it is not a quantitative technique. It cannot reliably determine the percentage of impurities like the starting materials or the diester byproduct.

Comparative Summary of Analytical Methods
Parameter Reversed-Phase HPLC Quantitative ¹H NMR (qNMR) GC-MS FT-IR Spectroscopy
Primary Use Quantitative Purity & Impurity ProfilingStructural Confirmation & Absolute QuantificationIdentification of Volatile ImpuritiesFunctional Group Confirmation
Quantitation Excellent (Area %, External/Internal Stds)Excellent (Absolute, Internal Std)Good (with derivatization)Poor / Non-quantitative
Sample Prep Simple dissolution and filtrationSimple dissolution in deuterated solventCan require complex derivatizationMinimal to none
Throughput HighModerateModerate (derivatization dependent)Very High
Key Advantage Robust, high-resolution separation of polar/non-polar analytes.[2][3]Provides structural and quantitative data simultaneously; primary method.[5]High sensitivity and definitive identification via MS.Rapid, non-destructive, good for initial verification.[14]
Key Limitation Requires reference standards for highest accuracy.Lower sensitivity than HPLC/GC; potential for peak overlap.Non-volatile compounds require derivatization.[8][10]Not suitable for quantification of closely related impurities.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and sample characteristics.

Protocol 1: Purity Determination by HPLC

Objective: To separate and quantify this compound from its key impurities.

Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (H₃PO₄) or Formic Acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard/Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized product into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      20.0 10 90
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Data Analysis:

    • Identify peaks based on expected elution order (Glutaric Acid -> Monoester -> Diester).

    • Calculate the purity using the area percent formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Purity Determination by qNMR

Objective: To confirm the structure and determine the absolute purity of the synthesized product.

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆)

  • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized product into a clean vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Record the exact masses of both the sample and the standard.

    • Dissolve the mixture in ~0.7 mL of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30-60 seconds is often sufficient for accurate quantification).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio (>100).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the benzylic CH₂ protons) and a signal from the internal standard.

    • Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

Choosing the Right Tool for the Job

The selection of an analytical method is guided by the specific question being asked. For routine quality control where speed and quantitation are key, HPLC is often the method of choice. For definitive structural confirmation and primary purity assessment, qNMR is superior. GC-MS is invaluable for troubleshooting and identifying specific volatile impurities.

Method Selection Logic Start What is the analytical goal? Goal1 Routine QC: Quantitative Purity Check Start->Goal1 Quantitation Goal2 Structural Confirmation & Absolute Purity Start->Goal2 Structure Goal3 Identify Unknown or Volatile Impurities Start->Goal3 Identification Goal4 Quick Functional Group Check Start->Goal4 Verification Method1 Use HPLC Goal1->Method1 Method2 Use qNMR Goal2->Method2 Method3 Use GC-MS Goal3->Method3 Method4 Use FT-IR Goal4->Method4

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

A comprehensive purity analysis of synthesized this compound cannot rely on a single technique. A scientifically sound approach leverages the strengths of orthogonal methods. HPLC provides the gold standard for quantitative separation, while qNMR offers unparalleled structural confirmation and an absolute measure of purity. Supported by GC-MS for volatile impurity identification and FT-IR for rapid functional group verification, this combination of techniques provides a self-validating system, ensuring that researchers and developers can proceed with confidence in the quality of their materials.

References

A Comparative Spectroscopic Guide to 1,5-Pentanedioic Acid Monobenzyl Ester and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectral comparison of 1,5-pentanedioic acid monobenzyl ester and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the structural nuances revealed by key analytical techniques. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide aims to be an authoritative resource for the characterization of these important chemical compounds.

Introduction: The Structural Landscape

This compound, also known as monobenzyl glutarate, is a dicarboxylic acid monoester. Its structure features a five-carbon aliphatic chain, a terminal carboxylic acid, and a benzyl ester group. The molecular formula is C12H14O4, and it has a molecular weight of 222.24 g/mol .[1][2][3][4] Derivatives of this compound are of significant interest in various fields, including the synthesis of lactams and other complex organic molecules.[5] Understanding the spectral characteristics of the parent molecule and its derivatives is crucial for synthesis verification, purity assessment, and quality control.

The core structure consists of a glutaric acid backbone, with one carboxylic acid group esterified by benzyl alcohol. This arrangement presents several key features for spectroscopic analysis: the aromatic ring of the benzyl group, the ester linkage, the free carboxylic acid, and the aliphatic pentanedioate chain. Derivatives may involve substitutions on the aromatic ring or modifications to the aliphatic chain, each inducing predictable shifts in the spectral data.

Below is a diagram illustrating the general structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocols for Spectral Analysis

To ensure reproducible and high-quality data, the following standardized protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled ('zgpg30').

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more for adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.[6]

  • Data Processing: Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the TMS signal.[6]

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes.

Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between two salt plates (e.g., NaCl) is suitable.

  • Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan and subtract it from the sample spectrum.

Rationale: MS provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can offer valuable structural clues.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.

Spectral Data and Interpretation

The following sections detail the expected spectral data for this compound and discuss how these features would shift in its derivatives.

The ¹H NMR spectrum provides a distinct fingerprint for the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (Benzyl)~7.35Multiplet5H
-O-CH₂ -Ar~5.10Singlet2H
-CH₂ -COOH~2.45Triplet2H
-CH₂ -COO-~2.40Triplet2H
-CH₂-CH₂ -CH₂-~1.95Quintet2H
-COOH 10-12 (variable)Broad Singlet1H

Interpretation and Derivatives:

  • Aromatic Protons (7.35 ppm): The multiplet for the five protons of the unsubstituted benzyl group is a key identifier. For derivatives with substituents on the aromatic ring, this pattern will change significantly. For example, a para-substituted derivative will show two doublets.

  • Benzylic Protons (5.10 ppm): The singlet corresponding to the two benzylic protons is highly characteristic. Its chemical shift is influenced by the ester oxygen.

  • Aliphatic Protons (1.95-2.45 ppm): The protons on the pentanedioate chain appear as distinct triplets and a quintet, reflecting their coupling with adjacent methylene groups. These shifts are relatively insensitive to substitution on the aromatic ring but would be altered by modifications to the aliphatic backbone.

  • Carboxylic Acid Proton (10-12 ppm): This proton is typically broad and its chemical shift can vary with concentration and solvent. Its presence confirms the free carboxylic acid functionality.

The ¹³C NMR spectrum complements the ¹H NMR data by showing all unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C =O (Carboxylic Acid)~179
C =O (Ester)~173
C (Aromatic, C1)~136
C H (Aromatic, C2, C3, C4)128-129
-O-C H₂-Ar~66
-C H₂-COOH~33
-C H₂-COO-~33
-CH₂-C H₂-CH₂-~20

Interpretation and Derivatives:

  • Carbonyl Carbons (~173 and 179 ppm): The two distinct carbonyl signals for the ester and carboxylic acid are crucial for confirming the structure. Carboxylic acid carbonyls are typically found further downfield than ester carbonyls.[7]

  • Aromatic Carbons (128-136 ppm): The number and chemical shifts of the aromatic carbons will change with substitution on the benzyl ring, providing clear evidence of derivatization.

  • Benzylic Carbon (~66 ppm): This signal is characteristic of the -CH₂-O- linkage.

  • Aliphatic Carbons (20-33 ppm): These signals confirm the presence and structure of the pentanedioate chain.

FT-IR is excellent for identifying the key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500-3300Very Broad
C-H Stretch (Aromatic)3030-3100Sharp, Medium
C-H Stretch (Aliphatic)2850-2960Sharp, Medium
C=O Stretch (Ester)~1735Strong, Sharp
C=O Stretch (Carboxylic Acid)~1710Strong, Sharp
C=C Stretch (Aromatic)1450-1600Medium to Weak
C-O Stretch (Ester)1150-1250Strong

Interpretation and Derivatives:

  • O-H Stretch (2500-3300 cm⁻¹): The very broad absorption in this region is a definitive indicator of the carboxylic acid's O-H group, often overlapping with the C-H stretches.[8][9]

  • Carbonyl Stretches (~1710 and ~1735 cm⁻¹): The presence of two distinct C=O peaks is a key feature. The ester carbonyl typically appears at a higher wavenumber than the carboxylic acid carbonyl.[10][11] In some cases, these may overlap to form a broad, strong peak.

  • C-O Stretch (1150-1250 cm⁻¹): A strong band in this region is characteristic of the ester's C-O bond.[11]

  • Aromatic C=C Stretches (1450-1600 cm⁻¹): These peaks confirm the presence of the benzene ring.

The mass spectrum provides the molecular weight and fragmentation pattern.

m/z Proposed Fragment Significance
222[M]⁺Molecular Ion
131[M - C₇H₇]⁺Loss of benzyl radical
114[M - C₇H₈O]⁺Loss of benzyl alcohol
108[C₇H₈O]⁺Benzyl alcohol cation
91[C₇H₇]⁺Tropylium ion (often the base peak)
77[C₆H₅]⁺Phenyl cation

Interpretation and Derivatives:

  • Molecular Ion (m/z 222): The presence of a peak at this m/z confirms the molecular weight of the parent compound.

  • Base Peak (m/z 91): The most common fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium ion at m/z 91.[12][13] This is often the most intense peak (the base peak) in the spectrum.

  • Other Fragments: The loss of a benzyl radical (m/z 131) or neutral benzyl alcohol (resulting in m/z 114) are also characteristic fragmentation pathways.[12]

  • Derivatives: For derivatives, the molecular ion peak will shift according to the mass of the substituent. The fragmentation pattern will also be affected, potentially leading to new, characteristic fragment ions.

MS_Fragmentation M Molecular Ion (M⁺) m/z 222 F91 Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) M->F91 - C₅H₇O₄• F131 [M - C₇H₇]⁺ m/z 131 M->F131 - •C₇H₇ F114 [M - C₇H₈O]⁺ m/z 114 M->F114 - C₇H₈O F108 [C₇H₈O]⁺ m/z 108 M->F108 Rearrangement

Caption: Key fragmentation pathways for this compound in MS.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and robust characterization of this compound and its derivatives. Each technique offers complementary information that, when integrated, allows for unambiguous structure elucidation and purity assessment. This guide provides the foundational protocols and expected spectral data to assist researchers in their analytical endeavors, ensuring scientific integrity and facilitating the development of novel chemical entities.

References

A Comparative Guide to the Biological Efficacy of Glutaric Acid-Based Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological efficacy of histone deacetylase (HDAC) inhibitors derived from 1,5-pentanedioic acid (glutaric acid). Given the limited direct research on 1,5-Pentanedioic acid monobenzyl ester as a therapeutic agent, this guide focuses on the well-established class of glutaric and related dicarboxylic acid derivatives that have been developed as potent anticancer agents. The principles, mechanisms, and experimental protocols discussed herein are directly applicable to the evaluation of novel derivatives, including benzyl esters.

The core structure of many potent HDAC inhibitors incorporates a linear carbon chain, such as that provided by glutaric acid, which acts as a "linker" region connecting a zinc-binding group to a surface-recognition "cap" group.[1][2] This guide will dissect the mechanism of action, compare the efficacy of benchmark compounds, and provide detailed experimental protocols for assessing the biological activity of these molecules.

Mechanism of Action: Targeting Epigenetic Regulation

Histone deacetylases are a class of enzymes crucial for remodeling chromatin and regulating gene expression.[3] They remove acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[2][5]

HDAC inhibitors (HDACis) function by chelating the zinc ion within the enzyme's active site, blocking its catalytic activity.[3] This leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more open chromatin structure.[4][5] This "uncoiling" of chromatin can reactivate the transcription of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4]

The prototypical HDAC inhibitor pharmacophore consists of three key components, often analogized to a fish-like structure[1]:

  • Zinc-Binding Group (ZBG): The "tail" that chelates the zinc ion in the HDAC active site. Hydroxamic acids (-CONHOH) are a common and potent ZBG.[1][6]

  • Linker Region: A carbon chain that connects the ZBG to the cap group. The length and rigidity of this linker, often derived from dicarboxylic acids like glutaric or suberic acid, are critical for positioning the ZBG correctly within the active site.[1][2]

  • Cap Group: A larger, often aromatic or heterocyclic group that interacts with the surface of the enzyme, providing specificity and additional binding affinity.[1][6]

The structure of this compound provides a glutaric acid linker and a benzyl cap group, suggesting its potential as a scaffold for HDAC inhibitor design.

Caption: Mechanism of action for glutaric acid-based HDAC inhibitors.

Comparative Efficacy: Benchmarking Against Vorinostat (SAHA)

To provide a framework for comparison, we will use Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) as the benchmark. SAHA is an FDA-approved, pan-HDAC inhibitor used to treat cutaneous T-cell lymphoma.[2][7] Its structure features a hydroxamic acid ZBG and a linker derived from suberic acid (an eight-carbon dicarboxylic acid), which is structurally related to glutaric acid.

Quantitative Comparison of Inhibitory Activity

The efficacy of HDAC inhibitors is typically measured in two ways:

  • Enzymatic Inhibition (IC50): The concentration of the inhibitor required to reduce the activity of a purified HDAC enzyme by 50%. This is often determined using cell-free assays.

  • Cellular Proliferation Inhibition (IC50 or GI50): The concentration of the inhibitor required to inhibit the growth or viability of a cancer cell line by 50%.

Table 1: Comparative Efficacy of Vorinostat (SAHA) and Other HDAC Inhibitors

Compound Target IC50 (Enzymatic Assay) Cell Line IC50 (Cell Viability) Reference
Vorinostat (SAHA) Pan-HDAC ~10 nM (HDAC1), 20 nM (HDAC3) LNCaP (Prostate) 2.5-7.5 µM [8][9]
PC-3 (Prostate) 2.5-7.5 µM [9]
MCF-7 (Breast) 0.75 µM [9]
SW-982 (Sarcoma) 8.6 µM [10]
SW-1353 (Chondrosarcoma) 2.0 µM [10]
Panobinostat (LBH-589) Pan-HDAC Not specified SW-982 (Sarcoma) 0.1 µM [10]
SW-1353 (Chondrosarcoma) 0.02 µM [10]
Belinostat (PXD101) Pan-HDAC Not specified SW-982 (Sarcoma) 1.4 µM [10]
SW-1353 (Chondrosarcoma) 2.6 µM [10]
RGFP966 HDAC3 Selective 80 nM (HDAC3) Not specified Not specified [11]

| | | >15,000 nM (other HDACs) | | |[11] |

Analysis:

  • Vorinostat demonstrates potent enzymatic inhibition in the nanomolar range for Class I HDACs like HDAC1 and HDAC3.[8][12]

  • However, its effect on cell viability is observed at micromolar concentrations, a common feature for HDACis, reflecting the complexities of cellular uptake, metabolism, and target engagement.[9][10]

  • Compared to other pan-inhibitors like Panobinostat, Vorinostat shows a higher IC50 for cell viability, indicating lower cellular potency in the tested sarcoma cell lines.[10]

  • The development of isoform-selective inhibitors like RGFP966, which specifically targets HDAC3, represents a key alternative strategy to pan-inhibition, potentially reducing off-target effects.[11]

Any novel this compound derivative would need to be evaluated against these benchmarks to determine its relative potency and selectivity.

Experimental Protocols for Efficacy Evaluation

The following protocols provide a standardized framework for assessing the biological efficacy of novel glutaric acid derivatives.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is a self-validating system for determining the enzymatic IC50 of a test compound. It is based on a two-step reaction where a deacetylated substrate is cleaved to release a fluorophore.[13][14]

Principle: The assay uses a substrate containing an acetylated lysine residue linked to a fluorophore. In the first step, active HDAC enzyme deacetylates the lysine. In the second step, a developing reagent (containing a protease like trypsin) is added, which specifically cleaves the substrate at the deacetylated lysine, releasing the fluorophore. The fluorescence intensity is directly proportional to HDAC activity.[13]

Caption: Workflow for a fluorometric in vitro HDAC activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer such as 25 mM Tris-HCl, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.[15]

    • HDAC Enzyme: Dilute recombinant human HDAC1 (or other desired isoform) in cold Assay Buffer to the working concentration recommended by the manufacturer.[14]

    • Test Compound: Prepare a 10 mM stock solution of the 1,5-pentanedioic acid derivative in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer.

    • Controls:

      • Positive Control Inhibitor: Prepare a dilution series of SAHA.

      • Vehicle Control (100% Activity): DMSO in Assay Buffer.[10]

      • Background Control (No Enzyme): Assay Buffer with DMSO.[14]

  • Assay Procedure (384-well plate format):

    • To appropriate wells, add 40 µL of Assay Buffer.

    • Add 5 µL of the Test Compound dilution, SAHA dilution, or Vehicle Control.

    • Add 5 µL of diluted HDAC enzyme to all wells except the Background Control wells (add 5 µL of Assay Buffer instead).

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[13]

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Development and Measurement:

    • Stop the enzymatic reaction by adding 50 µL of Developer solution. This solution typically contains a protease (e.g., trypsin) and a potent HDAC inhibitor (like Trichostatin A or SAHA) to halt any further deacetylation.[13][16]

    • Incubate for 15 minutes at room temperature to allow for fluorophore release.

    • Read the fluorescence on a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[13]

  • Data Analysis:

    • Subtract the average fluorescence of the Background Control from all other wells.

    • Calculate the percent inhibition for each test compound concentration relative to the Vehicle Control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[10]

Cell Viability Assay (MTS/MTT)

This protocol measures the effect of a test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in appropriate media and conditions until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound, positive control (SAHA), or vehicle control (DMSO, typically ≤0.5% final concentration).[10]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[10]

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent (or similar metabolic assay reagent) to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the logarithm of compound concentration and calculate the IC50 value using a non-linear regression model.[10]

Conclusion and Future Perspectives

The established framework of HDAC inhibitor design provides a clear path for evaluating the potential of this compound and its derivatives. The glutaric acid backbone serves as a viable linker, and the benzyl group provides a simple cap.[17][18] Future development should focus on modifying both the cap group (e.g., introducing heterocyclic rings or additional functional groups) and the zinc-binding group (e.g., converting the free carboxylic acid to a hydroxamic acid) to enhance potency and isoform selectivity.[6][19]

By employing the standardized enzymatic and cellular assays described in this guide, researchers can effectively benchmark novel compounds against established drugs like Vorinostat. This comparative approach is essential for identifying promising new therapeutic candidates that can selectively target the epigenetic vulnerabilities of cancer cells.

References

A Comparative Guide to Dicarboxylic Acid Ester Linkers: A Case Study of Monobenzyl Glutarate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs) and other bioconjugates, the linker molecule is a critical determinant of both efficacy and safety. It is the molecular bridge that connects a targeting moiety, such as a monoclonal antibody, to a potent payload. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, yet facilitate efficient payload liberation at the target site.[1][2]

This guide provides a comparative analysis of dicarboxylic acid-based ester linkers, with a specific focus on monobenzyl glutarate as a representative example. We will explore its synthesis, potential application, and compare its theoretical performance characteristics against more established linker classes, supported by established principles of linker chemistry and detailed experimental protocols for evaluation.

The Rationale for Ester-Based Linkers: A Double-Edged Sword

Ester bonds have been explored as cleavable linkages in drug delivery due to their susceptibility to hydrolysis, which can be triggered by specific physiological conditions.[3] The intracellular compartments of cancer cells, such as endosomes and lysosomes, are rich in esterases, providing a potential mechanism for targeted drug release.[3][4] Dicarboxylic acids, like glutaric acid, offer a straightforward platform for creating such linkers. One carboxyl group can be esterified to the payload, while the other remains free to be conjugated to the targeting molecule, typically via an amide bond.[5]

However, the utility of simple ester linkers in ADCs has been historically limited due to the ubiquitous and promiscuous nature of plasma esterases.[6][7] ADCs have a long circulating half-life, making them particularly vulnerable to premature enzymatic cleavage in the bloodstream, which can lead to a narrow therapeutic window.[7] The stability of an ester-containing ADC is highly dependent on the nuances of the molecular structure surrounding the ester bond and the site of conjugation on the antibody.[5][8]

Monobenzyl Glutarate: A Structural Overview

Monobenzyl glutarate is a derivative of glutaric acid, a five-carbon dicarboxylic acid. In this linker, one of the carboxylic acid groups forms an ester with benzyl alcohol, while the other remains as a free carboxylic acid available for conjugation. The benzyl group can provide a degree of steric hindrance that may influence the linker's stability.

The core concept is to utilize the free carboxylic acid to form a stable amide bond with an amine-containing targeting molecule (e.g., lysine residues on an antibody). The payload, typically containing a hydroxyl group, would be attached via the ester bond. Cleavage of this ester bond, ideally within the target cell, would release the active drug.

Synthesis of Monobenzyl Glutarate

The selective mono-esterification of a symmetric dicarboxylic acid like glutaric acid can be challenging, often yielding a mixture of the di-acid, monoester, and diester. A common and effective method involves the ring-opening of glutaric anhydride with benzyl alcohol.[9] This approach ensures that only one ester bond is formed.

Experimental Protocol: Synthesis of Monobenzyl Glutarate

This protocol describes a general method for the synthesis of monobenzyl glutarate from glutaric anhydride and benzyl alcohol.

Materials:

  • Glutaric anhydride

  • Benzyl alcohol

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve glutaric anhydride (1 equivalent) in anhydrous DCM.

  • Add benzyl alcohol (1 equivalent) and a catalytic amount of pyridine (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure monobenzyl glutarate.

Comparative Analysis of Linker Performance

The choice of linker profoundly impacts the stability, efficacy, and pharmacokinetic profile of a bioconjugate. Here, we compare the theoretical attributes of a monobenzyl glutarate linker against other well-established linker classes.

Data Presentation: Quantitative Comparison of Linker Properties

The following table summarizes the expected performance characteristics of different linker types. The data for monobenzyl glutarate is illustrative and based on the known properties of ester-based linkers.

FeatureMonobenzyl Glutarate (Ester)Val-Cit-PABC (Peptide)Disulfide LinkerThioether (Non-Cleavable)
Release Mechanism Enzymatic (Esterases) / HydrolysisProtease-mediated (e.g., Cathepsin B)Reduction (e.g., Glutathione)Lysosomal degradation of antibody
Plasma Stability Low to Moderate (Susceptible to plasma esterases)[6][7]High[10]Moderate (Potential for thiol exchange)[10]Very High[11]
Cleavage Specificity Low (Esterases are ubiquitous)High (Enzyme overexpression in tumors)Moderate (Redox potential difference)N/A (cleavage is not specific)
"Bystander Effect" Possible (if payload is membrane-permeable)PossiblePossibleGenerally not observed
Key Advantage Simple chemistryHigh tumor selectivityGood intracellular release triggerHigh stability and predictable PK
Key Disadvantage Risk of premature drug release, leading to off-target toxicityRequires specific enzyme expressionPotential for instability in circulationRequires full antibody degradation for payload release

Visualization of Concepts

Linker Structures and Conjugation Strategy

G cluster_0 Monobenzyl Glutarate Linker cluster_1 Payload Release Mechanism Antibody Antibody Amide_Bond Amide Bond (Stable) Antibody->Amide_Bond Lysine Amine Glutarate Glutarate Backbone Amide_Bond->Glutarate Carboxyl Group Ester_Bond Ester Bond (Cleavable) Glutarate->Ester_Bond Payload Payload Ester_Bond->Payload Hydroxyl Group ADC_Circulation ADC in Circulation (Intact) Internalization Internalization into Target Cell ADC_Circulation->Internalization Lysosome Lysosome / Cytosol (High Esterase Activity) Internalization->Lysosome Cleavage Ester Bond Cleavage Lysosome->Cleavage Released_Payload Active Payload Released Cleavage->Released_Payload Apoptosis Cell Death Released_Payload->Apoptosis

Caption: Monobenzyl glutarate conjugation strategy and intracellular release mechanism.

Experimental Protocols for Linker Evaluation

Robust and reproducible experimental protocols are essential for validating the performance of any new linker technology. The following sections provide detailed methodologies for conjugation and stability assessment.

Protocol 1: Conjugation of Monobenzyl Glutarate to an Antibody

This protocol describes the conjugation of a pre-synthesized monobenzyl glutarate linker to the lysine residues of an antibody using EDC/Sulfo-NHS chemistry.[5][12]

Materials:

  • Antibody solution (1-10 mg/mL in PBS, pH 7.4)

  • Monobenzyl Glutarate

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Buffer Exchange: Exchange the antibody into an amine-free buffer like PBS at pH 7.4.

  • Activation of Carboxylic Acid:

    • Dissolve monobenzyl glutarate in anhydrous DMSO to a stock concentration of 10-20 mM.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer.

    • Add a molar excess of EDC/Sulfo-NHS to the monobenzyl glutarate solution. A 2- to 5-fold molar excess is a good starting point.

    • Incubate for 15-30 minutes at room temperature to form the activated Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of linker to antibody is a common starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate using a desalting column to remove excess linker and quenching reagents.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to mimic physiological conditions and assess the potential for premature payload release.[13]

Materials:

  • Purified ADC conjugate

  • Mouse or Human Plasma

  • PBS, pH 7.4

  • Protein A or G magnetic beads

  • LC-MS system

Procedure:

  • Incubation:

    • Dilute the test ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) mouse or human plasma.

    • Prepare a control sample by diluting the ADC in PBS.

    • Incubate all samples at 37°C.

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots from the incubation mixtures.

    • Immediately freeze the collected samples at -80°C to stop any further reaction.

  • ADC Isolation:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.

    • Wash the beads with PBS to remove non-specifically bound plasma proteins.

  • Analysis by LC-MS:

    • Elute the ADC from the beads.

    • Analyze the samples using a high-resolution mass spectrometer.

    • Determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates payload loss and linker instability.

Workflow for Linker Synthesis and Evaluation

G cluster_0 Synthesis & Conjugation cluster_1 Characterization & Stability Testing A Glutaric Anhydride + Benzyl Alcohol B Synthesis of Monobenzyl Glutarate A->B C Activation with EDC/Sulfo-NHS B->C D Conjugation to Antibody C->D E Purification of ADC D->E F Characterize ADC (DAR, Aggregation) E->F Purified ADC G In Vitro Plasma Stability Assay F->G J In Vitro Cytotoxicity Assay F->J H Time-Point Sampling (0-168h) G->H I LC-MS Analysis (Measure DAR over time) H->I

Caption: General workflow for the synthesis and evaluation of an ADC with a monobenzyl glutarate linker.

Conclusion

Monobenzyl glutarate represents a conceptually simple dicarboxylic acid-based ester linker. Its synthesis via ring-opening of glutaric anhydride is straightforward. However, as with other simple ester linkers, its primary and most significant challenge is its inherent susceptibility to hydrolysis by plasma esterases.[6][7] This is likely to lead to poor in vivo stability and a narrow therapeutic window, which has limited the application of such linkers in clinically successful ADCs.

While the simplicity of ester chemistry is appealing, the development of more advanced linker technologies, such as those incorporating steric hindrance or specific enzymatic cleavage sites (e.g., peptide or β-glucuronide linkers), has largely superseded these first-generation approaches.[10] Nevertheless, the study of simple ester linkers like monobenzyl glutarate provides a valuable baseline and highlights the critical importance of linker stability in the design of effective and safe bioconjugates. Future innovations in ester-based linkers may focus on modulating the electronic and steric environment around the ester bond to enhance stability while retaining a trigger for intracellular cleavage.

References

A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for 1,5-Pentanedioic Acid Monobenzyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the rigorous characterization of chemical entities is paramount. 1,5-Pentanedioic acid monobenzyl ester (also known as glutaric acid monobenzyl ester), with CAS Number 54322-10-0, often emerges as a critical intermediate or a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its effective quantification and control are non-negotiable for ensuring product quality, safety, and regulatory compliance.

This guide provides an in-depth comparison of potential high-performance analytical techniques for the analysis of this compound. Rather than presenting a single, rigid protocol, we will explore the strategic development and validation of three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that every protocol described is a self-validating system built on scientific integrity.[6][7][8]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quality Control

HPLC is often the primary choice for the analysis of non-volatile, polar, and UV-active compounds like this compound. The presence of the benzyl ester group provides a strong chromophore, making UV detection a straightforward and robust choice for quantification.

Causality in HPLC Method Development

Our objective is to develop a stability-indicating assay. The choice of a reversed-phase (RP) method is logical due to the molecule's moderate polarity. A C18 column is a versatile and excellent starting point.[9] The mobile phase, a mixture of a weak acid in water and an organic solvent, is designed to ensure the carboxylic acid moiety remains protonated, leading to sharp, symmetrical peaks.

Proposed HPLC-UV Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (for the ester) and 254 nm (for the aromatic ring)

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Gradient, Flow Rate, Temp. Dev2->Dev3 Dev4 Assess Peak Shape & Resolution Dev3->Dev4 Val1 Specificity (Peak Purity) Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability, Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Report Validated Method Report Val6->Report Finalize Method

Caption: Workflow for HPLC method development and validation.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatility and Impurity Identification

While HPLC is excellent for quantification, GC-MS offers superior separation efficiency and structural elucidation capabilities, making it ideal for identifying volatile impurities or when derivatization is feasible. This compound has a relatively high boiling point, but analysis of the closely related pentanedioic acid diethyl ester by GC-MS has been demonstrated, suggesting direct injection may be possible.[10] However, derivatization of the carboxylic acid group (e.g., silylation) would improve peak shape and thermal stability.

Causality in GC-MS Method Development

The primary challenge is ensuring the analyte can be volatilized without degradation. A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a standard choice for a wide range of compounds. The temperature program is designed to elute the analyte in a reasonable time while separating it from potential impurities. Mass spectrometric detection provides definitive identification.

Proposed GC-MS Protocol (Direct Injection)

Instrumentation:

  • GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 270 °C

  • Injection Mode: Split (e.g., 20:1) or Splitless for trace analysis

  • Oven Program:

    • Initial: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Workflow for GC-MS Analysis

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis Prep1 Dissolve Sample in Volatile Solvent (e.g., DCM) Prep2 Optional: Derivatization (e.g., Silylation) Prep1->Prep2 Analysis1 Inject Sample into GC Inlet Prep2->Analysis1 Inject Analysis2 Separation on Capillary Column Analysis1->Analysis2 Analysis3 Elution into MS Source Analysis2->Analysis3 Analysis4 Ionization (EI) & Mass Filtering Analysis3->Analysis4 Data Data Acquisition (TIC, Mass Spectra) Analysis4->Data Detect Ions Interpretation Library Search & Peak Integration Data->Interpretation Process

Caption: Workflow for GC-MS sample preparation and analysis.

Pillar 3: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Ultimate in Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This makes it the authoritative method for trace-level impurity analysis and definitive identification. For dicarboxylic acids and their esters, electrospray ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated molecule [M-H]⁻.[11]

Causality in LC-MS Method Development

The goal here is maximum sensitivity and specificity. The HPLC method described earlier serves as a perfect front-end. We simply replace the UV detector with a mass spectrometer. The mobile phase is already MS-friendly, though a volatile acid like formic acid is often preferred over phosphoric acid. ESI in negative mode is chosen because the carboxylic acid group readily loses a proton to form a stable negative ion.

Proposed LC-MS Protocol

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

LC Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for higher efficiency)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Similar to HPLC method, but adjusted for the shorter column.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

MS Conditions:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temp: 325 °C

  • Scan Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification of [M-H]⁻ at m/z 221.08.

Logical Flow of LC-MS for Impurity Profiling

LCMS_Logic cluster_output Data Output & Interpretation Start Inject Sample Mixture (API + Impurities) LC_Separation LC Separation (Based on Polarity) Start->LC_Separation ESI_Source Electrospray Ionization (Negative Mode) LC_Separation->ESI_Source Eluent Mass_Analyzer Mass Analyzer (Filter by m/z) ESI_Source->Mass_Analyzer [M-H]⁻ Ions Detector Detection & Signal Amplification Mass_Analyzer->Detector Data_System Data System Detector->Data_System TIC Total Ion Chromatogram (TIC) Data_System->TIC EIC Extracted Ion Chromatogram (EIC) for m/z 221.08 Data_System->EIC MS_Spectrum Mass Spectrum (Confirm MW) Data_System->MS_Spectrum

Caption: Logical flow for impurity analysis using LC-MS.

Comparative Performance and Method Validation

The choice of method depends entirely on the analytical objective. The validation of the chosen analytical procedure must demonstrate that it is suitable for its intended purpose.[8] Below is a comparison of the expected performance based on ICH Q2(R1) validation parameters.[6][12]

Validation Parameter HPLC-UV GC-MS LC-MS
Specificity Good (based on retention time and DAD peak purity). May be compromised by co-eluting impurities with similar UV spectra.Excellent. Mass spectrum provides a unique fingerprint for identification.Authoritative. High-resolution MS can provide elemental composition.
Linearity (R²) Excellent (typically >0.999)Good (>0.995). May be affected by inlet discrimination or ion source saturation.Excellent (typically >0.998), over a wide dynamic range.
Accuracy (% Recovery) 98-102%95-105% (can be affected by sample preparation/derivatization).98-102%
Precision (%RSD) < 2% (for assay); < 5% (for impurities)< 5%< 3%
Limit of Quantitation (LOQ) ~0.05% of nominal concentration~0.01% (analyte dependent)< 0.005% (highly sensitive)
Primary Application Routine QC, Assay, PurityVolatile impurity identification, Orthogonal methodTrace-level impurity identification and quantification, Definitive confirmation

Conclusion and Recommendations

For the routine quality control (assay and purity) of this compound, a validated HPLC-UV method is the most practical, robust, and cost-effective solution. It provides the necessary performance for its intended purpose in a regulated environment.

For investigations requiring definitive identification of unknown impurities or for forensic-style analysis of volatile organic compounds, GC-MS is a powerful tool, providing structural information that UV detection cannot.

When the highest level of sensitivity and specificity is required, particularly for quantifying trace-level impurities or for characterizing reference standards, LC-MS is the undisputed authoritative method. It combines the best of both worlds: liquid-phase separation for non-volatile analytes and the unparalleled detection power of mass spectrometry.

Ultimately, a comprehensive analytical control strategy may leverage HPLC-UV for routine testing, supported by LC-MS or GC-MS for method validation (specificity), impurity characterization, and investigation support. This multi-faceted approach ensures a deep understanding of the material and unwavering product quality.

References

A Comparative Guide to the Cross-Reactivity of 1,5-Pentanedioic Acid Monobenzyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can profoundly impact the efficacy, stability, and safety of a bioconjugate. While 1,5-Pentanedioic acid monobenzyl ester is a versatile building block in organic synthesis, its application as a linker in biological systems necessitates a thorough understanding of its potential for off-target interactions, or cross-reactivity. This guide provides an in-depth analysis of the cross-reactivity profile of this compound, not through direct immunological studies which are currently lacking in published literature, but by a detailed examination of its metabolic liabilities. We will compare its potential for generating biologically active metabolites with the known cross-reactivity profiles of common alternative linkers, supported by experimental data and detailed protocols to empower you to make informed decisions in your research.

The Duality of a Simple Linker: Understanding the Inherent Reactivity of this compound

This compound, also known as monobenzyl glutarate, is an attractive linker due to its simple, linear structure and the presence of two distinct functional groups: a carboxylic acid for conjugation and a benzyl ester for potential protecting group strategies. However, it is this very simplicity that harbors the potential for metabolic cleavage and the release of biologically active fragments. The primary concern for cross-reactivity stems from the anticipated in vivo hydrolysis of the ester bond, yielding glutaric acid and benzyl alcohol.

The Glutaric Acid Moiety: A Double-Edged Sword

Glutaric acid is a naturally occurring dicarboxylic acid and an intermediate in the metabolism of the amino acids lysine and tryptophan.[1][2] However, its accumulation in the body is associated with the rare genetic disorder glutaric acidemia type I, which leads to severe neurological damage.[] Elevated levels of glutaric acid are known to be neurotoxic, primarily through an excitotoxic mechanism involving the overactivation of N-methyl-D-aspartate (NMDA) receptors in the brain.[1][4] This raises a significant concern: could the release of glutaric acid from the linker lead to off-target neurological effects?

Studies have shown that glutaric acid can induce neuronal cell death in a concentration-dependent manner.[1][5] While the exact toxic concentrations in humans are not fully established, in vitro studies have demonstrated neurotoxic effects at concentrations that could potentially be reached locally depending on the dose and biodistribution of the bioconjugate.[6]

The Benzyl Ester Moiety: A Well-Characterized Metabolic Pathway

The benzyl ester group is readily hydrolyzed by esterases present in plasma and tissues to yield benzyl alcohol and benzoic acid.[7] Both of these metabolites have well-documented toxicological profiles.

  • Benzyl Alcohol: While used as a preservative in some pharmaceutical formulations, benzyl alcohol can be toxic, particularly in neonates where it has been associated with "gasping syndrome".[8][9] The LD50 in mice has been reported to be around 650-1000 mg/kg.[10] In adults, it is rapidly oxidized to benzoic acid.[1]

  • Benzoic Acid: This metabolite is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration when used in food at concentrations up to 0.1%.[2][11] It is conjugated with glycine in the liver to form hippuric acid, which is then excreted in the urine.[12] However, at higher concentrations, it can cause non-immunologic contact urticaria.[1]

The release of these metabolites, while part of a natural detoxification pathway, introduces variables that need to be considered, especially for therapeutics intended for chronic administration or high dosing regimens.

A Comparative Analysis of Alternative Linker Chemistries

To provide a comprehensive perspective, we will now compare the potential cross-reactivity of this compound with that of commonly used alternative linkers in bioconjugation.

Linker ChemistryPrimary Mode of Cross-ReactivityKey Considerations & Mitigating Strategies
This compound Metabolic Cleavage: Release of potentially toxic glutaric acid and benzyl alcohol/benzoic acid.Risk Assessment: Requires careful pharmacokinetic and toxicology studies of the bioconjugate to assess metabolite levels. Alternative Design: Consider non-hydrolyzable linkers for applications requiring high in vivo stability.
Maleimide-Thiol Adducts Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible, especially in the presence of high concentrations of endogenous thiols like glutathione, leading to payload transfer and off-target toxicity. Hydrolysis: The maleimide ring can hydrolyze, rendering it unreactive. Reaction with Amines: At pH > 7.5, maleimides can react with lysine residues.Stabilization: Use of next-generation maleimides that undergo intramolecular cyclization to form a stable thiazine ring.[5] pH Control: Maintain reaction pH between 6.5 and 7.5 to ensure thiol specificity.[13] Linker Preparation: Prepare maleimide solutions fresh to minimize hydrolysis.[10]
Succinimidyl Esters (NHS Esters) Reaction with Hydroxyl Groups: While primarily targeting primary amines (lysine, N-terminus), NHS esters can also react with serine, threonine, and tyrosine residues, especially at higher pH. Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions.pH Optimization: Perform conjugations at a slightly acidic to neutral pH (6.0-7.5) to favor amine reactivity and minimize hydrolysis.[14] Stoichiometry Control: Use a controlled excess of the NHS ester to drive the reaction with the intended target.
Hydrazone and Oxime Linkers Hydrolysis: These linkages are generally stable but can be susceptible to hydrolysis, especially at acidic pH. The stability can be tuned by the choice of the aldehyde or ketone precursor. Dynamic Equilibrium: The formation of hydrazones can be reversible, leading to potential dissociation of the conjugate.Linker Design: Aromatic aldehydes generally form more stable hydrazones than aliphatic ones.[15] Oxime linkages are generally more stable than hydrazones.[16] Application-Specific Selection: The tunable stability can be advantageous for designing acid-cleavable linkers for drug delivery.[17][18]
Click Chemistry (e.g., CuAAC) Catalyst-Induced Toxicity: The copper(I) catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be cytotoxic and may induce oxidative damage. Off-Target Reactions: In a cellular environment, endogenous molecules can potentially interfere with the click reaction.[19]Catalyst-Free Alternatives: Employ strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a metal catalyst. Ligand Design: Use of copper-chelating ligands can minimize catalyst-mediated side reactions.

Experimental Protocols for Assessing Cross-Reactivity

To empirically evaluate the potential cross-reactivity of bioconjugates employing this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of hydrolysis of the benzyl ester linkage in the presence of plasma and liver microsomes.

Protocol:

  • Incubation: Incubate the bioconjugate (e.g., 1 µM) in pooled human plasma and human liver microsomes at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent bioconjugate and the appearance of the glutaric acid-conjugated biomolecule and benzyl alcohol.

  • Data Interpretation: Calculate the in vitro half-life (t½) of the conjugate. A short half-life indicates high susceptibility to metabolic cleavage.

Neuronal Cell Viability Assay

Objective: To assess the potential neurotoxicity of released glutaric acid.

Protocol:

  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of the bioconjugate, glutaric acid (positive control), and a non-hydrolyzable linker conjugate (negative control) for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue™ assay.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for each compound. A low IC50 for the bioconjugate containing the this compound linker would suggest potential neurotoxicity.

Comparative Off-Target Binding Assay

Objective: To compare the non-specific binding of the test conjugate with an alternative linker conjugate.

Protocol:

  • Target and Off-Target Cells: Use a cell line that expresses the target of the bioconjugate and a cell line that does not.

  • Incubation: Incubate both cell lines with equimolar concentrations of the fluorescently labeled test conjugate and a fluorescently labeled alternative linker conjugate (e.g., a maleimide-based conjugate).

  • Analysis: After incubation and washing, analyze the fluorescence intensity of the cells by flow cytometry.

  • Interpretation: High fluorescence in the off-target cell line for the test conjugate could indicate non-specific binding due to the properties of the linker or its metabolites.

Visualizing the Cross-Reactivity Landscape

To better illustrate the concepts discussed, the following diagrams outline the metabolic pathway of this compound and the primary reaction and side reactions of a common alternative, the maleimide linker.

cluster_0 Metabolic Fate of this compound Linker Parent_Conjugate Biomolecule-Linker-Payload (this compound linker) Metabolic_Cleavage Esterase Hydrolysis (in vivo) Parent_Conjugate->Metabolic_Cleavage Glutaric_Acid_Metabolite Glutaric Acid- Biomolecule Metabolic_Cleavage->Glutaric_Acid_Metabolite Potential for NMDA Receptor Interaction Benzyl_Alcohol Benzyl Alcohol Metabolic_Cleavage->Benzyl_Alcohol Benzoic_Acid Benzoic Acid Benzyl_Alcohol->Benzoic_Acid Oxidation Hippuric_Acid Hippuric Acid (Excreted) Benzoic_Acid->Hippuric_Acid Glycine Conjugation

Caption: Metabolic pathway of a bioconjugate with a this compound linker.

cluster_1 Reactivity Profile of Maleimide Linkers Maleimide Maleimide Linker Primary_Reaction Thioether Adduct (Desired Conjugate) Maleimide->Primary_Reaction + Thiol (pH 6.5-7.5) Hydrolysis Maleamic Acid (Inactive) Maleimide->Hydrolysis + Water Amine_Adduct Off-Target Adduct Maleimide->Amine_Adduct + Amine Thiol Cysteine Thiol Thiol_Exchange Off-Target Adduct Primary_Reaction->Thiol_Exchange Retro-Michael + Glutathione Glutathione Glutathione (Endogenous Thiol) Water Water (H2O) Amine Lysine Amine (pH > 7.5)

Caption: Primary reaction and major side reactions of maleimide-based linkers.

Conclusion and Future Perspectives

The selection of a linker for bioconjugation is a multifaceted decision that extends beyond synthetic accessibility. While this compound offers a straightforward approach to linking molecules, its inherent susceptibility to enzymatic cleavage warrants a careful evaluation of the potential for its metabolites to induce off-target effects. The glutaric acid metabolite, in particular, presents a plausible risk for neurotoxicity that should be experimentally addressed in preclinical development.

In comparison, established linkers such as maleimides and NHS esters have well-characterized cross-reactivity profiles, with established strategies to mitigate their off-target reactions. The choice of linker should, therefore, be guided by the specific application, the desired in vivo stability, and a thorough understanding of the potential for both the linker and its byproducts to interact with the biological environment. As the field of bioconjugation advances, the development of novel linkers with improved stability and cleaner metabolic profiles will continue to be a key area of research, ultimately leading to safer and more effective targeted therapies.

References

The Synthetic Workhorse: A Comparative Guide to 1,5-Pentanedioic Acid Monobenzyl Ester as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and chemical biology, the utility of a molecule is often defined by its reactivity and versatility. 1,5-Pentanedioic acid monobenzyl ester, also known as monobenzyl glutarate, is a prime example of such a versatile building block. While not typically a direct participant in biological assays, its true power lies in its role as a precursor for synthesizing tailored reagents for those very assays. This guide provides an in-depth look at the performance of this molecule from a synthetic chemistry perspective, comparing it with alternatives and offering practical, data-supported protocols for its application.

The Strategic Advantage of a Monoprotected Dicarboxylic Acid

At its core, this compound is a bifunctional linker. Its structure consists of a five-carbon aliphatic chain (the glutarate backbone) flanked by a free carboxylic acid at one end and a benzyl-protected carboxylic acid at the other.[1] This differential protection is the key to its utility, allowing for sequential and specific chemical modifications.

The free carboxylic acid provides a reactive handle for a variety of conjugation chemistries, most commonly the formation of amide bonds with primary amines on proteins, peptides, or other biomolecules. The benzyl ester, on the other hand, serves as a stable protecting group for the second carboxylic acid. This group can be selectively removed under specific conditions, typically through catalytic hydrogenation (hydrogenolysis), which is a mild method that is orthogonal to many other functional groups found in complex molecules. This allows for a second, distinct chemical modification to be performed after the first conjugation is complete.

Comparative Analysis with Alternative Linkers

The choice of a bifunctional linker is dictated by the specific requirements of the application, such as desired length, solubility, and the chemical nature of the final conjugate. Below is a comparison of this compound with a common alternative, adipic acid monobenzyl ester.

FeatureThis compoundAdipic Acid Monobenzyl EsterRationale and Field Insights
Chemical Formula C12H14O4[2][3]C13H16O4The additional methylene group in adipic acid monobenzyl ester provides a slightly longer spacer arm.
Molecular Weight 222.24 g/mol [2][3]236.26 g/mol This small difference in molecular weight is generally insignificant in most applications.
Spacer Arm Length ~7.5 Å~8.8 ÅThe choice between a glutarate or adipate backbone is often driven by the need to span a specific distance in a biological system, for instance, between two domains of a protein or between a targeting moiety and a payload. Adipic acid provides a bit more reach.
Protecting Group Benzyl EsterBenzyl EsterBoth utilize the same protecting group, meaning the deprotection strategy (hydrogenolysis) is identical. This makes them interchangeable in synthetic workflows where only the linker length is being optimized.
Primary Application Organic Building Block[2]Intermediate in polymer and pharmaceutical synthesis.[4]Both are primarily used as intermediates to create more complex molecules for various applications, including as linkers in bioconjugation.[4]

Experimental Workflow: From Building Block to Bioconjugation Reagent

To illustrate the practical application of this compound, we will outline a standard workflow to convert it into an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated ester can then be used to label proteins or other amine-containing molecules.

Diagram: Synthetic Workflow

workflow cluster_activation Step 1: Activation of the Free Carboxylic Acid cluster_conjugation Step 2: Bioconjugation cluster_deprotection Step 3: Deprotection start 1,5-Pentanedioic Acid Monobenzyl Ester reagents1 + NHS + EDC start->reagents1 product1 Monobenzyl Glutarate-NHS Ester reagents1->product1 product2 Protein-Linker-Benzyl Ester Conjugate product1->product2 Amine Coupling protein Protein-NH2 protein->product2 reagents2 + H2, Pd/C product2->reagents2 product3 Protein-Linker-COOH (Final Product) reagents2->product3

Caption: Synthetic workflow for activating, conjugating, and deprotecting this compound.

Protocol 1: Synthesis of Monobenzyl Glutarate-NHS Ester

This protocol describes the activation of the free carboxylic acid of this compound using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add NHS (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC-HCl (1.2 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Trustworthiness Check: The formation of the NHS ester can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, looking for the characteristic carbonyl stretching frequencies of the succinimidyl ester, and by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Protein Labeling and Deprotection

This protocol outlines the use of the synthesized Monobenzyl Glutarate-NHS ester to label a protein, followed by the deprotection of the benzyl group.

Materials:

  • Monobenzyl Glutarate-NHS ester (from Protocol 1)

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen (H2) gas source

  • Palladium on carbon (Pd/C) catalyst

  • Filtration system (e.g., syringe filter)

Procedure:

Part A: Protein Labeling

  • Dissolve the Monobenzyl Glutarate-NHS ester in a minimal amount of DMSO.

  • Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker using a desalting column or dialysis.

Part B: Benzyl Ester Deprotection

  • Transfer the protein-linker conjugate to a reaction vessel suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C to the solution. Caution: Pd/C is flammable.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) for 4-6 hours at room temperature with stirring.

  • Monitor the reaction by Mass Spectrometry to confirm the removal of the benzyl group (mass decrease of 90.05 Da).

  • Once the reaction is complete, carefully filter out the Pd/C catalyst using a 0.22 µm filter.

Trustworthiness Check: Successful labeling and deprotection can be verified by SDS-PAGE (to check for protein integrity), and more precisely by Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm the mass additions from the linker and the subsequent removal of the protecting group.

Conclusion

This compound is a valuable, albeit unassuming, tool in the arsenal of the research scientist. Its performance should not be benchmarked on its direct activity in an assay, but rather on its efficiency and versatility as a synthetic building block. The ability to perform sequential conjugations, enabled by its monoprotected bifunctional nature, allows for the construction of complex and precisely defined molecular tools for a wide array of biological and pharmaceutical research applications. The choice between this and other linkers, such as adipic acid monobenzyl ester, will ultimately depend on the specific spatial and chemical requirements of the final application.

References

Safety Operating Guide

1,5-Pentanedioic Acid Monobenzyl Ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,5-Pentanedioic Acid Monobenzyl Ester, grounded in established safety principles and regulatory frameworks. Our goal is to empower you to manage your chemical waste with the same precision and confidence you apply to your research.

The foundational principle governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[1][2][3] This framework establishes a "cradle-to-grave" responsibility, meaning that the generator of the waste—your laboratory—is accountable for its safe management from creation to final disposal.[4][5]

Part 1: Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and potential hazards is paramount. For this compound, a complete, peer-reviewed toxicological profile is not widely available. In such cases, the guiding principle is to manage the substance as hazardous until proven otherwise.[4] We can, however, infer potential hazards based on its chemical structure (an organic acid ester) and data from similar compounds.

Table 1: Chemical Profile and Potential Hazard Assessment for this compound

PropertyValueSource / Rationale
Chemical Name This compound[6]
Synonyms Glutaric Acid Monobenzyl EsterN/A
CAS Number 54322-10-0[6]
Molecular Formula C12H14O4[6]
Molecular Weight 222.24 g/mol [6]
Potential Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7][8]Inferred from safety data for structurally related compounds like glutaric acid and other esters. The carboxyl group suggests acidic properties, while organic esters can be irritants. It is prudent to assume these hazards.
Environmental Hazards Potentially mobile in the environment due to likely water solubility.[9]Inferred from glutaric acid. The environmental fate has not been fully investigated, necessitating containment from waterways.

Part 2: The Core Disposal Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.

Step 1: Waste Classification

The first operational step is to classify the waste. As per RCRA, a waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[1][4]

  • Action: Given the lack of comprehensive data, you must conservatively classify this compound waste as hazardous chemical waste . This is the most critical decision point, as it dictates all subsequent handling procedures.

Step 2: Segregation

The causality behind waste segregation is the prevention of dangerous chemical reactions, such as gas generation, heat production, or polymerization.[10]

  • Liquid Waste: If your waste is a solution of this compound, do not mix it with other waste streams. Keep it in a dedicated liquid waste container.

  • Solid Waste: If you are disposing of the pure, solid compound, keep it separate from liquid wastes.[10][11]

  • Incompatibility: Based on its acidic nature, ensure this waste is stored separately from bases, cyanides, and hypochlorite solutions to prevent violent reactions.[10]

Step 3: Containerization

Proper containment is essential to prevent environmental release and personnel exposure. The choice of container is dictated by chemical compatibility.

  • Action: Use a dedicated, leak-proof container with a tightly sealing cap. The container must be compatible with organic acids.

Table 2: Waste Container Compatibility Guide

Container MaterialSuitability for this compoundRationale
High-Density Polyethylene (HDPE) Excellent HDPE (plastic) carboys are the preferred container for most laboratory waste due to their high chemical resistance and durability.[12]
Glass Good Glass is suitable, especially for acids, but poses a breakage risk. If used, secondary containment is highly recommended.[11]
Metal Poor / Avoid Acids can corrode metal containers over time, leading to container failure and leaks.[11]
Step 4: Labeling

Accurate labeling is not just a regulatory requirement; it is a critical safety communication tool for everyone who may handle the container, including your institution's Environmental Health and Safety (EHS) team.[1][12]

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • The words "Hazardous Waste".

    • An accurate description of the constituents (e.g., "pure solid" or "5% solution in Ethanol").

    • The date you first added waste to the container (the "accumulation start date").

    • Appropriate hazard indicators (e.g., check boxes for "Corrosive" or "Irritant" if available on the label).

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][12]

  • Action:

    • Store the labeled, sealed container in your designated SAA. This could be a secondary containment tray within a fume hood or a designated cabinet.

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][4]

Step 6: Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals for transport and disposal.

  • Action: Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[12] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all EPA regulations.[5][13]

Part 3: Emergency Procedures for Spills

In the event of a spill, a prepared response is crucial to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS & PPE: Before any cleanup, consult the Safety Data Sheet and don appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. For this compound, chemically resistant gloves are essential.

  • Containment: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep up the absorbed material and place it in a compatible, sealable container.

  • Label as Waste: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the protocol above. All materials used for cleanup are considered hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Classification cluster_handle Phase 2: Handling & Accumulation cluster_dispose Phase 3: Final Disposal A Waste Generated: 1,5-Pentanedioic Acid Monobenzyl Ester B Consult SDS / Assess Hazards A->B Always First Step C Classify as Hazardous Waste B->C Conservative Principle D Segregate from Incompatible Chemicals C->D E Select Compatible Container (e.g., HDPE) D->E F Attach & Complete Hazardous Waste Label E->F G Store in Closed Container in Satellite Accumulation Area F->G H Container Full or Project Complete? G->H I Contact EHS for Waste Pickup H->I Yes J Waste Transferred to Licensed Disposal Facility I->J

References

Navigating the Safe Handling of 1,5-Pentanedioic Acid Monobenzyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities into the laboratory workflow is a constant. Among these is 1,5-Pentanedioic Acid Monobenzyl Ester, a compound with potential applications in organic synthesis and pharmaceutical development.[1][2][3] While specific safety data for this exact molecule is not extensively documented, a thorough understanding of its chemical class—carboxylic acid esters—and structurally related compounds allows for the establishment of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.

Hazard Assessment and Risk Mitigation

A comprehensive understanding of potential hazards is the cornerstone of laboratory safety. Based on data from analogous compounds, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[4][5]

Table 1: Hazard Identification and Recommended Precautions

Potential HazardRecommended PrecautionRationale
Skin Irritation Wear nitrile or neoprene gloves. A lab coat is mandatory.Prevents direct contact with the skin, which can lead to irritation.[4][5]
Eye Irritation Use chemical safety goggles.Protects eyes from splashes, which could cause serious irritation.[4][5][6]
Respiratory Irritation Handle in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of any potential vapors or aerosols, which may irritate the respiratory tract.[4][5]
Ingestion Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.Prevents accidental ingestion of the compound.[6]

The causality behind these recommendations lies in the chemical nature of carboxylic acid esters. While often less aggressive than their parent carboxylic acids, they can still possess irritant properties. The benzyl group, while common in many benign compounds, can also contribute to biological activity that warrants respectful handling.

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is a critical, non-negotiable step in the experimental workflow. The following diagram outlines a self-validating system for PPE selection when handling this compound.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_ppe_selection PPE Selection cluster_verification Verification cluster_handling Handling pre_handling_start Start: Prepare to handle chemical assess_hazards Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation pre_handling_start->assess_hazards select_gloves Select Gloves: Nitrile or Neoprene assess_hazards->select_gloves Mitigate Skin Contact select_eyewear Select Eyewear: Chemical Safety Goggles assess_hazards->select_eyewear Mitigate Eye Contact select_lab_coat Select Protective Clothing: Standard Lab Coat assess_hazards->select_lab_coat Protect Body select_respiratory Select Respiratory Protection: Work in Fume Hood assess_hazards->select_respiratory Mitigate Inhalation verify_fit Verify Proper Fit and Function of all PPE select_gloves->verify_fit select_eyewear->verify_fit select_lab_coat->verify_fit select_respiratory->verify_fit proceed Proceed with Experimental Work verify_fit->proceed All Checks Pass

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Materials:

  • This compound

  • Appropriate solvents (ensure compatibility)

  • Glassware (dried in an oven if necessary)[7]

  • Magnetic stirrer and stir bar[7]

  • Chemical fume hood

  • Waste container (clearly labeled)

Procedure:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Don all required PPE as outlined in the workflow diagram above.

    • Assemble all necessary glassware and equipment.

  • Weighing and Transfer:

    • If the compound is a solid, weigh the required amount in a tared, clean container within the fume hood.

    • Carefully transfer the compound to the reaction vessel. Avoid creating dust.

  • Dissolution and Reaction:

    • Add the solvent to the reaction vessel.

    • If the reaction requires heating, use a controlled heating mantle and a condenser to prevent the release of vapors.[7][8] In ester synthesis, a catalyst such as concentrated sulfuric acid may be used; handle with extreme caution as it is corrosive.[7][9]

  • Post-Reaction Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.[7]

    • Quench the reaction carefully, if necessary. For esterification reactions, this may involve washing with a sodium bicarbonate solution to neutralize any remaining acid catalyst.[7][8]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation:

  • Solid Waste: Any disposable materials contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled solid waste container.

  • Liquid Waste:

    • Unused or waste solutions of this compound should be collected in a labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Aqueous waste from the workup (e.g., bicarbonate washes) should be collected separately and neutralized before being added to the appropriate aqueous waste container.

Disposal Procedure:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and any solvents present.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Do not pour any of this material down the drain.[4]

The following diagram illustrates the decision-making process for waste disposal.

Disposal_Plan cluster_waste_assessment Waste Assessment cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal start End of Experiment assess_waste Identify Waste Type start->assess_waste solid_waste Contaminated Solid Waste: Gloves, Weighing Paper, etc. assess_waste->solid_waste Solid liquid_waste Liquid Waste: Reaction Mixture, Solvents assess_waste->liquid_waste Liquid aqueous_waste Aqueous Waste: Bicarbonate Wash assess_waste->aqueous_waste Aqueous collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid neutralize_aqueous Neutralize and Collect in Aqueous Waste Container aqueous_waste->neutralize_aqueous institutional_protocol Follow Institutional Hazardous Waste Protocol collect_solid->institutional_protocol collect_liquid->institutional_protocol neutralize_aqueous->institutional_protocol

Caption: Waste Disposal Decision-Making for this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[5][10]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the area with soap and water.
Large Spill Evacuate the area. Alert your supervisor and institutional safety office immediately. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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1,5-Pentanedioic Acid Monobenzyl Ester

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